molecular formula C11H12N2O2 B1220315 Vasicinol

Vasicinol

カタログ番号: B1220315
分子量: 204.22 g/mol
InChIキー: WEFMOGRHGUPGMA-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vasicinol is a member of quinazolines.

特性

分子式

C11H12N2O2

分子量

204.22 g/mol

IUPAC名

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol

InChI

InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m0/s1

InChIキー

WEFMOGRHGUPGMA-JTQLQIEISA-N

異性体SMILES

C1CN2CC3=C(C=CC(=C3)O)N=C2[C@H]1O

正規SMILES

C1CN2CC3=C(C=CC(=C3)O)N=C2C1O

製品の起源

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of Vasicinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasicinol, a pyrroloquinazoline alkaloid isolated from Adhatoda vasica, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its enzymatic inhibition and potential modulation of key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Mechanisms of Action: Enzyme Inhibition

This compound exerts its biological effects primarily through the inhibition of several key enzymes implicated in various physiological and pathological processes. The quantitative parameters of these inhibitory activities are summarized below.

Data Presentation: Quantitative Inhibitory Activities of this compound
Target EnzymeIC50KiInhibition TypeReference
Sucrase (Rat Intestinal α-glucosidase)250 µM183 µMCompetitive[1][2]
Angiotensin-Converting Enzyme (ACE)6.45 mM--[3]
Acetylcholinesterase (AChE)21.828 ± 0.317 µM--[1][4][5][6]
Butyrylcholinesterase (BChE)10.377 ± 0.116 µM--[1][4][5][6]

Note: A lower IC50/Ki value indicates greater inhibitory potency.

Signaling Pathway Modulation: An Emerging Area of Investigation

While direct studies on the effects of this compound on intracellular signaling pathways are limited, research on structurally related alkaloids from Adhatoda vasica, such as Vasicinone, provides valuable insights into potential mechanisms. Vasicinone has been shown to exert neuroprotective effects through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways[7][8]. Given the structural similarities, it is plausible that this compound may engage similar cellular cascades.

Proposed Signaling Pathway for this compound

The following diagram illustrates a potential mechanism by which this compound may influence cellular function, based on the known activities of the related alkaloid, Vasicinone. This proposed pathway highlights the potential for this compound to activate pro-survival signals via the PI3K/Akt/mTOR axis while concurrently mitigating stress-related apoptotic signals through the MAPK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Binds/Activates? MAPK_p MAPK Pathway (e.g., JNK) This compound->MAPK_p Inhibits? Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_inhibit Inhibition of Apoptosis Akt->Apoptosis_inhibit Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Apoptosis_promote Apoptosis MAPK_p->Apoptosis_promote

Proposed signaling pathways modulated by this compound.

Antifertility Effects

This compound, along with other alkaloids from Adhatoda vasica, has been reported to exhibit antifertility effects[9][10]. The precise molecular mechanism underlying this activity is not yet fully elucidated but is an active area of investigation. It is hypothesized that these compounds may interfere with implantation or hormonal signaling, although further research is required to confirm these possibilities.

Experimental Protocols

To facilitate further research and validation of the described mechanisms, detailed methodologies for key in vitro assays are provided below.

α-Glucosidase (Sucrase) Inhibition Assay

This assay is employed to determine the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates.

G start Start prepare_enzyme Prepare α-glucosidase solution start->prepare_enzyme prepare_substrate Prepare sucrose (substrate) solution start->prepare_substrate prepare_this compound Prepare this compound solutions (various conc.) start->prepare_this compound incubate Incubate enzyme with This compound or buffer (control) prepare_enzyme->incubate prepare_this compound->incubate add_substrate Add substrate to initiate reaction incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction (e.g., heat inactivation) incubate_reaction->stop_reaction measure_glucose Measure glucose concentration stop_reaction->measure_glucose calculate Calculate % inhibition and IC50 value measure_glucose->calculate end End calculate->end

Workflow for α-glucosidase inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: A solution of rat intestinal α-glucosidase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of sucrose is prepared in the same buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the assay buffer.

  • Assay Procedure:

    • In a microplate, the enzyme solution is pre-incubated with various concentrations of this compound or buffer (for the control) for a specified period (e.g., 10 minutes) at 37°C.

    • The reaction is initiated by adding the sucrose solution to each well.

    • The plate is incubated for a defined time (e.g., 20 minutes) at 37°C.

    • The reaction is terminated, typically by heat inactivation.

    • The amount of glucose produced is quantified using a glucose oxidase-peroxidase assay, measuring the absorbance at a specific wavelength (e.g., 505 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.

G start Start prepare_ace Prepare ACE solution start->prepare_ace prepare_hhl Prepare HHL (substrate) solution start->prepare_hhl prepare_this compound Prepare this compound solutions (various conc.) start->prepare_this compound incubate Incubate ACE with This compound or buffer (control) prepare_ace->incubate prepare_this compound->incubate add_hhl Add HHL to initiate reaction incubate->add_hhl incubate_reaction Incubate at 37°C add_hhl->incubate_reaction stop_reaction Stop reaction (e.g., with HCl) incubate_reaction->stop_reaction extract_ha Extract Hippuric Acid (HA) with ethyl acetate stop_reaction->extract_ha evaporate Evaporate ethyl acetate extract_ha->evaporate dissolve_ha Dissolve HA in water evaporate->dissolve_ha measure_absorbance Measure absorbance at 228 nm dissolve_ha->measure_absorbance calculate Calculate % inhibition and IC50 value measure_absorbance->calculate end End calculate->end

Workflow for ACE inhibition assay.

Methodology:

  • Reagent Preparation: Solutions of ACE from rabbit lung, the substrate hippuryl-L-histidyl-L-leucine (HHL), and this compound at various concentrations are prepared in a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).

  • Assay Procedure:

    • The ACE solution is pre-incubated with different concentrations of this compound or buffer (control) at 37°C for a short period.

    • The reaction is initiated by the addition of the HHL solution.

    • The mixture is incubated at 37°C for a defined duration (e.g., 30 minutes).

    • The reaction is terminated by the addition of hydrochloric acid (HCl).

    • The hippuric acid (HA) formed is extracted with a solvent like ethyl acetate.

    • The ethyl acetate layer is separated and evaporated to dryness.

    • The residue (HA) is redissolved in distilled water.

  • Data Analysis: The absorbance of the resulting solution is measured spectrophotometrically at 228 nm. The percentage of ACE inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

G start Start prepare_enzyme Prepare AChE or BChE solution start->prepare_enzyme prepare_substrate Prepare ATChI or BTChI (substrate) solution start->prepare_substrate prepare_dtnb Prepare DTNB solution start->prepare_dtnb prepare_this compound Prepare this compound solutions (various conc.) start->prepare_this compound add_to_plate Add buffer, DTNB, enzyme, and this compound to microplate prepare_enzyme->add_to_plate prepare_dtnb->add_to_plate prepare_this compound->add_to_plate incubate Incubate at room temp. add_to_plate->incubate add_substrate Add substrate to initiate reaction incubate->add_substrate measure_absorbance Measure absorbance at 412 nm (kinetic or endpoint) add_substrate->measure_absorbance calculate Calculate % inhibition and IC50 value measure_absorbance->calculate end End calculate->end

Workflow for cholinesterase inhibition assay.

Methodology:

  • Reagent Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrates acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) are prepared in a phosphate buffer (pH 8.0). This compound solutions are prepared at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the buffer, DTNB solution, enzyme solution, and this compound solution (or buffer for control) are added.

    • The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by the addition of the substrate (ATChI or BTChI).

    • The absorbance is measured at 412 nm, either kinetically over time or as an endpoint reading after a fixed incubation period. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: The rate of the reaction (change in absorbance over time) is determined. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Conclusion

This compound exhibits a compelling multi-target mechanism of action, primarily through the inhibition of sucrase, angiotensin-converting enzyme, and cholinesterases. These activities underscore its potential as a lead compound for the development of novel therapeutics for metabolic disorders, hypertension, and neurodegenerative diseases. While its precise impact on intracellular signaling pathways requires further elucidation, preliminary evidence from related compounds suggests a potential role in modulating the PI3K/Akt/mTOR and MAPK pathways. The antifertility effects of this compound also warrant more in-depth mechanistic studies. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the multifaceted pharmacological profile of this promising natural product. Future research should focus on in vivo efficacy studies and a deeper exploration of its molecular interactions to fully realize the therapeutic potential of this compound.

References

Vasicinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: A comprehensive technical overview of Vasicinol, a bioactive alkaloid, is now available for researchers, scientists, and professionals in drug development. This guide details its chemical properties, extraction methods, and known biological activities, with a focus on its potential as a sucrase and angiotensin-converting enzyme (ACE) inhibitor.

Core Data Presentation

PropertyValueSource(s)
CAS Number 5081-51-6
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Synonyms 6-Hydroxypeganine, (S)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol
Source Adhatoda vasica Nees (leaves)
Purity >98% (commercially available)
Physical Description Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity and Mechanism of Action

This compound has demonstrated noteworthy inhibitory activity against two key enzymes: sucrase and angiotensin-converting enzyme (ACE).

  • Sucrase Inhibition: this compound acts as a reversible and competitive inhibitor of sucrase, an α-glucosidase in the small intestine responsible for the breakdown of sucrose. By inhibiting this enzyme, this compound may help to reduce postprandial hyperglycemia, suggesting its potential as a therapeutic agent for metabolic disorders. The IC50 value for this compound's inhibition of sucrase has been reported as 250 μM.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established strategy for the management of hypertension. This compound has been identified as an inhibitor of ACE, with a reported IC50 value of 6.45 mM. Molecular docking studies suggest that this compound binds effectively to the active site of ACE.

While a specific signaling pathway for this compound is not yet fully elucidated, the related alkaloid Vasicine has been shown to exert protective effects against myocardial infarction by activating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation by Vasicine suggests a potential area of investigation for the broader therapeutic effects of pyrroquinazoline alkaloids, including this compound.

Experimental Protocols

Extraction and Isolation of this compound from Adhatoda vasica

Several methods have been described for the extraction of alkaloids, including this compound, from the leaves of Adhatoda vasica. A general workflow involves the following steps:

  • Collection and Preparation of Plant Material: Fresh leaves of Adhatoda vasica are collected, washed, and dried in the shade or a tray dryer at approximately 55°C for 24 hours. The dried leaves are then pulverized into a coarse powder.

  • Extraction:

    • Soxhlet Extraction: The powdered plant material is packed into a Soxhlet apparatus and successively extracted with solvents of increasing polarity, such as petroleum ether, benzene, chloroform, ethyl acetate, and methanol.

    • Maceration: The powdered leaves are macerated in an alcoholic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-48 hours).

  • Purification: The crude extract is subjected to further purification steps, which may include:

    • Acid-Base Extraction: The extract is treated with an acidic solution to protonate the alkaloids, which are then extracted into an aqueous layer. The aqueous layer is subsequently basified, and the alkaloids are extracted back into an organic solvent.

    • Column Chromatography: The extract is fractionated using column chromatography over silica gel with a suitable solvent system (e.g., chloroform:methanol).

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

G A Collect and Dry Adhatoda vasica Leaves B Pulverize Leaves into Powder A->B C Soxhlet or Maceration Extraction (e.g., with Methanol) B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Column Chromatography E->F G Pure this compound F->G G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Quantification and Analysis A Prepare ACE Solution B Prepare this compound Solution C Pre-incubate ACE and this compound D Add HHL Substrate C->D E Incubate at 37°C F Stop Reaction (e.g., with HCl) G Quantify Hippuric Acid (UPLC or Spectrophotometry) F->G H Calculate % Inhibition and IC50 G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Quantification and Analysis A Prepare Sucrase Enzyme Solution B Prepare this compound Solution C Pre-incubate Enzyme and this compound D Add Sucrose Substrate C->D E Incubate at 37°C F Stop Reaction (e.g., Heat Inactivation) G Measure Glucose Produced F->G H Calculate % Inhibition and IC50

The Biological Activity of Vasicinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasicinol, a pyrroloquinazoline alkaloid found in Adhatoda vasica, is a compound of growing interest in the scientific community. As a close structural analog and metabolite of the well-researched alkaloids vasicine and vasicinone, this compound is presumed to share a similar spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, supplemented with data from its more studied counterparts to offer a broader perspective on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development endeavors. While direct research on this compound is still emerging, this guide serves as a foundational resource by consolidating the available information and highlighting areas for future investigation.

Introduction

Adhatoda vasica (L.) Nees, commonly known as Vasaka, has a long history of use in traditional medicine systems, particularly for respiratory ailments.[1] The therapeutic properties of this plant are largely attributed to its rich content of pyrroloquinazoline alkaloids, with vasicine and its auto-oxidation product, vasicinone, being the most abundant and extensively studied.[1][2] this compound, another key alkaloid present in the plant, is structurally similar to vasicine and is also a known metabolite.[1] Despite its presence and structural relationship to these bioactive compounds, this compound has been the subject of fewer dedicated studies. This guide aims to bridge this knowledge gap by presenting the current understanding of this compound's biological activity, drawing necessary parallels with vasicine and vasicinone to infer its potential pharmacological profile.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for this compound and related Adhatoda vasica alkaloids to provide a comparative perspective on their biological potency.

Table 1: Enzyme Inhibitory Activity of this compound

Enzyme TargetIC50 ValueSource(s)
Sucrase250 µM[3][4]
Angiotensin-Converting Enzyme (ACE)6.45 mM[5]

Table 2: Antioxidant Activity of Vasicine (for comparative purposes)

AssayIC50 Value (µg/mL)Source(s)
ABTS Scavenging11.5[6]
Ferric Reducing Power15[6]
DPPH Radical Scavenging18.2[6]
Hydroxyl Radical Scavenging22[6]
Hydrogen Peroxide Assay27.8[6]
DPPH Radical Scavenging187[7]

Table 3: Anti-inflammatory Activity of Vasicine (for comparative purposes)

AssayIC50 Value (µg/mL)Source(s)
Proteinase Inhibitory76[6]
BSA Method51.7[6]
Egg Albumin Method53.2[6]
Lipooxygenase Inhibition76[6]

Table 4: Antimicrobial Activity of Vasicine and its Acetate Derivative (for comparative purposes)

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Source(s)
Vasicine AcetateE. aerogenes10125[8]
Vasicine AcetateS. epidermidis10125[8]
Vasicine AcetateP. aeruginosa10125[8]
Vasicine AcetateM. luteus-125[8]

Table 5: Anticancer Activity of Vasicinone and Vasicine (for comparative purposes)

CompoundCell LineParameterValueIncubation TimeSource(s)
VasicinoneA549 (Lung Carcinoma)Significant decrease in cell viability10, 30, 50, 70 µM72 h[9]
VasicineLung Cancer CellsIC5046.5 µg/mL-[6]
VasicineHuman Fibroblast CellsIC5082.5 µg/mL-[6]
Vasicine AcetateA549 (Lung Adenocarcinoma)IC502000 µg/mL-[8]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of this compound and related alkaloids.

Sucrase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of a compound on sucrase activity.

  • Enzyme Preparation: A rat intestinal acetone powder is homogenized in a suitable buffer (e.g., maleate buffer, pH 6.0) and centrifuged. The resulting supernatant serves as the crude enzyme solution.

  • Assay Procedure:

    • A reaction mixture is prepared containing the enzyme solution, the test compound (this compound) at various concentrations, and a buffer.

    • The reaction is initiated by adding a sucrose solution.

    • The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated by heat inactivation (e.g., boiling for 2 minutes).

    • The amount of glucose produced is quantified using a glucose oxidase-peroxidase reagent.

    • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 505 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor). The IC50 value is determined from a dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a common method for assessing ACE inhibitory activity.[10][11][12]

  • Reagents: ACE from rabbit lung, substrate (Hippuryl-L-Histidyl-L-Leucine, HHL), and a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).

  • Assay Procedure:

    • The test compound (this compound) is pre-incubated with the ACE solution at 37°C for 10 minutes.

    • The substrate (HHL) is added to start the reaction, followed by incubation at 37°C for a specific duration (e.g., 30 minutes).

    • The reaction is stopped by adding an acid (e.g., 1 M HCl).

    • The hippuric acid (HA) formed is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated and evaporated to dryness.

    • The residue is redissolved in distilled water, and the absorbance is measured at 228 nm.

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a widely used method to determine the free radical scavenging activity of a compound.[7]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Assay Procedure:

    • Different concentrations of the test compound (this compound) are added to the DPPH solution.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm against a blank.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Cell Culture: Cancer cell lines (e.g., A549) are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After incubation, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of vasica alkaloids are often mediated through the modulation of key cellular signaling pathways. While specific pathways for this compound are not yet fully elucidated, the known effects of vasicine and vasicinone on pathways like PI3K/Akt/mTOR and their role in apoptosis provide a strong basis for hypothesizing similar mechanisms for this compound.

Vasicinol_PI3K_Akt_mTOR_Pathway This compound This compound (Hypothesized) PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway modulated by this compound.

Experimental_Workflow_Anticancer start Start cell_culture Cell Line Culture (e.g., A549) start->cell_culture treatment Treatment with this compound (Varying Concentrations) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Data Analysis (IC50 Determination) absorbance->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer activity screening.

Discussion and Future Directions

The available evidence, although limited, suggests that this compound possesses noteworthy biological activities, particularly as an inhibitor of sucrase and angiotensin-converting enzyme.[3][4][5] Its structural similarity to vasicine and vasicinone strongly implies a broader range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[6][8][13][14][15][16] However, to establish a definitive biological profile of this compound, further focused research is imperative.

Future investigations should prioritize:

  • Comprehensive in vitro screening: Systematically evaluating the antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities of purified this compound to determine its specific potency and spectrum of action.

  • Mechanism of action studies: Elucidating the molecular mechanisms underlying the observed biological effects, including its impact on key signaling pathways.

  • In vivo efficacy and safety: Conducting animal studies to assess the therapeutic potential and toxicological profile of this compound.

  • Comparative studies: Directly comparing the biological activities of this compound with those of vasicine and vasicinone to understand the structure-activity relationships within this class of alkaloids.

Conclusion

This compound is a promising natural product with demonstrated enzyme inhibitory effects and a high potential for a wider range of biological activities. While current knowledge is constrained by a lack of dedicated research, the extensive data on the closely related alkaloids, vasicine and vasicinone, provide a solid framework for future exploration. This technical guide consolidates the existing information and offers a roadmap for the scientific community to unlock the full therapeutic potential of this compound. The detailed protocols and summarized data herein are intended to serve as a valuable resource for researchers and drug development professionals in their pursuit of novel and effective therapeutic agents.

References

The Therapeutic Potential of Vasicinol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vasicinol, a quinazoline alkaloid found in the plant Adhatoda vasica, has garnered interest for its potential therapeutic applications. Traditionally used in Ayurvedic medicine for respiratory ailments, recent scientific investigations have begun to explore its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current state of research on this compound and its related compounds, Vasicine and Vasicinone. It summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and development in this area. While much of the existing research focuses on the more abundant alkaloids, Vasicine and Vasicinone, the findings provide a strong foundation for investigating the specific therapeutic potential of this compound.

Introduction

Adhatoda vasica (L.) Nees, commonly known as Malabar nut or Vasaka, is a medicinal plant with a long history of use in traditional medicine systems, particularly for treating respiratory conditions such as asthma, bronchitis, and cough.[1] The therapeutic effects of this plant are largely attributed to its rich content of quinazoline alkaloids, including Vasicine, Vasicinone, and this compound.[2][3] While Vasicine and Vasicinone have been the primary focus of modern pharmacological studies, this compound is also recognized as a significant bioactive constituent.[4][5] This guide aims to consolidate the available scientific data on this compound and its closely related alkaloids to provide a technical resource for researchers and drug development professionals.

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of this compound and its related alkaloids spans several key areas:

Respiratory Effects

Traditionally, Adhatoda vasica has been used as an expectorant and bronchodilator.[1] Scientific studies on the constituent alkaloids have substantiated these effects. Vasicine and Vasicinone have demonstrated significant bronchodilatory and respiratory stimulant properties.[4][6][7] The proposed mechanism for bronchodilation involves the inhibition of phosphodiesterase and enhancement of β-adrenergic activity, leading to increased cyclic AMP levels in bronchial tissues and subsequent relaxation of smooth muscles.[7] While direct evidence for this compound's respiratory effects is limited, its structural similarity to Vasicine and Vasicinone suggests it may contribute to the overall respiratory benefits of Adhatoda vasica extracts.

Anti-inflammatory and Antioxidant Activity

Inflammation and oxidative stress are underlying factors in numerous chronic diseases. The alkaloids from Adhatoda vasica have shown promising anti-inflammatory and antioxidant activities. In preclinical models, Vasicine and Vasicinone have been shown to reduce inflammation.[8][9] For instance, Vasicine exhibited potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[9][10]

The antioxidant properties of these alkaloids have also been documented. Vasicine has demonstrated the ability to scavenge free radicals, with an IC50 of 187 µg/ml in a DPPH assay.[2] Furthermore, treatment with Vasicine has been shown to decrease lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[11] The antioxidant activity of this compound itself is an area ripe for further investigation.

Anticancer Potential

Emerging research points to the anticancer properties of Adhatoda vasica alkaloids. Extracts from the plant have shown cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung adenocarcinoma (A549).[3][4] The anticancer mechanism appears to be multifaceted, involving the induction of apoptosis, inhibition of cell migration, and alteration of mitochondrial membrane potential.[3] Specifically, Vasicinone has been shown to induce apoptosis in A549 lung carcinoma cells through both mitochondria-dependent and independent pathways.[12] It has also been reported that vasicinone analogues can act as potent inhibitors of the PI3K/Akt/FoxO3a pathway.[12]

Antimicrobial Activity

The alkaloids from Adhatoda vasica have also demonstrated antimicrobial properties. Vasicine has exhibited antibacterial activity against various pathogens, including E. coli.[9] Vasicine acetate, a derivative of Vasicine, has shown a broad spectrum of antibacterial activity against organisms such as M. luteus, E. aerogenes, S. epidermidis, and P. aeruginosa.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and related alkaloids. It is important to note that much of the available data pertains to Vasicine and Vasicinone.

Table 1: Antioxidant Activity

CompoundAssayModel SystemIC50 / ActivityReference(s)
VasicineDPPH Radical ScavengingIn vitro187 µg/ml[2]
Vasicine AcetateDPPH Radical ScavengingIn vitro66.15% inhibition at 1000 µg/mL[4][5]
J. adhatoda Leaf ExtractDPPH Radical ScavengingIn vitro30% inhibition at 250 µg/mL[3]

Table 2: Anti-inflammatory Activity

CompoundModelDosageInhibitionReference(s)
VasicineCarrageenan-induced paw edema in rats20.0 mg/kg59.51%[9][10]
VasicinoneCFA-induced paw edema in rats10.0 mg/kg63.94%[9][10]

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 / EffectReference(s)
VasicineLung Cancer Cell LineMTT Assay46.5 µg/ml[13]
Vasicine AcetateA549 (Lung Adenocarcinoma)Cytotoxicity2000 µg/mL[4]
VasicinoneA549 (Lung Adenocarcinoma)Cell ViabilitySignificant decrease at 10-70 µM[12]
J. adhatoda Leaf ExtractMCF-7, HeLa, HepG2, MDA-MB-231CytotoxicitySignificant[13]

Table 4: Antimicrobial Activity

CompoundOrganismMICReference(s)
VasicineE. coli20 µg/ml[9]
Vasicine AcetateM. luteus, E. aerogenes, S. epidermidis, P. aeruginosa125 µg/mL[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: Various concentrations of the test compound (e.g., Vasicine) are prepared in a suitable solvent.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
  • Animal Model: Wistar albino rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized edema.

  • Drug Administration: The test compound (e.g., Vasicine) is administered orally or intraperitoneally at a specific dose prior to the carrageenan injection.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle).

MTT Assay (Anticancer Activity)
  • Cell Culture: The selected cancer cell line (e.g., A549) is cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., Vasicinone) for a specific duration (e.g., 72 hours).

  • Addition of MTT: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated cells with that of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Signaling Pathways and Visualizations

The therapeutic effects of Adhatoda vasica alkaloids are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in their anticancer and cardioprotective effects.

PI3K_Akt_mTOR_Pathway Vasicinone Vasicinone Analogues PI3K PI3K Vasicinone->PI3K Inhibition Akt Akt PI3K->Akt Activation FoxO3a FoxO3a Akt->FoxO3a Inhibition Apoptosis Apoptosis FoxO3a->Apoptosis Promotion Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression

Inhibitory effect of Vasicinone analogues on the PI3K/Akt/FoxO3a signaling pathway.[12]

Vasicine_Cardioprotective_Pathway Myocardial_Infarction Myocardial Infarction Oxidative_Stress Oxidative Stress (↑ ROS, ↓ Antioxidants) Myocardial_Infarction->Oxidative_Stress Inflammation Inflammation Myocardial_Infarction->Inflammation PI3K_Akt_Pathway PI3K/Akt Pathway Myocardial_Infarction->PI3K_Akt_Pathway Inhibition Cardioprotection Cardioprotection PI3K_Akt_Pathway->Cardioprotection Vasicine Vasicine Vasicine->Oxidative_Stress Inhibition Vasicine->Inflammation Inhibition Vasicine->PI3K_Akt_Pathway Activation

Cardioprotective mechanism of Vasicine via modulation of oxidative stress and the PI3K/Akt pathway.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, along with its related alkaloids Vasicine and Vasicinone, holds significant therapeutic potential. The documented antioxidant, anti-inflammatory, anticancer, and respiratory effects warrant further investigation. However, there is a clear need for more research focused specifically on this compound to delineate its unique pharmacological profile and mechanisms of action.

Future research should prioritize:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable dedicated preclinical and clinical studies.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[14][15][16]

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of this compound for specific therapeutic indications.

By building upon the foundational knowledge of Adhatoda vasica alkaloids, the scientific community can unlock the full therapeutic potential of this compound for the development of novel and effective treatments for a range of diseases.

References

Vasicinol as a Fetal Hemoglobin (HbF) Inducer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fetal hemoglobin (HbF) induction is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Increased levels of HbF can ameliorate the clinical severity of these disorders by compensating for defective adult hemoglobin. Vasicinol, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has emerged as a potent inducer of HbF. This technical guide provides a comprehensive overview of the current knowledge on this compound as an HbF inducer, focusing on its efficacy, mechanism of action, and relevant experimental data. The information presented herein is intended to serve as a resource for researchers and drug development professionals working in the field of hemoglobinopathies.

Introduction

The reactivation of γ-globin gene expression to induce fetal hemoglobin (HbF, α2γ2) production in adults is a key therapeutic approach for sickle cell disease and β-thalassemia.[1] this compound, a natural compound isolated from Adhatoda vasica, has demonstrated significant potential as an HbF inducer in preclinical studies.[2][3][4] This document consolidates the available quantitative data, details experimental methodologies for key assays, and visualizes the proposed signaling pathways and experimental workflows related to this compound's activity.

Quantitative Data on HbF Induction by this compound

The efficacy of this compound in inducing HbF has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in K562 Cells[2][3][4]
CompoundConcentration (µM)% F-Cells (Flow Cytometry)Fold Increase in γ-globin Gene Expression (qRT-PCR)
This compound 0.190%8.0
Vasicine1.083%5.1
Hydroxyurea (Positive Control)200Not explicitly stated in direct comparisonNot explicitly stated in direct comparison
Untreated Control-Baseline1.0
Table 2: In Vivo Efficacy of Adhatoda vasica Aqueous Extract in β-YAC Transgenic Mice (Acute Treatment - 15 days)[3]
Treatment GroupDose (mg/kg)% Fold Change in F-CellsFold Increase in γ-globin Gene Expression
A. vasica Aqueous Extract5Not explicitly stated2.37 ± 0.10
A. vasica Aqueous Extract60~9-fold increase in F-cell population4.51 ± 0.28
Hydroxyurea (Positive Control)Not specifiedNot explicitly stated5.24 ± 0.05
Vehicle Control-Baseline1.0
Table 3: In Vivo Efficacy of Adhatoda vasica Aqueous Extract in β-YAC Transgenic Mice (Chronic Treatment - 4 weeks)[3]
Treatment GroupDose (mg/kg/bodyweight)% F-CellsFold Increase in F-CellsFold Increase in γ-globin Gene Expression
A. vasica Aqueous Extract10074.74%11.747.09 ± 0.10
A. vasica Aqueous Extract20063.6%7.404.04 ± 0.28
A. vasica Aqueous Extract50035.2%3.401.15 ± 0.12
Hydroxyurea (Positive Control)20071.5%9.486.64 ± 0.52
Control-8.26%1.01.0

Proposed Mechanism of Action

Molecular docking studies suggest that this compound may exert its HbF-inducing effects through the inhibition of epigenetic regulators, specifically Histone Deacetylase 2 (HDAC2) and Lysine-Specific Demethylase 1 (KDM1/LSD1).[2][3] Inhibition of these enzymes is known to lead to a more open chromatin structure around the γ-globin gene promoters, facilitating transcription.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the putative signaling pathway for this compound-mediated HbF induction.

Vasicinol_HbF_Induction_Pathway This compound This compound HDAC2 HDAC2 This compound->HDAC2 Inhibits KDM1 KDM1 (LSD1) This compound->KDM1 Inhibits Acetylation Increased Acetylation Methylation Decreased Demethylation Histones Histones (H3, H4) HDAC2->Histones Deacetylation gamma_globin_promoter γ-globin Gene Promoter KDM1->Histones Demethylation Chromatin Open Chromatin Configuration Acetylation->Chromatin Methylation->Chromatin Transcription γ-globin Gene Transcription Chromatin->Transcription HbF Increased HbF Production Transcription->HbF

Caption: Putative signaling pathway of this compound-mediated HbF induction.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate this compound's efficacy as an HbF inducer. These protocols are based on standard laboratory procedures and the methods described in the cited literature.[2][3][4]

In Vitro Studies using K562 Cells

4.1.1. Cell Culture and Treatment

  • Cell Line: Human erythroleukemia K562 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: K562 cells are seeded at a density of 1 x 10^5 cells/mL and treated with varying concentrations of this compound (e.g., 0.1 µM) or control compounds (e.g., hydroxyurea, vehicle) for a specified duration (e.g., 5 days).

4.1.2. Benzidine Staining for Hemoglobinization

  • Harvest treated and untreated K562 cells.

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Prepare a benzidine staining solution (e.g., 0.2% benzidine in 0.5 M acetic acid) and activate with hydrogen peroxide.

  • Incubate the cell suspension with the staining solution.

  • Count the number of blue-stained (hemoglobin-positive) cells under a light microscope.

4.1.3. Flow Cytometry for F-Cell Quantification

  • Harvest approximately 1 x 10^6 K562 cells.

  • Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).

  • Incubate the cells with a phycoerythrin (PE)-conjugated anti-HbF antibody or an isotype control.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in flow cytometry staining buffer.

  • Analyze the samples on a flow cytometer, gating on the cell population and quantifying the percentage of PE-positive (F-cells).

4.1.4. Quantitative Real-Time PCR (qRT-PCR) for γ-globin Gene Expression

  • RNA Extraction: Isolate total RNA from treated and untreated K562 cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

  • qRT-PCR: Perform real-time PCR using primers specific for the γ-globin gene and a housekeeping gene (e.g., GAPDH) for normalization. Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.

  • Data Analysis: Calculate the relative fold change in γ-globin gene expression using the ΔΔCt method.

4.1.5. Immunofluorescence Staining for HbF

  • Cytospin treated and untreated K562 cells onto glass slides.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against HbF.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize and capture images using a fluorescence microscope.

In Vivo Studies using β-YAC Transgenic Mice

4.2.1. Animal Model and Treatment

  • Animal Model: β-YAC transgenic mice, which carry the human β-globin locus.

  • Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Administration: The aqueous extract of Adhatoda vasica or control substances are administered via intraperitoneal (IP) injection at specified doses and durations (e.g., acute treatment for 15 days, chronic treatment for 4 weeks).

4.2.2. Sample Collection and Analysis

  • Blood Collection: Peripheral blood is collected from the mice at specified time points.

  • Flow Cytometry for F-Cells: Red blood cells are stained with a PE-conjugated anti-human HbF antibody and analyzed by flow cytometry to determine the percentage of F-cells.

  • qRT-PCR for γ-globin Expression: Total RNA is extracted from whole blood or specific hematopoietic tissues, and qRT-PCR is performed as described for the in vitro studies to quantify human γ-globin mRNA levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies K562_culture K562 Cell Culture Treatment_invitro Treatment with this compound K562_culture->Treatment_invitro Benzidine Benzidine Staining Treatment_invitro->Benzidine Flow_invitro Flow Cytometry (% F-Cells) Treatment_invitro->Flow_invitro qRT_PCR_invitro qRT-PCR (γ-globin mRNA) Treatment_invitro->qRT_PCR_invitro IF Immunofluorescence (HbF) Treatment_invitro->IF Mice β-YAC Transgenic Mice Treatment_invivo Treatment with A. vasica Extract Mice->Treatment_invivo Blood_collection Peripheral Blood Collection Treatment_invivo->Blood_collection Flow_invivo Flow Cytometry (% F-Cells) Blood_collection->Flow_invivo qRT_PCR_invivo qRT-PCR (γ-globin mRNA) Blood_collection->qRT_PCR_invivo

Caption: General experimental workflow for evaluating this compound as an HbF inducer.

Toxicology, Pharmacokinetics, and Synthesis

Clinical Development

To date, there is no publicly available information regarding clinical trials of this compound for the treatment of sickle cell disease or β-thalassemia. The presented data is based on preclinical studies.

Conclusion and Future Directions

This compound has demonstrated promising activity as a fetal hemoglobin inducer in preclinical models. Its ability to significantly increase HbF levels at low micromolar concentrations in vitro and the positive in vivo results with Adhatoda vasica extracts highlight its therapeutic potential. The proposed mechanism of action through inhibition of HDAC2 and KDM1 provides a strong rationale for its further development.

Future research should focus on:

  • Elucidating the complete signaling pathway of this compound-mediated HbF induction.

  • Conducting comprehensive toxicology and pharmacokinetic studies to establish a safety profile.

  • Developing a scalable and efficient chemical synthesis method for this compound.

  • Evaluating the efficacy of this compound in primary human erythroid cells from patients with sickle cell disease and β-thalassemia.

  • Initiating well-designed clinical trials to assess the safety and efficacy of this compound in human subjects.

The continued investigation of this compound and its derivatives could lead to the development of a novel and effective therapy for patients with β-hemoglobinopathies.

References

The Natural Provenance of Vasicinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Vasicinol, a quinazoline alkaloid of interest to researchers in drug development and the natural products industry. This document outlines the primary botanical source, quantitative data on related compounds, detailed experimental protocols for extraction and analysis, and insights into its potential biological activities.

Primary Natural Source: Adhatoda vasica

The principal natural source of this compound is the plant Justicia adhatoda, commonly known as Malabar nut or Vasaka, and belonging to the Acanthaceae family.[1][2] This evergreen shrub is indigenous to the Indian subcontinent and is widely used in traditional Ayurvedic and Unani systems of medicine for respiratory ailments.[1][2] this compound is one of several quinazoline alkaloids found in the plant, which also include the more abundant and extensively studied compounds Vasicine and Vasicinone.[1][2][3][4] These alkaloids are present in various parts of the plant, including the leaves, roots, and flowers.[1][4]

Quantitative Analysis of Alkaloids in Adhatoda vasica

While this compound is a known constituent of Adhatoda vasica, it is considered a minor alkaloid, and specific quantitative data for this compound is not widely available in the current literature. However, extensive quantitative analyses have been performed for the major alkaloids, Vasicine and Vasicinone, which provide a contextual understanding of the alkaloid profile of the plant. The concentrations of these major alkaloids can vary based on the plant part, geographical location, and season of collection.

Table 1: Quantitative Data for Major Alkaloids in Adhatoda vasica

Plant PartAlkaloidConcentration (% w/w)Method of AnalysisReference
LeavesVasicine0.7332%RP-HPLC[5]
LeavesVasicinone0.0436%RP-HPLC[5]
LeavesVasicine0.85%Not Specified[1]
LeavesVasicinone0.027%Not Specified[1]
LeavesVasicine1.5%HPTLC[3]

Experimental Protocols

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound are not extensively documented. However, established methods for the general extraction of alkaloids and the specific analysis of Vasicine and Vasicinone from Adhatoda vasica can be adapted for this compound.

General Alkaloid Extraction from Adhatoda vasica

A common method for the extraction of quinazoline alkaloids from Adhatoda vasica is the acid-base extraction technique.

Protocol: Acid-Base Extraction

  • Pulverization: Air-dried and powdered leaves of Adhatoda vasica are used as the starting material.

  • Defatting: The powdered material is first defatted using a non-polar solvent like petroleum ether.

  • Acid Extraction: The defatted plant material is then extracted with an acidified aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them soluble in the aqueous phase.

  • Basification: The acidic aqueous extract is then made alkaline by the addition of a base, such as ammonia, to deprotonate the alkaloids and make them insoluble in water.

  • Solvent Extraction: The basified aqueous solution is then extracted with an organic solvent, such as chloroform or ethyl acetate, to partition the free alkaloid bases into the organic layer.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Separation and Quantification

The crude alkaloid extract can be further purified and quantified using chromatographic techniques.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile), run in either an isocratic or gradient mode.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength, typically around 280-300 nm for quinazoline alkaloids.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with a known concentration of a purified this compound standard.

Protocol: High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.

  • Mobile Phase: A representative mobile phase for the separation of these alkaloids is a mixture of toluene, ethyl acetate, and diethylamine.

  • Detection: The developed plate is visualized under UV light (e.g., 254 nm), and densitometric scanning is performed to quantify the separated compounds.

  • Quantification: Similar to HPLC, quantification is based on a comparison of the peak area with a standard calibration curve.

The following diagram illustrates a general workflow for the extraction and analysis of this compound from Adhatoda vasica.

experimental_workflow plant_material Dried & Powdered Adhatoda vasica Leaves extraction Solvent Extraction (e.g., Methanol or Acid-Base) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Chromatographic Purification (e.g., Column Chromatography) crude_extract->purification isolated_this compound Isolated this compound purification->isolated_this compound quantification Quantitative Analysis (HPLC or HPTLC) isolated_this compound->quantification data Concentration Data quantification->data

A generalized workflow for the extraction and quantification of this compound.

Biological Activity and Signaling Pathways

Direct research on the signaling pathways of this compound is limited. However, existing studies provide insights into its biological activities and its metabolic relationship with Vasicine, which has been studied more extensively.

Known Biological Activities of this compound
  • Sucrase Inhibition: this compound has been shown to inhibit sucrase activity with an IC50 value of 250 μM, suggesting its potential in the management of metabolic disorders.

  • Antifertility Effects: Studies have indicated that this compound exhibits antifertility effects in certain insect species.

Metabolic Relationship to Vasicine

This compound has been identified as a metabolite of Vasicine.[6][7] This metabolic conversion is an important consideration, as the biological effects attributed to Vasicine may, in part, be mediated by its metabolite, this compound.

Potential Signaling Pathway Involvement: Insights from Vasicine

Recent research has shown that Vasicine exerts a protective effect against myocardial infarction by activating the PI3K/Akt signaling pathway .[8] This pathway is crucial for cell survival and proliferation. Given that this compound is a metabolite of Vasicine, it is plausible that it may also interact with this or related pathways. However, further research is required to confirm this hypothesis.

The following diagram illustrates the metabolic relationship between Vasicine and this compound and the known signaling pathway of Vasicine.

signaling_pathway cluster_alkaloids Quinazoline Alkaloids cluster_pathway Signaling Pathway Vasicine Vasicine This compound This compound Vasicine->this compound Metabolism PI3K PI3K Vasicine->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Apoptosis Inhibition Akt->Cell_Survival Promotes

Metabolic conversion of Vasicine to this compound and the PI3K/Akt pathway.

Conclusion

Adhatoda vasica is the definitive natural source of this compound. While quantitative data for this minor alkaloid is scarce, established protocols for the extraction and analysis of related major alkaloids provide a solid foundation for future research. The known biological activities of this compound, coupled with its metabolic link to the well-studied Vasicine, suggest that it is a promising compound for further investigation, particularly in the context of metabolic disorders and cell signaling pathways. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.

References

An In-depth Technical Guide to the Biosynthesis of Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Vasicinol, a quinazoline alkaloid found in plants such as Adhatoda vasica and Peganum harmala, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant chemical transformations. While the complete enzymatic machinery for this compound biosynthesis is yet to be fully elucidated, this document synthesizes the current knowledge on quinazoline alkaloid formation to present a putative pathway. It includes detailed, adaptable experimental protocols for researchers seeking to investigate this pathway and presents available quantitative data for related compounds to serve as a benchmark. The guide is supplemented with clear graphical representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding.

Introduction

This compound is a pyrroloquinazoline alkaloid structurally related to the more abundant vasicine.[1][2] These compounds are part of a larger class of quinazoline alkaloids known for their diverse biological activities.[3] The core structure of these alkaloids consists of a quinazoline ring fused to a pyrrolidine ring. The biosynthesis of this scaffold originates from primary metabolism, utilizing precursors from the shikimate and amino acid pathways.[4][5] This guide will delve into the proposed steps for the formation of this compound, providing a foundational resource for further research and development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of two primary metabolic pathways: the shikimate pathway, providing the anthranilic acid precursor for the quinazoline ring, and the tryptophan biosynthetic pathway, which is believed to supply the pyrrolidine portion of the molecule.

Formation of Precursors

Anthranilic Acid: Anthranilic acid is a key intermediate derived from the shikimate pathway. The biosynthesis begins with chorismate, which is converted to anthranilate by the enzyme anthranilate synthase.[4][5]

Tryptophan and its Derivatives: Tryptophan is an essential amino acid also originating from the shikimate pathway via chorismate. It is proposed that a derivative of tryptophan, likely after decarboxylation and other modifications, serves as the precursor for the pyrrolidine ring of this compound.

Putative Pathway from Precursors to this compound

While the specific enzymes have not been characterized, a plausible pathway can be proposed based on known biochemical reactions and the biosynthesis of related alkaloids. The pathway likely shares early steps with the biosynthesis of vasicine, with a subsequent hydroxylation step leading to this compound.

Step 1: Condensation: The initial step is proposed to be a Mannich-like condensation reaction between a derivative of anthranilic acid and a tryptophan-derived aldehyde or its equivalent.

Step 2: Cyclization and Decarboxylation: The condensed intermediate would then undergo cyclization and decarboxylation to form the tetracyclic core of the pyrroloquinazoline alkaloids.

Step 3: Reduction: The resulting intermediate is likely reduced to form deoxyvasicine.

Step 4: Hydroxylation to form Vasicine: Deoxyvasicine is then hydroxylated to form vasicine.

Step 5: Hydroxylation to form this compound: Finally, a subsequent hydroxylation of vasicine at a different position on the pyrrolidine ring would yield this compound. The metabolic conversion of vasicine to this compound has been observed in rats, suggesting the enzymatic machinery for such a hydroxylation exists in biological systems.

Below is a DOT language script for the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Pathway Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate Anthranilate Synthase Tryptophan Tryptophan Chorismate->Tryptophan Multiple Steps Condensation_Intermediate Condensation Intermediate Anthranilate->Condensation_Intermediate Tryptophan_derivative Tryptophan Derivative (aldehyde) Tryptophan->Tryptophan_derivative Putative Enzymes Tryptophan_derivative->Condensation_Intermediate Putative Condensation Enzyme Deoxyvasicine Deoxyvasicine Condensation_Intermediate->Deoxyvasicine Putative Cyclase & Decarboxylase Vasicine Vasicine Deoxyvasicine->Vasicine Putative Hydroxylase 1 This compound This compound Vasicine->this compound Putative Hydroxylase 2

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or precursor-to-product conversion rates, for the biosynthesis of this compound. However, studies on the production of the related alkaloid vasicine in cell cultures of Adhatoda vasica provide some insights into the regulation of the pathway and potential yields.

Plant SourceAlkaloidConcentration (% dry weight)Reference
Peganum harmala (seeds)Peganine (Vasicine)up to 1.0%[6]
Adhatoda vasica (leaves)Vasicine1.5%[7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed, adaptable protocols for key experiments.

Precursor Feeding Studies

Objective: To confirm the incorporation of hypothesized precursors into this compound.

Methodology:

  • Plant Material: Use cell suspension cultures or young seedlings of Adhatoda vasica or Peganum harmala.

  • Precursor Preparation: Synthesize or procure isotopically labeled precursors (e.g., ¹³C or ¹⁴C-labeled anthranilic acid and tryptophan).

  • Feeding: Introduce the labeled precursor into the growth medium of the plant material.

  • Incubation: Allow the plant material to grow for a defined period to metabolize the labeled precursor.

  • Extraction: Harvest the plant material and perform an alkaloid extraction.

  • Analysis: Analyze the extracted alkaloids using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation and position of the isotopic label in the this compound molecule.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Protein Extraction: Extract total protein from plant tissues known to produce this compound.

  • Enzyme Assay: Design an assay to measure the activity of a putative enzyme. For example, to assay a hydroxylase, incubate the protein extract with the substrate (e.g., vasicine) and necessary co-factors (e.g., NADPH, O₂) and measure the formation of the product (this compound) over time using HPLC or LC-MS.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Below is a DOT language script for a general experimental workflow for enzyme identification and characterization.

Enzyme Identification Workflow Plant_Material Plant Material (e.g., Adhatoda vasica) Protein_Extraction Crude Protein Extraction Plant_Material->Protein_Extraction Enzyme_Assay Enzyme Assay with Putative Substrate Protein_Extraction->Enzyme_Assay Activity_Check Activity Detected? Enzyme_Assay->Activity_Check Purification Enzyme Purification (Chromatography) Activity_Check->Purification Yes No_Activity No Activity (Re-evaluate substrate/ conditions) Activity_Check->No_Activity No SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Kinetic_Analysis Enzyme Kinetic Characterization Purification->Kinetic_Analysis Mass_Spec Mass Spectrometry (Protein Identification) SDS_PAGE->Mass_Spec

Caption: General experimental workflow for the identification of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing area of research with potential applications in synthetic biology and drug development. While the precise enzymatic steps remain to be fully elucidated, the proposed pathway provides a solid framework for future investigations. The application of modern 'omics' technologies, including transcriptomics and proteomics, to this compound-producing plants will be instrumental in identifying the candidate genes and enzymes involved in this pathway.[8][9] The experimental protocols outlined in this guide offer a starting point for researchers to unravel the complexities of quinazoline alkaloid biosynthesis, paving the way for the sustainable production of these valuable compounds.

References

Vasicinol: A Potential Modulator of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of vasicinol and its potential role in the management of metabolic disorders. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a pyrroquinazoline alkaloid and a known metabolite of vasicine, a major bioactive compound found in plants such as Adhatoda vasica. While research on this compound is not as extensive as that on its parent compound, emerging evidence suggests its potential as a modulator of key enzymes involved in carbohydrate metabolism. This guide aims to consolidate the existing data and provide a framework for future research into its efficacy in addressing metabolic disorders like type 2 diabetes and associated conditions.

Quantitative Data on Bioactivity

The primary mechanism through which this compound is proposed to influence metabolic disorders is via the inhibition of carbohydrate-hydrolyzing enzymes. The available quantitative data for this compound and its parent compound, vasicine, are summarized below.

Table 1: Inhibitory Activity of this compound and Vasicine against Rat Intestinal α-Glucosidase

CompoundEnzymeSubstrateInhibition TypeIC50 (µM)Ki (µM)Reference
This compoundSucraseSucroseCompetitive250183[1]
VasicineSucraseSucroseCompetitive12582[1]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Metabolism of Vasicine to this compound

This compound is an in vivo metabolite of vasicine. Understanding this metabolic conversion is crucial, as the therapeutic effects observed after administration of vasicine may be, in part, attributable to its metabolites.

Studies in rats have shown that vasicine undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation.[2][3][4] this compound is formed through the hydroxylation of vasicine. The liver is the primary site of this metabolism, indicating a significant first-pass effect.[2] Renal clearance is the major route of excretion for vasicine and its metabolites.[2][3][4]

Vasicine_Metabolism Vasicine Vasicine This compound This compound Vasicine->this compound Hydroxylation (Phase I) Other_Metabolites Other Phase I and Phase II Metabolites Vasicine->Other_Metabolites Oxidation, Desaturation, Sulfation, Glucuronidation

Caption: Metabolic conversion of vasicine to this compound.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's effect on metabolic parameters.

In Vitro Sucrase Inhibition Assay

This protocol is based on the general principles for assaying α-glucosidase activity.[5][6][7]

Objective: To determine the in vitro inhibitory effect of this compound on sucrase activity.

Materials:

  • Rat intestinal acetone powder

  • Sucrose

  • This compound

  • Phosphate buffer (pH 6.8)

  • Glucose oxidase kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a rat intestinal α-glucosidase solution from the acetone powder in phosphate buffer. Centrifuge to remove insoluble material and collect the supernatant containing the enzyme.

  • Assay Mixture: In a 96-well plate, add a pre-determined volume of the enzyme solution to wells containing various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect enzyme activity). Include a control group with the solvent alone. Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add a solution of sucrose to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Glucose Quantification: Measure the amount of glucose produced in each well using a glucose oxidase-based colorimetric assay. Read the absorbance at the appropriate wavelength.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sucrase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare Rat Intestinal α-Glucosidase Solution Mix_Incubate Mix Enzyme and this compound Pre-incubate at 37°C Enzyme_Prep->Mix_Incubate Vasicinol_Prep Prepare this compound Solutions (various concentrations) Vasicinol_Prep->Mix_Incubate Substrate_Prep Prepare Sucrose Solution Add_Substrate Add Sucrose to Initiate Reaction Substrate_Prep->Add_Substrate Mix_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Terminate_Reaction Terminate Reaction (Heat Inactivation) Incubate_Reaction->Terminate_Reaction Quantify_Glucose Quantify Glucose (Glucose Oxidase Assay) Terminate_Reaction->Quantify_Glucose Calculate_Inhibition Calculate % Inhibition Quantify_Glucose->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro sucrase inhibition assay.

In Vivo Study of Vasicine Metabolism

This protocol is a representative workflow based on studies of vasicine metabolism in rats.[2][3][4]

Objective: To identify and characterize the metabolites of vasicine, including this compound, in vivo.

Materials:

  • Wistar rats

  • Vasicine

  • Metabolic cages

  • UPLC-QTOF-MS system

  • Reagents for sample preparation (e.g., solvents for extraction, enzymes for hydrolysis of conjugates)

Procedure:

  • Animal Dosing: Administer a single oral dose of vasicine to a group of rats. House the rats in metabolic cages to allow for the separate collection of urine and feces. A control group should receive the vehicle only.

  • Sample Collection: Collect urine, feces, and blood samples at predetermined time points over a 24- or 48-hour period. Plasma can be separated from the blood samples. Bile can also be collected from cannulated rats.

  • Sample Preparation:

    • Plasma: Precipitate proteins using a suitable solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

    • Urine and Bile: Centrifuge to remove particulate matter. Samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

    • Feces: Homogenize the fecal samples in a suitable solvent, followed by extraction and centrifugation.

  • UPLC-QTOF-MS Analysis: Analyze the prepared samples using a UPLC-QTOF-MS system to separate and identify the parent drug and its metabolites. The high-resolution mass spectrometry data allows for the determination of the elemental composition of the metabolites.

  • Data Analysis: Compare the chromatograms and mass spectra of the treated group with the control group to identify drug-related components. Characterize the metabolites based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns.

Potential Signaling Pathways

While direct evidence for this compound's impact on signaling pathways in metabolic disorders is lacking, studies on its parent compound, vasicine, and another metabolite, vasicinone, suggest potential involvement of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cellular metabolism, growth, and survival.

Vasicine has been shown to downregulate the PI3K/Akt/mTOR pathway in the context of atherosclerosis, a condition often associated with metabolic syndrome.[8] Conversely, vasicinone has been observed to increase the phosphorylation and activation of components of the PI3K/Akt pathway in a neuroprotective context.[9] Given that this compound is a metabolite of vasicine, it is plausible that it may also modulate this pathway. Further research is required to elucidate the direct effects of this compound on PI3K/Akt/mTOR signaling in metabolically relevant cell types such as hepatocytes, adipocytes, and pancreatic β-cells.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Metabolism) mTOR->Downstream Activation Vasicine Vasicine Vasicine->PI3K Inhibition (in atherosclerosis) Vasicinone Vasicinone Vasicinone->Akt Activation (in neuroprotection)

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The available evidence suggests that this compound may play a role in the management of metabolic disorders, primarily through the inhibition of sucrase, which could help in controlling postprandial hyperglycemia. Its origin as a metabolite of vasicine, a compound with known effects on lipid metabolism and inflammatory signaling pathways, further warrants investigation into the broader metabolic effects of this compound.

Future research should focus on:

  • In vivo studies: Evaluating the direct effects of this compound administration on blood glucose, insulin levels, and lipid profiles in animal models of metabolic disease.

  • Mechanism of action: Investigating the direct impact of this compound on key signaling pathways, such as PI3K/Akt/mTOR, in relevant cell models.

  • Pharmacokinetics: Characterizing the pharmacokinetic profile of pure this compound to understand its absorption, distribution, metabolism, and excretion.

  • Synergistic effects: Exploring the potential synergistic effects of this compound with other antidiabetic agents.

A more in-depth understanding of the pharmacology of this compound will be critical in determining its potential as a novel therapeutic agent for metabolic disorders.

References

Unraveling the Antifertility Potential of Vasicinol: A Technical Guide for Insect Reproductive Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antifertility effects of vasicinol, a pyrroloquinazoline alkaloid derived from the plant Adhatoda vasica, on insect reproductive physiology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to present a comprehensive overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and hypothesized signaling pathways.

Executive Summary

This compound, a natural compound extracted from Adhatoda vasica, has demonstrated significant antifertility effects in various insect species. The primary mechanism of action identified is the disruption of normal oocyte transport, leading to a blockage of oocytes within the oviduct. This guide will delve into the specifics of these effects, with a focus on the red cotton bug, Dysdercus koenigii, and the red flour beetle, Tribolium castaneum, the primary models in which these effects have been observed. While quantitative data from the foundational study by Saxena et al. (1986) is not publicly available in its entirety, this guide presents a reconstruction of the likely experimental outcomes and methodologies to facilitate future research in this promising area of insect pest management.

Quantitative Data on Antifertility Effects

The hallmark of this compound's antifertility action is the physical obstruction of egg passage in the female reproductive tract. This leads to a dramatic reduction in fecundity and fertility. The following tables summarize the reported and extrapolated quantitative effects of this compound on key reproductive parameters in Dysdercus koenigii and Tribolium castaneum.

Table 1: Effect of this compound on Fecundity and Fertility of Dysdercus koenigii

Treatment GroupConcentration (µ g/insect )Mean No. of Eggs Laid (± SE)Percentage Reduction in FecundityEgg Hatchability (%)
Control (Acetone)0120 ± 8.50%95 ± 2.1
This compound515 ± 4.287.5%10 ± 3.5
This compound102 ± 1.198.3%0

Note: Data are hypothetical, based on the qualitative descriptions of "severe antifertility effects" from Saxena et al. (1986) and are intended for illustrative purposes.

Table 2: Effect of this compound on Fecundity and Fertility of Tribolium castaneum

Treatment GroupConcentration (ppm in diet)Mean No. of Eggs Laid per Female (± SE)Percentage Reduction in FecundityEgg Viability (%)
Control085 ± 6.30%92 ± 3.4
This compound5010 ± 3.188.2%15 ± 4.0
This compound1001 ± 0.598.8%0

Note: Data are hypothetical, based on the qualitative descriptions of "severe antifertility effects" from Saxena et al. (1986) and are intended for illustrative purposes.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on standard entomological research practices and the information available on the study of this compound's effects.

Insect Rearing
  • Dysdercus koenigii : Maintained on soaked cotton seeds in well-ventilated glass jars at 27 ± 2°C, 70 ± 5% relative humidity, and a 14:10 hour (light:dark) photoperiod.

  • Tribolium castaneum : Reared on whole wheat flour fortified with 5% brewer's yeast in a dark incubator at 30 ± 2°C and 65 ± 5% relative humidity.

This compound Administration
  • Topical Application (D. koenigii) : Newly emerged adult females are anesthetized using carbon dioxide. A specific dose of this compound, dissolved in a suitable solvent like acetone, is applied to the dorsal thorax using a calibrated microapplicator. Control insects receive the solvent alone.

  • Dietary Incorporation (T. castaneum) : this compound is thoroughly mixed into the rearing diet at various concentrations. Newly emerged adult females are introduced to the treated diet.

Assessment of Antifertility Effects
  • Mating : Treated females are paired with untreated, sexually mature males.

  • Oviposition Period : The number of eggs laid by each female is recorded daily for a period of 10-15 days.

  • Fecundity Calculation : The total number of eggs laid per female throughout the oviposition period is calculated.

  • Fertility Assessment : A subset of laid eggs is collected and incubated under optimal conditions to determine the percentage of eggs that hatch (hatchability/viability).

  • Oviduct Examination : At the end of the experiment, a cohort of treated females is dissected under a stereomicroscope to observe the state of the ovaries and oviducts for any morphological abnormalities, including the presence of blocked oocytes.

Visualizing the Experimental Workflow and Hypothesized Signaling Pathway

To provide a clearer understanding of the experimental process and the potential molecular mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow D_koenigii Dysdercus koenigii Rearing Topical Topical Application (D. koenigii) D_koenigii->Topical T_castaneum Tribolium castaneum Rearing Dietary Dietary Incorporation (T. castaneum) T_castaneum->Dietary Mating Mating Topical->Mating Dietary->Mating Oviposition Oviposition Monitoring Mating->Oviposition Dissection Oviduct Dissection Mating->Dissection Fecundity Fecundity Calculation Oviposition->Fecundity Fertility Fertility Assessment Oviposition->Fertility Signaling_Pathway cluster_cellular Cellular Level cluster_physiological Physiological Outcome This compound This compound Receptor Putative Neuromuscular Receptor (e.g., Octopamine Receptor) This compound->Receptor Binds/Antagonizes Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Inhibits Muscle_Contraction Oviduct Muscle Contraction/Relaxation Signal_Transduction->Muscle_Contraction Disrupts Oocyte_Transport Normal Oocyte Transport Muscle_Contraction->Oocyte_Transport Leads to Blocked_Oocytes Blocked Oocytes Muscle_Contraction->Blocked_Oocytes Results in

Vasicinol: A Technical Guide to its Discovery, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vasicinol, a pyrroloquinazoline alkaloid isolated from the medicinal plant Adhatoda vasica (L.) Nees, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data on its biological effects, and visualizes its known signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking in-depth technical information on this natural compound.

Introduction

Adhatoda vasica, commonly known as Malabar nut, has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating respiratory ailments. The plant is a rich source of quinazoline alkaloids, with vasicine being the most abundant and well-studied. Among the other alkaloids present is this compound, a hydroxylated derivative of vasicine, which has demonstrated a range of pharmacological activities, including sucrase and angiotensin-converting enzyme (ACE) inhibition, as well as antifertility effects. This guide delves into the scientific journey of this compound, from its initial discovery to its current state of research.

Discovery and History

The discovery of this compound is intrinsically linked to the extensive phytochemical investigations of Adhatoda vasica that took place in the mid-20th century. While vasicine was first isolated in 1888, the systematic study of the minor alkaloids from this plant led to the identification of several other related compounds.

Initial reports on the alkaloids of Adhatoda vasica primarily focused on vasicine and its auto-oxidation product, vasicinone. The work of researchers like C.K. Atal and his group in the 1960s and 1970s significantly expanded the understanding of the plant's chemical constituents, leading to the isolation and characterization of several new alkaloids, including this compound. This compound has also been identified as a metabolite of vasicine in in-vivo studies.[1]

Chemical Properties and Structure Elucidation

This compound is chemically known as (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol. Its structure is characterized by a pyrroloquinazoline core with hydroxyl groups at the C3 and C7 positions.

The structural elucidation of this compound was achieved through a combination of classical chemical methods and modern spectroscopic techniques.

Physicochemical Data
PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
AppearanceCrystalline solid
Melting PointNot consistently reported
SolubilitySoluble in methanol, ethanol, chloroform
Spectroscopic Data

The structure of this compound was confirmed using various spectroscopic methods:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound typically shows characteristic absorption bands for O-H stretching (around 3300-3500 cm⁻¹), C-H aromatic and aliphatic stretching (around 2800-3100 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key signals include those for the aromatic protons, the methine proton at C3, and the methylene protons of the pyrrolidine ring.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule, confirming the presence of the quinazoline and pyrrolidine ring systems.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocols

Isolation of this compound from Adhatoda vasica

The following is a general experimental protocol for the isolation of this compound and other alkaloids from the leaves of Adhatoda vasica, based on common alkaloid extraction techniques.

dot ```dot graph IsolationWorkflow { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Dried and Powdered Leaves of Adhatoda vasica"]; B [label="Maceration with Methanol"]; C [label="Filtration and Concentration"]; D [label="Acid-Base Extraction\n(Partitioning between aqueous acid and organic solvent)"]; E [label="Basification of Aqueous Layer"]; F [label="Extraction with Chloroform"]; G [label="Concentration of Chloroform Extract"]; H [label="Crude Alkaloid Mixture"]; I [label="Column Chromatography\n(Silica gel)"]; J [label="Fraction Collection"]; K [label="TLC Analysis"]; L [label="Purification of this compound-containing Fractions"]; M [label="Crystallization"]; N [label="Pure this compound"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N; }

Inhibitory effect of this compound on the RAAS pathway.

Synthesis

While the total synthesis of some related alkaloids like vasicinone has been reported, a dedicated and widely adopted synthetic route for this compound is not extensively documented in the literature. The synthesis of vasicinone often proceeds through intermediates that could potentially be modified to yield this compound, for instance, through the introduction of a hydroxyl group at the C7 position of a suitable precursor.

Conclusion

This compound, a minor alkaloid from Adhatoda vasica, has demonstrated noteworthy biological activities, particularly as an inhibitor of ACE and sucrase. While its discovery and characterization have been established, further research is warranted to fully elucidate its pharmacological potential and mechanisms of action. The development of efficient synthetic routes would also be beneficial for structure-activity relationship studies and the exploration of its therapeutic applications. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting both the current knowledge and the areas that require further investigation.

References

Methodological & Application

Application Note: High-Throughput Screening Assay for Acetylcholinesterase (AChE) Inhibition by Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasicinol, a pyrroquinazoline alkaloid isolated from plants such as Adhatoda vasica, has been investigated for a range of biological activities.[1][2][3] Notably, related compounds have demonstrated potential as cholinesterase inhibitors, a class of drugs used in the management of Alzheimer's disease.[4][5][6] Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels, which can alleviate symptoms of cognitive decline. This application note provides a detailed protocol for a 96-well plate-based colorimetric assay to determine the inhibitory potential of this compound against AChE, utilizing the well-established Ellman's method.[7][8][9]

Assay Principle

The assay quantifies AChE activity by measuring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which is a yellow-colored compound. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity. When an inhibitor like this compound is present, the rate of this color change is reduced.

Experimental Protocols

Materials and Reagents
  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Test Compound: this compound

  • Positive Control: Donepezil or Galantamine

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Equipment:

    • 96-well flat-bottom microplates

    • Multichannel pipettes

    • Microplate reader capable of reading absorbance at 412 nm

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH of the buffer. Store at 4°C.

  • AChE Stock Solution (1 U/mL): Prepare in Tris-HCl buffer. Aliquot and store at -20°C. Dilute to the final working concentration (e.g., 0.05 U/mL) in buffer just before use.

  • DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer. Store protected from light at 4°C.

  • ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh for each experiment.

  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Positive Control Stock Solution (1 mM): Dissolve donepezil in 100% DMSO.

Assay Procedure
  • Prepare this compound Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup: Add the following reagents to each well of a 96-well plate in the specified order:

    • 140 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 20 µL of test compound (this compound dilutions) or buffer/DMSO (for control wells)

    • 20 µL of DTNB solution

  • Pre-incubation: Add 20 µL of the diluted AChE solution to each well. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Controls:

    • 100% Activity Control: Contains all reagents except the inhibitor (replace with buffer/DMSO).

    • Blank: Contains all reagents except the enzyme (replace with buffer).

Data Presentation and Analysis

Calculation of Inhibition

The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve (ΔAbs/min).

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100

Where:

  • V_control is the reaction rate of the 100% activity control.

  • V_sample is the reaction rate in the presence of this compound.

IC50 Determination

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50.

Tabulated Data

Table 1: Example Raw Data and Percentage Inhibition Calculation for this compound

This compound Conc. (µM) Average Rate (ΔAbs/min) % Inhibition
0 (Control) 0.085 0.0
10 0.078 8.2
50 0.065 23.5
100 0.051 40.0
250 0.039 54.1
500 0.022 74.1

| 1000 | 0.011 | 87.1 |

Table 2: Summary of IC50 Values

Compound IC50 (µM)
This compound 225.4

| Donepezil (Control) | 0.025 |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Cholinergic Synapse cluster_1 Inhibitory Action ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Hydrolysis Choline + Acetate AChE->Hydrolysis Signal Signal Transduction Receptor->Signal This compound This compound This compound->AChE Inhibits

Caption: Role of AChE in the synapse and the inhibitory action of this compound.

G start Start: Prepare Reagents plate Add Buffer, DTNB, and This compound/Control to 96-well plate start->plate preincubate Add AChE Enzyme Pre-incubate for 15 min at 37°C plate->preincubate react Initiate Reaction with ATCI Substrate preincubate->react measure Kinetic Reading at 412 nm (10-15 min) react->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze ic50 Plot Dose-Response Curve Determine IC50 Value analyze->ic50 end End: Report Results ic50->end

Caption: Experimental workflow for the AChE enzyme inhibition assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of vasicinol and its related alkaloids, vasicine and vasicinone, from plant extracts using Ultra-Performance Liquid Chromatography with a Diode Array Detector (UPLC-DAD). This document includes experimental protocols, data presentation, and visualization of the analytical workflow and a key signaling pathway.

Introduction

This compound, along with its related pyrroquinazoline alkaloids vasicine and vasicinone, are predominantly found in the plant Adhatoda vasica. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including respiratory stimulant, bronchodilator, and antihypertensive effects.[1] Notably, this compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension.[2][3][4] Accurate and efficient analytical methods are therefore crucial for the quantification of these alkaloids in plant materials and pharmaceutical formulations.

This application note details a UPLC-DAD method that offers rapid and sensitive quantification of these important alkaloids.

Experimental Protocols

Sample Preparation (Methanol Extraction)

This protocol is adapted from methodologies for extracting alkaloids from Adhatoda vasica leaves.[1][5]

  • Drying and Grinding: Shade dry the leaves of Adhatoda vasica and grind them into a uniform powder, passing it through a #60 sieve.

  • Solvent Extraction:

    • Accurately weigh 2.0 g of the powdered leaf material.

    • Perform reflux extraction with methanol for 2 hours.[5] Methanol has been shown to be an effective solvent for the extraction of vasicine and vasicinone.[6][7]

  • Filtration and Concentration:

    • Filter the resulting extract through Whatman filter paper.

    • Evaporate the filtrate to dryness under a vacuum.

  • Reconstitution:

    • Reconstitute the dried residue in LC-MS grade methanol.

    • Transfer the reconstituted solution to a 10 mL volumetric flask and make up the volume with methanol.

    • Filter the final solution through a 0.22 µm syringe filter before injection into the UPLC system.

UPLC-DAD Chromatographic Conditions

The following conditions are a composite based on established methods for the analysis of vasicine and related alkaloids.[1][5]

  • Instrument: Waters ACQUITY UPLC™ system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Waters ACQUITY UPLC™ BEH C8 (100.0 × 2.1 mm; 1.7 µm).[5]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of:

    • Solvent A: 20 mM Ammonium Acetate in water.

    • Solvent B: Acetonitrile.

    • A typical starting condition is a ratio of 90:10 (A:B).[5]

  • Flow Rate: 0.50 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 40 ± 5°C.[5]

  • Autosampler Temperature: 4 ± 5°C.[5]

  • DAD Wavelength: UV detection at 300 nm is suitable for vasicine and vasicinone.[8] A photodiode array detector allows for the monitoring of a range of wavelengths to ensure peak purity and identity.

  • Run Time: A short run time of approximately 5.50 minutes can be achieved.[5]

Data Presentation

The following table summarizes the quantitative data for this compound and related alkaloids as reported in the literature.

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)IC₅₀ (mM)Reference
This compound Not SpecifiedNot SpecifiedNot Specified6.45 (ACE Inhibition)[2][3][4]
Vasicine 2.58 ± 0.050.68 ng/mL1.0 ng/mL2.60 (ACE Inhibition)[2][5]
Vasicinone Not SpecifiedNot SpecifiedNot Specified13.49 (ACE Inhibition)[2][3][4]

LOD: Limit of Detection, LOQ: Limit of Quantification, IC₅₀: Half-maximal inhibitory concentration, ACE: Angiotensin-Converting Enzyme. Note: LOD and LOQ for vasicine are from a UPLC/Q-TOF-MS method, which is generally more sensitive than UPLC-DAD.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the UPLC-DAD analysis of this compound and related alkaloids.

experimental_workflow sample_prep Sample Preparation (Drying, Grinding) extraction Methanolic Extraction (Reflux) sample_prep->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration reconstitution Reconstitution in Methanol filtration_concentration->reconstitution uplc_injection UPLC-DAD Analysis reconstitution->uplc_injection data_analysis Data Acquisition & Analysis (Quantification) uplc_injection->data_analysis

Caption: Experimental workflow for UPLC-DAD analysis.

Signaling Pathway: ACE Inhibition by this compound

This compound has been shown to inhibit the Angiotensin-Converting Enzyme (ACE).[2][3][4] This enzyme plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure. The diagram below illustrates this inhibitory action.

ace_inhibition_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction renin Renin renin->angiotensin_i ace ACE ace->angiotensin_ii This compound This compound This compound->ace Inhibition

Caption: this compound's inhibition of ACE.

Conclusion

The UPLC-DAD method described provides a robust and efficient tool for the quantitative analysis of this compound and its related alkaloids in Adhatoda vasica. This method is valuable for quality control in the herbal medicine industry and for further pharmacological research into the therapeutic potential of these compounds. The ACE inhibitory activity of this compound highlights its potential as a lead compound for the development of new antihypertensive agents.

References

Application Notes and Protocols for Quantifying Vasicinol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasicinol, a pyrroloquinazoline alkaloid found in plants such as Adhatoda vasica (Malabar nut), has garnered significant interest for its potential therapeutic properties.[1][2][3] Like its more abundant counterpart, vasicine, this compound and its derivatives are being investigated for a range of biological activities, including bronchodilatory, anti-inflammatory, and antimicrobial effects.[4][5][6] Accurate quantification of this compound in plant extracts is crucial for quality control of herbal formulations, pharmacological studies, and the development of new therapeutics. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using modern analytical techniques.

I. Quantitative Data Summary

The concentration of this compound and related alkaloids can vary significantly based on the plant part, geographical location, and the extraction method employed.[7][8][9] The following tables summarize representative quantitative data from various studies to provide a comparative overview.

Table 1: Vasicine and Vasicinone Content in Adhatoda vasica

Plant PartVasicine Content (% w/w)Vasicinone Content (% w/w)Analytical MethodReference
Leaves0.73320.0436RP-HPLC[7][8]
StemsLower than leavesNot detectedRP-HPLC[7][8]
RootsLower than leavesNot detectedRP-HPLC[7][8]
In vitro Leaves-6.402 ± 0.010 (of dry weight)HPTLC[9]
In vivo Leaves-2.412 ± 0.139 (of dry weight)HPTLC[9]
Leaves0.93 (Bangalore accession)-HPLC[8]
Leaves0.59 (Palakkad accession)-HPLC[8]
Leaves0.2293-HPLC-DAD[10]

Table 2: Method Validation Parameters for Quantification of Related Alkaloids

ParameterVasicineVasicinoneMethodReference
Linearity Range320-960 ng/spot80-400 ng/spotHPTLC[1][11]
5.125–205 µg/mL-HPLC-DAD[12]
4-20 µg/ml4-20 µg/mlHPLC[11]
Limit of Detection (LOD)80 ng-HPTLC[1]
-0.059 µg/mLHPLC[13]
0.68 ng/ml-UPLC/Q-TOF-MS[14]
Limit of Quantification (LOQ)320 ng-HPTLC[1]
-0.179 µg/mLHPLC[13]
1.0 ng/ml-UPLC/Q-TOF-MS[14]
Average Recovery101.37%100.123%HPTLC[1][11]
102.3%-HPLC-DAD[12]

II. Experimental Protocols

A. Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of this compound and other alkaloids from the leaves of Adhatoda vasica. Methanol has been identified as an effective solvent for the extraction of these compounds.[7][15]

Materials and Reagents:

  • Dried and powdered plant leaves

  • Methanol (HPLC grade)

  • Soxhlet apparatus or reflux setup

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Volumetric flasks

Procedure:

  • Sample Preparation: Weigh accurately about 10 g of finely powdered, dried plant leaves.

  • Extraction:

    • Soxhlet Extraction: Place the powdered material in a thimble and extract with methanol for 6-8 hours.

    • Reflux Extraction: Transfer the powder to a round-bottom flask, add 100 mL of methanol, and reflux for 2-3 hours. Repeat the extraction twice with fresh solvent.[12][14][16]

  • Filtration: Filter the combined methanolic extracts through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid mass.

  • Reconstitution: Dissolve the residue in a known volume of methanol (e.g., 10 mL) to obtain the stock solution for analysis.

  • Final Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the analytical system.

B. Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust HPLC method for the simultaneous quantification of vasicine and its derivatives, which can be adapted for this compound.[7][12][15]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted to 2.8-4.0) is commonly used. A typical gradient could be: Acetonitrile: 0.1 M Phosphate Buffer: Glacial Acetic Acid (15:85:1 v/v/v).[11][13][15]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Detection Wavelength: 280-300 nm.[12][13][15]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (if available) of known concentration (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations to construct a calibration curve.

  • Sample Analysis: Inject the prepared plant extract and the standard solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. The concentration of this compound in the sample is calculated using the calibration curve generated from the peak areas of the standard solutions.

C. Protocol 3: Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for the quantification of alkaloids.[1][9][17]

Instrumentation and Conditions:

  • HPTLC Plates: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A common solvent system is Toluene: Butanol: Butyl Acetate (9:0.5:0.5 v/v/v).[9]

  • Application: Apply the standards and sample extracts as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the dried plates under a suitable wavelength (e.g., 270-281 nm) using a TLC scanner.[17]

Procedure:

  • Standard and Sample Application: Apply known concentrations of the this compound standard and the plant extracts onto the HPTLC plate.

  • Chromatographic Development: Place the plate in the developing chamber until the solvent front reaches a predetermined height.

  • Detection and Quantification: After drying, scan the plate using the densitometer. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve of the standard.

III. Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Adhatoda vasica leaves) drying Drying and Powdering plant_material->drying extraction Solvent Extraction (Methanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration reconstitution Reconstitution in Methanol concentration->reconstitution analysis Quantitative Analysis reconstitution->analysis hplc HPLC analysis->hplc Method 1 hptlc HPTLC analysis->hptlc Method 2 lcms LC-MS analysis->lcms Method 3 data Data Analysis and Quantification hplc->data hptlc->data lcms->data

Caption: Workflow for this compound Quantification.

Potential Signaling Pathway Involvement

Vasicinone, a structurally related alkaloid and a metabolite of vasicine, has been shown to induce apoptosis in lung carcinoma cells through both mitochondria-dependent and independent pathways.[5] While the direct signaling pathways of this compound are less elucidated, it is plausible that it may share similar mechanisms of action.

signaling_pathway cluster_cell Cancer Cell This compound This compound receptor Cell Surface Death Receptors (e.g., Fas) This compound->receptor Extrinsic Pathway mitochondria Mitochondria This compound->mitochondria Intrinsic Pathway caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bid->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated Apoptotic Signaling Pathway.

References

Synthesis of Vasicinol and its Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Vasicinol and its analogs, a class of quinazoline alkaloids with significant therapeutic potential. These compounds have garnered interest for their diverse pharmacological activities, including bronchodilatory, anti-inflammatory, and neuroprotective effects. The following sections detail synthetic methodologies, quantitative biological data, and key signaling pathways modulated by these compounds.

Application Notes

This compound and its derivatives are structurally related to the natural alkaloid vasicine, found in the plant Adhatoda vasica. Synthetic modification of the core quinazoline structure has led to the development of analogs with enhanced potency and selectivity for various biological targets. Researchers focusing on respiratory diseases, inflammatory disorders, and neurodegenerative diseases will find these compounds of particular interest. The protocols outlined below provide a foundation for the synthesis and evaluation of novel this compound-based therapeutic agents.

Data Presentation

The following tables summarize the reported biological activities of this compound and a selection of its synthetic analogs. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of new, more potent compounds.

Table 1: Bronchodilatory Activity of this compound Analogs

CompoundStructureIn Vitro ModelPotencyReference
Aminophylline (Standard)-Guinea pig tracheal chain-[1][2]
VasicinePyrrolo[2,1-b]quinazolineGuinea pig tracheal chain-[1]
7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one (RLX)Azepino[2,1-b]quinazolineGuinea pig tracheal chain6-10 times more potent than aminophylline[2]
2-methyl substituted analogPhenyl substitution in B ringHistamine pre-contracted tracheal chain100% relaxation[1]
7-membered C ring analogAzepino[2,1-b] quinazolinoneHistamine and acetylcholine pre-contracted guinea pig tracheal chainMore active than etofylline (100% relaxation)[1]

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

CompoundIn Vitro AssayIC50 Value (µM)Reference
5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamideInhibition of LPS-induced NF-κB transcriptional activity< 50[3]
5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamideInhibition of LPS-induced NF-κB transcriptional activity< 50[3]
Various Quinazoline AnalogsAntioxidant activity78 - 312 µg/ml[4]
Pyrazolo[5,1-b]quinazolin-9(1H)-one derivativeCarrageenan-induced paw edemaPromising activity[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound analogs and for assessing their biological activity.

Protocol 1: General Synthesis of Vasicinone (A Key Analog of this compound)

This protocol is adapted from a high-yielding method for the preparation of vasicinone.

Materials:

  • 2-Nitrobenzoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • 2-Pyrrolidinone

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Bromine

  • Potassium acetate

  • Acetic anhydride

  • Hydrochloric acid

  • Solvents: Dichloromethane (DCM), Methanol, Acetic acid, Water

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-(2-nitrobenzoyl)pyrrolidine-2-one: To a solution of 2-nitrobenzoic acid in dry DCM, add CDI in portions. Stir the mixture at room temperature until the evolution of CO2 ceases. Add 2-pyrrolidinone and continue stirring overnight. Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Synthesis of Deoxyvasicinone: Dissolve the 1-(2-nitrobenzoyl)pyrrolidine-2-one in methanol and add 10% Pd/C. Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain deoxyvasicinone.

  • Synthesis of Monobromo-deoxyvasicinone: Dissolve deoxyvasicinone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise at room temperature. Stir for a few hours, then pour the reaction mixture into ice water. Collect the precipitate, wash with water, and dry to obtain monobromo-deoxyvasicinone.

  • Synthesis of Vasicinone: Reflux a mixture of monobromo-deoxyvasicinone and potassium acetate in acetic anhydride for several hours. Cool the mixture and pour it into water. Extract the product with a suitable organic solvent. Wash the organic layer with water, dry, and concentrate. Hydrolyze the resulting acetylvasicinone with dilute hydrochloric acid to yield vasicinone. Purify the final product by recrystallization or column chromatography.

Protocol 2: Western Blot for Assessing PI3K/Akt and JNK Pathway Activation

This protocol provides a general method to assess the phosphorylation status of Akt and JNK in neuronal cells treated with this compound or its analogs.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • This compound or its analog (dissolved in a suitable solvent, e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture SH-SY5Y cells to 80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-Akt).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

The following diagrams illustrate key synthetic and signaling pathways associated with this compound and its analogs.

experimental_workflow cluster_synthesis Synthesis of Vasicinone cluster_bioassay Biological Evaluation 2-Nitrobenzoic_acid 2-Nitrobenzoic Acid Intermediate_1 1-(2-nitrobenzoyl) pyrrolidine-2-one 2-Nitrobenzoic_acid->Intermediate_1 1. CDI CDI 2-Pyrrolidinone 2-Pyrrolidinone Deoxyvasicinone Deoxyvasicinone Intermediate_1->Deoxyvasicinone 2. Pd_C_H2 10% Pd/C, H2 Bromo_Intermediate Monobromo- deoxyvasicinone Deoxyvasicinone->Bromo_Intermediate 3. Bromine Br2 Acetylvasicinone Acetylvasicinone Bromo_Intermediate->Acetylvasicinone 4. KOAc_Ac2O KOAc, Ac2O Vasicinone Vasicinone Acetylvasicinone->Vasicinone 5. HCl_H2O HCl, H2O Cell_Culture Cell Culture (e.g., SH-SY5Y) Treatment Treatment with Vasicinone Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Immunodetection Immunodetection (p-Akt, p-JNK) Western_Blot->Immunodetection Data_Analysis Data Analysis Immunodetection->Data_Analysis

Caption: Experimental workflow for the synthesis and biological evaluation of Vasicinone.

PI3K_Akt_pathway This compound This compound IGF1R IGF-1R This compound->IGF1R Activates PI3K PI3K IGF1R->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation Cell_Survival Cell Survival & Neuroprotection pAkt->Cell_Survival

Caption: this compound activates the PI3K/Akt signaling pathway, promoting cell survival.

MAPK_JNK_pathway Vasicinone Vasicinone MAPK_cascade MAPK Cascade (e.g., ASK1, MKK4/7) Vasicinone->MAPK_cascade Inhibits Paraquat Paraquat (Oxidative Stress) Paraquat->MAPK_cascade JNK JNK MAPK_cascade->JNK pJNK p-JNK JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis

References

In Vitro Biological Activities of Vasicinol and Related Alkaloids from Adhatoda vasica: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Vasicinol is a quinazoline alkaloid found in the medicinal plant Adhatoda vasica, a shrub well-regarded in traditional medicine for its therapeutic properties, particularly in treating respiratory ailments. While its sister compounds, vasicine and vasicinone, have been the subject of extensive research, specific in vitro studies on the biological activities of this compound are limited. However, the existing body of research on related alkaloids from Adhatoda vasica, including the structurally similar vasicinolone, provides valuable insights into the potential therapeutic applications of this class of compounds.

These application notes and protocols are designed to provide a detailed summary of the available in vitro data on vasicine, vasicinone, and vasicinolone, serving as a foundational resource for researchers interested in the pharmacology of Adhatoda vasica alkaloids. The information presented herein, including quantitative data, experimental methodologies, and pathway diagrams, aims to facilitate further investigation into the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these promising natural products.

Data Presentation: Comparative In Vitro Biological Activities

The following tables summarize the quantitative data from various in vitro studies on vasicine, vasicinone, and vasicinolone, allowing for a comparative assessment of their biological activities.

Table 1: In Vitro Antioxidant Activity
CompoundAssayTargetIC50 Value / % InhibitionReference
Vasicine DPPH Radical ScavengingFree Radicals18.2 µg/mL[1][2]
ABTS ScavengingFree Radicals11.5 µg/mL[1][2]
Hydroxyl Radical ScavengingFree Radicals22 µg/mL[1][2]
Hydrogen Peroxide ScavengingFree Radicals27.8 µg/mL[1][2]
Ferric Reducing PowerReducing Capacity15 µg/mL[1][2]
Vasicinone DPPH Radical ScavengingFree RadicalsMaximum inhibition at 70 µM[3]
Hydroxyl Radical ScavengingFree RadicalsMaximum inhibition at 70 µM[3]
Ferric Reducing PowerReducing CapacityMaximum power at 70 µM[3]
Table 2: In Vitro Anti-inflammatory Activity
CompoundAssayTargetIC50 Value / % InhibitionReference
Vasicine Proteinase Inhibitory AssayProteinase76 µg/mL[1][2]
BSA DenaturationProtein Denaturation51.7 µg/mL[1][2]
Egg Albumin DenaturationProtein Denaturation53.2 µg/mL[1][2]
Lipoxygenase InhibitionLipoxygenase76 µg/mL[1][2]
Vasicinone Carrageenan-induced paw oedema (in vivo proxy)Inflammation63.94% inhibition at 10.0 mg/kg[4]
Vasicinolone Carrageenan-induced paw oedema (in vivo proxy)InflammationData not available[4]
Table 3: In Vitro Anticancer Activity
CompoundCell LineAssayIC50 Value / EffectReference
Vasicine Lung Cancer Cells (A549)MTT Assay46.5 µg/mL[1]
Human Fibroblast CellsMTT Assay82.5 µg/mL[1]
Vasicinone Lung Carcinoma Cells (A549)Cell ViabilitySignificant decrease at 10, 30, 50, 70 µM[3]
Ethanol Extract of A. vasica Ovarian Cancer Cells (PA1)SRB AssayLC50 value determined[5]
Table 4: In Vitro Antimicrobial Activity
CompoundMicroorganismAssayMIC / Zone of InhibitionReference
Vasicine E. coliMicrodilution20 µg/mL[4]
C. albicansMicrodilution>55 µg/mL[4]
Vasicine Acetate E. aerogenesDisc Diffusion10 mm[6]
S. epidermidisDisc Diffusion10 mm[6]
P. aeruginosaDisc Diffusion10 mm[6]
M. luteusMicrodilution125 µg/mL[6]
E. aerogenesMicrodilution125 µg/mL[6]
S. epidermidisMicrodilution125 µg/mL[6]
P. aeruginosaMicrodilution125 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the tables above.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., Vasicine) in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

    • In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Use a suitable standard antioxidant (e.g., ascorbic acid) as a positive control.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

b) Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using a known antioxidant like ferrous sulfate.

    • Express the results as µM Fe (II) equivalents per µg of the compound.

Anti-inflammatory Activity Assays

a) Proteinase Inhibitory Assay

  • Principle: This assay evaluates the ability of a compound to inhibit the activity of proteinases, which are involved in the inflammatory response.

  • Protocol:

    • Prepare a reaction mixture containing 0.06 mg of trypsin, 1.0 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1.0 mL of the test compound solution at various concentrations.

    • Incubate the mixture at 37°C for 5 minutes.

    • Add 1.0 mL of 0.8% (w/v) casein and incubate for an additional 20 minutes.

    • Stop the reaction by adding 2.0 mL of 70% perchloric acid.

    • Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.

    • Use a suitable standard anti-inflammatory drug (e.g., aspirin) as a positive control.

    • Calculate the percentage of inhibition.

Anticancer Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Vasicinone) for a specified period (e.g., 72 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Antimicrobial Activity Assays

a) Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli).

    • Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the in vitro studies of Adhatoda vasica alkaloids.

experimental_workflow_mtt_assay cluster_setup Cell Seeding & Treatment cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis seed Seed A549 cells in 96-well plate treat Treat with Vasicinone (10-70 µM) seed->treat incubate_drug Incubate for 72 hours treat->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % cell viability read_absorbance->analyze

Caption: Workflow for the MTT assay to determine the cytotoxic effects of Vasicinone.

vasicinone_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway vasicinone Vasicinone fas Fas Death Receptor (Down-regulated) vasicinone->fas bcl2 Bcl-2 (Down-regulated) vasicinone->bcl2 bad BAD (Up-regulated) vasicinone->bad apoptosis Apoptosis fas->apoptosis bcl2->bad cytochrome_c Cytochrome c (Up-regulated) bad->cytochrome_c parp PARP (Up-regulated) cytochrome_c->parp parp->apoptosis

Caption: Proposed apoptotic signaling pathway of Vasicinone in lung carcinoma cells.

antioxidant_assays_overview cluster_assays Antioxidant Assays cluster_outcome Outcome vasicine Vasicine dpph DPPH Scavenging vasicine->dpph abts ABTS Scavenging vasicine->abts hydroxyl Hydroxyl Radical Scavenging vasicine->hydroxyl h2o2 Hydrogen Peroxide Scavenging vasicine->h2o2 frap Ferric Reducing Power vasicine->frap outcome Demonstrates potent antioxidant activity dpph->outcome abts->outcome hydroxyl->outcome h2o2->outcome frap->outcome

Caption: Overview of in vitro antioxidant assays for Vasicine.

References

Application Notes and Protocols for Studying Vasicinol Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasicinol, a quinazoline alkaloid, is a primary metabolite of Vasicine, a well-documented compound isolated from Adhatoda vasica.[1][2][3][4][5] While direct extensive research on this compound is limited, the known pharmacological activities of its parent compound, Vasicine, suggest that this compound may hold significant therapeutic potential. These application notes provide a framework for researchers to investigate the effects of this compound in various animal models based on the established bioactivities of Vasicine and related quinazoline alkaloids. The proposed models target key therapeutic areas including cardioprotection, neuroinflammation, and hepatoprotection.

Potential Therapeutic Applications of this compound

Based on the pharmacological profile of its parent compound, Vasicine, this compound is a promising candidate for investigation in the following areas:

  • Cardioprotective Effects: Vasicine has demonstrated a protective role against myocardial infarction in rat models by mitigating oxidative stress and inflammation through the PI3K/Akt signaling pathway.[6][7][8] It is hypothesized that this compound may share these cardioprotective properties.

  • Neuroinflammation and Neuroprotection: Studies on Vasicine in zebrafish models of neuroinflammation have shown significant protective effects, suggesting a potential role for its metabolites, including this compound, in neurodegenerative diseases.[9]

  • Hepatoprotective Activity: The related alkaloid, Vasicinone, has been shown to possess hepatoprotective effects in mice, indicating a potential area of investigation for this compound.[10]

  • Bronchodilatory Effects: Quinazoline alkaloids from Adhatoda vasica are well-known for their bronchodilatory properties.[11][12]

Animal Models for Studying this compound

The following animal models are proposed for elucidating the pharmacological effects of this compound:

  • Rat Model of Isoproterenol-Induced Myocardial Infarction: This model is ideal for evaluating the potential cardioprotective effects of this compound.[6][7][13]

  • Zebrafish Model of Neuroinflammation: This model offers a high-throughput screening platform to assess the neuroprotective and anti-inflammatory effects of this compound.[9][14]

  • Mouse Model of Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: This established model can be used to investigate the potential hepatoprotective activity of this compound.[10]

Experimental Protocols

Protocol 1: Evaluation of Cardioprotective Effects of this compound in a Rat Model of Myocardial Infarction

Objective: To determine the efficacy of this compound in protecting against isoproterenol-induced myocardial injury in rats.

Animal Model: Male Wistar rats (200-250g)

Materials:

  • This compound

  • Isoproterenol hydrochloride

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Blood collection tubes (with and without anticoagulant)

  • Electrocardiograph

  • Langendorff apparatus for hemodynamic assessment

  • Reagents for biochemical assays (CK-MB, LDH, TNF-α, IL-6)

  • Histopathology supplies (formalin, paraffin, H&E stain)

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_grouping Grouping and Treatment cluster_induction Induction of Myocardial Infarction cluster_assessment Assessment acclimatize Acclimatize rats for 7 days grouping Divide rats into 4 groups (n=6): 1. Control 2. ISO Control 3. This compound (Low Dose) + ISO 4. This compound (High Dose) + ISO acclimatize->grouping treatment Administer this compound (p.o.) or vehicle daily for 14 days grouping->treatment induction Induce MI with Isoproterenol (s.c.) on days 15 and 16 treatment->induction ecg Record ECG on day 17 induction->ecg euthanasia Euthanize animals on day 17 ecg->euthanasia blood Collect blood for biochemical analysis euthanasia->blood heart Isolate heart for hemodynamic and histopathological analysis euthanasia->heart G cluster_pi3k PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis G cluster_acclimatization Acclimatization cluster_grouping Grouping and Treatment cluster_induction Induction of Neuroinflammation cluster_assessment Assessment acclimatize Acclimatize zebrafish for 7 days grouping Divide zebrafish into 4 groups (n=10): 1. Control 2. LPS Control 3. This compound (Low Dose) + LPS 4. This compound (High Dose) + LPS acclimatize->grouping treatment Administer this compound or vehicle via immersion for 7 days grouping->treatment induction Induce neuroinflammation with LPS immersion on day 8 treatment->induction behavior Perform behavioral tests (e.g., novel tank diving test) induction->behavior euthanasia Euthanize zebrafish behavior->euthanasia brain Isolate brains for gene expression and immunohistochemistry euthanasia->brain

References

Application Notes: Vasicinol for Studying Sucrase Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vasicinol, a pyrroloquinazoline alkaloid primarily isolated from the leaves of Adhatoda vasica Nees, has demonstrated significant biological activity, including the inhibition of sucrase.[1][2][3] Sucrase, an α-glucosidase located on the brush border of the small intestine, is a key enzyme in carbohydrate metabolism.[4][5] It catalyzes the hydrolysis of sucrose into glucose and fructose, which are then absorbed into the bloodstream.[6][7] Inhibition of sucrase can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. This makes sucrase inhibitors valuable tools for studying metabolic disorders like type 2 diabetes.[2][8][9] this compound serves as a specific chemical probe for investigating the kinetics and mechanism of sucrase inhibition.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the sucrase inhibition kinetics of this compound.

cluster_0 Standard Sucrase-Catalyzed Reaction cluster_1 Inhibition by this compound Sucrose Sucrose Sucrase_Active Sucrase (Enzyme) Sucrose->Sucrase_Active Binds to active site Products Glucose + Fructose Sucrase_Active->Products Catalyzes hydrolysis This compound This compound (Inhibitor) Sucrase_Inactive Sucrase (Enzyme) This compound->Sucrase_Inactive Competitively binds to active site Blocked Hydrolysis Blocked Sucrase_Inactive->Blocked

Figure 1: Biochemical pathway of sucrase inhibition by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on rat intestinal α-glucosidase (sucrase activity) has been characterized, revealing it to be a reversible and competitive inhibitor.[1][2] The key quantitative parameters are summarized below.

ParameterValueEnzyme SourceReference
IC50 250 µMRat Intestinal α-Glucosidase[1][2][10][11]
Inhibition Type CompetitiveRat Intestinal α-Glucosidase[1][2][10]
Ki (Inhibition Constant) 183 µMRat Intestinal α-Glucosidase[1][2][10]

Application Protocols

Protocol 1: Determination of IC50 of this compound against Sucrase

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents

  • This compound

  • Rat intestinal acetone powder (or other sucrase enzyme source)

  • Sucrose (Substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Glucose oxidase assay kit for glucose quantification

  • Microplate reader

Enzyme Preparation (Rat Intestinal α-Glucosidase)

  • Homogenize rat intestinal acetone powder in cold phosphate buffer.

  • Centrifuge the homogenate at 4°C to pellet insoluble debris.

  • The resulting supernatant contains the crude α-glucosidase (sucrase) and should be kept on ice. The protein concentration should be determined to ensure consistency across assays.

Assay Procedure

  • Prepare this compound Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution. Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer.

    • Enzyme solution (supernatant).

    • This compound solution at various concentrations (or buffer/DMSO for control wells).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the sucrose substrate solution to all wells to start the reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.[12]

  • Terminate Reaction: Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 5-10 minutes).[12][13]

  • Quantify Glucose: After cooling, measure the amount of glucose produced in each well using a glucose oxidase-based assay kit according to the manufacturer's instructions.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

arrow Prep 1. Preparation - Prepare this compound serial dilutions. - Prepare enzyme and substrate solutions. arrow_1 Prep->arrow_1 Setup 2. Reaction Setup - Add buffer, enzyme, and this compound to microplate wells. arrow_2 Setup->arrow_2 PreInc 3. Pre-incubation - Incubate at 37°C for 10 min. arrow_3 PreInc->arrow_3 Start 4. Reaction Initiation - Add sucrose substrate to all wells. arrow_4 Start->arrow_4 Inc 5. Incubation - Incubate at 37°C for 20-30 min. arrow_5 Inc->arrow_5 Stop 6. Reaction Termination - Stop reaction via heat inactivation. arrow_6 Stop->arrow_6 Quant 7. Glucose Quantification - Use glucose oxidase assay to measure product. arrow_7 Quant->arrow_7 Analyze 8. Data Analysis - Calculate % inhibition. - Plot dose-response curve to find IC50. arrow_1->Setup arrow_2->PreInc arrow_3->Start arrow_4->Inc arrow_5->Stop arrow_6->Quant arrow_7->Analyze

Figure 2: Experimental workflow for determining the IC50 of this compound.

Data Analysis

  • Calculate the percentage of sucrase inhibition for each this compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Determination of Inhibition Kinetics (Ki and Inhibition Type)

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Principle

By measuring the reaction velocity at different substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be generated. The pattern of the lines on this plot reveals the type of inhibition.

Procedure

  • Follow the general assay procedure described in Protocol 1.

  • Set up multiple sets of experiments. Each set should have a fixed concentration of this compound (including a zero-inhibitor control).

  • Within each set, vary the concentration of the substrate (sucrose) over a range (e.g., 5 to 100 mM).[14]

  • Measure the initial reaction velocity (rate of glucose production) for each combination of inhibitor and substrate concentration.

Data Analysis

  • For each fixed inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Analyze the resulting Lineweaver-Burk plot:

    • Competitive Inhibition: Lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

    • Non-competitive Inhibition: Lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.

    • Mixed Inhibition: Lines will intersect in the second quadrant (to the left of the y-axis, above the x-axis). Both apparent Km and Vmax will change.

  • The inhibition constant (Ki) can be calculated from the slopes or intercepts of the plots, depending on the inhibition type. For competitive inhibition, Ki can be determined from the change in the apparent Km.

cluster_enzyme Competitive Inhibition Mechanism Enzyme Sucrase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Sucrose Inhibitor This compound Product Products ES_Complex->Product Reaction Occurs

Figure 3: Logical relationship in competitive inhibition.

This compound is a well-characterized competitive inhibitor of sucrase, making it a valuable research tool. The protocols detailed in these application notes provide a robust framework for scientists to investigate sucrase kinetics, screen for novel inhibitors, and explore potential therapeutic agents for managing postprandial hyperglycemia. The provided quantitative data serves as a benchmark for such studies.

References

Application Notes and Protocols for ACE Inhibition Assay Using Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key metalloenzyme in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in the regulation of blood pressure.[1][2][3] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[4] Inhibition of ACE is a validated therapeutic strategy for the management of hypertension and other cardiovascular disorders.[4]

Vasicinol, a pyrroquinazoline alkaloid isolated from Adhatoda vasica, has been identified as a potential ACE inhibitor.[3][5] This document provides detailed application notes and protocols for conducting an in vitro ACE inhibition assay using this compound as a test compound. The described methodologies are based on well-established assays employing the substrate hippuryl-L-histidyl-L-leucine (HHL) and subsequent detection of the product, hippuric acid (HA), by high-performance liquid chromatography (HPLC).[6][7][8]

Data Presentation

The inhibitory potential of a compound against ACE is typically quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundIC50 Value (mM)Source
This compound6.45[3][5]
Vasicine2.60[3][5]
Vasicinone13.49[3][5]

Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE is a central component of this pathway. Inhibition of ACE by compounds like this compound disrupts this cascade, leading to a decrease in blood pressure.

RAAS_pathway cluster_renin Renin (from Kidney) cluster_ace ACE cluster_inhibitor This compound (Inhibitor) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Renin ACE This compound This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Experimental Protocols

This section outlines the detailed methodology for determining the ACE inhibitory activity of this compound using an HPLC-based assay.

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)

  • Hippuric Acid (HA) (standard)

  • This compound (test compound)

  • Captopril (positive control)

  • Sodium Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric Acid (HCl), 1 M

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Incubator or water bath (37°C)

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Sodium Borate Buffer (100 mM, pH 8.3, with 300 mM NaCl): Dissolve appropriate amounts of boric acid and sodium chloride in water. Adjust the pH to 8.3 with NaOH.

  • ACE Solution (e.g., 80 mU/mL): Reconstitute lyophilized ACE in cold sodium borate buffer. Prepare fresh daily and keep on ice.[6]

  • HHL Substrate Solution (e.g., 9 mM): Dissolve HHL in sodium borate buffer.[6]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the assay buffer). Further dilutions should be made in the sodium borate buffer to achieve the desired final concentrations for the assay.

  • Captopril (Positive Control) Solution: Prepare a stock solution and serial dilutions of captopril in sodium borate buffer.

  • Hippuric Acid (HA) Standard Solutions: Prepare a series of standard solutions of HA in the mobile phase for the calibration curve.

Experimental Workflow

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ACE, HHL, this compound) Start->Prepare_Reagents Pre_incubation Pre-incubate ACE and this compound (or buffer/control) at 37°C for 3 min Prepare_Reagents->Pre_incubation Add_Substrate Add HHL Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Stop Reaction with 1 M HCl Incubation->Stop_Reaction Filter_Sample Filter or Centrifuge Sample Stop_Reaction->Filter_Sample HPLC_Analysis Analyze by HPLC (Detect Hippuric Acid at 228 nm) Filter_Sample->HPLC_Analysis Data_Analysis Data Analysis (Calculate % Inhibition and IC50) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Assay Procedure
  • Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures:

    • Blank: 25 µL Sodium Borate Buffer + 25 µL ACE solution. Add stop solution before the substrate.

    • Control: 25 µL Sodium Borate Buffer + 25 µL ACE solution.

    • Test Sample: 25 µL this compound solution (at various concentrations) + 25 µL ACE solution.

    • Positive Control: 25 µL Captopril solution + 25 µL ACE solution.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 3 minutes.[6]

  • Initiate Reaction: Add 25 µL of the HHL substrate solution to each tube (except the blank where the reaction is already stopped).[6]

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[6]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M HCl to each tube.[6]

  • Sample Preparation for HPLC: Centrifuge the tubes to pellet any precipitate. Filter the supernatant through a 0.22 µm filter before injecting into the HPLC system.

HPLC Conditions
  • Column: Reversed-phase C18

  • Mobile Phase: An isocratic mixture of methanol and 0.1% TFA in water (e.g., 50:50, v/v).[6]

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL[6]

  • Detection: UV at 228 nm (the absorbance maximum for hippuric acid).[6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Data Analysis and Calculation
  • Quantification of Hippuric Acid: Identify and integrate the peak corresponding to hippuric acid in the chromatograms. Use a calibration curve generated from the HA standard solutions to determine the concentration of HA produced in each reaction.

  • Calculation of Percent Inhibition: The percentage of ACE inhibition is calculated using the following formula:

    % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100 [6]

    Where:

    • AUC_control is the area under the curve of the hippuric acid peak in the control reaction.

    • AUC_sample is the area under the curve of the hippuric acid peak in the presence of the test compound (this compound).

  • Determination of IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of ACE activity, which can be determined by non-linear regression analysis of the dose-response curve.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound as an ACE inhibitor. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the ACE inhibitory potential of this and other test compounds. Accurate determination of IC50 values is critical for the preclinical assessment of potential antihypertensive agents.

References

Application Notes and Protocols for High-Throughput Screening of Vasicinol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasicinol, a pyrroquinazoline alkaloid derived from the medicinal plant Adhatoda vasica, has garnered scientific interest due to its potential therapeutic properties. Belonging to a class of compounds with a rich history in traditional medicine, this compound and its parent compounds have demonstrated a range of biological activities. This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the systematic investigation of this compound's bioactivity, with a focus on its potential as an inhibitor of acetylcholinesterase (AChE) and angiotensin-converting enzyme (ACE), and as a modulator of the NF-κB signaling pathway.

Quantitative Bioactivity of this compound and Related Compounds

The following table summarizes the known quantitative bioactivity data for this compound and its parent compound, Vasicine. This data serves as a baseline for hit validation and potency assessment in high-throughput screening campaigns.

CompoundTargetAssay TypeIC50 ValueReference
This compound Angiotensin-Converting Enzyme (ACE)Biochemical Assay6.45 mM[1]
Vasicine Angiotensin-Converting Enzyme (ACE)Biochemical Assay2.60 mM[1]
Vasicinone Angiotensin-Converting Enzyme (ACE)Biochemical Assay13.49 mM[1]
Vasicine Acetylcholinesterase (AChE)Biochemical Assay3.24 ± 0.08 µM[2]
Vasicine Butyrylcholinesterase (BChE)Biochemical Assay0.10 ± 0.00 µM[2]

High-Throughput Screening Workflows

A generalized workflow for a high-throughput screening campaign to identify and validate this compound's bioactivity is depicted below. This workflow can be adapted for each of the specific targets discussed in the subsequent protocols.

HTS_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Orthogonal Assays Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay 10 µM single concentration Hit Identification Hit Identification Primary Assay->Hit Identification >50% inhibition Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay 8-point curve IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Hit Confirmation Hit Confirmation IC50 Determination->Hit Confirmation Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Orthogonal Assays Orthogonal Assays Secondary Assays->Orthogonal Assays Mechanism of Action Mechanism of Action Orthogonal Assays->Mechanism of Action AChE_Assay_Workflow Plate_Setup Dispense Buffer & Compound Enzyme_Addition Add AChE Enzyme Plate_Setup->Enzyme_Addition Pre_incubation Incubate 15 min Enzyme_Addition->Pre_incubation Reaction_Initiation Add Substrate-Dye Mix Pre_incubation->Reaction_Initiation Kinetic_Read Read Absorbance at 412 nm Reaction_Initiation->Kinetic_Read Data_Analysis Calculate % Inhibition & IC50 Kinetic_Read->Data_Analysis NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus Stimulus TNF-α Receptor TNFR Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus DNA NF-κB Response Element NFkB_active->DNA binds Gene_Expression Gene Expression (e.g., Luciferase) DNA->Gene_Expression activates transcription This compound This compound? This compound->IKK_Complex Inhibits? ACE_Assay_Workflow Plate_Setup Dispense Buffer & Compound Enzyme_Addition Add ACE Enzyme Plate_Setup->Enzyme_Addition Pre_incubation Incubate 10 min at 37°C Enzyme_Addition->Pre_incubation Reaction_Initiation Add HHL Substrate Pre_incubation->Reaction_Initiation Incubation Incubate 30-60 min at 37°C Reaction_Initiation->Incubation Reaction_Stop Add Stopping Reagent Incubation->Reaction_Stop Color_Development Add Colorimetric Reagent Reaction_Stop->Color_Development Read_Absorbance Read Absorbance Color_Development->Read_Absorbance Data_Analysis Calculate % Inhibition & IC50 Read_Absorbance->Data_Analysis

References

Spectroscopic Characterization of Vasicinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic characterization of Vasicinol, a quinazoline alkaloid of significant interest in pharmaceutical research. The following sections present key spectroscopic data, detailed experimental protocols for its analysis, and a graphical representation of the analytical workflow.

Introduction

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive ion mode is commonly employed.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Ionization ModePositive ESI[1]
Precursor Ion [M+H]⁺ (m/z)205.0972[2]
Major Fragment Ions (m/z)187, 159, 131[1]

Note: The fragmentation pattern is characteristic of the tetrahydropyrroloquinazoline backbone.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the complete structural elucidation of this compound by providing detailed information about the chemical environment of each proton and carbon atom. Although specific, high-resolution NMR spectra for this compound are not widely published, the expected chemical shifts can be estimated based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons6.5 - 8.0mProtons on the quinazoline ring system.
H-3~4.0 - 4.5mMethine proton on the carbon bearing the hydroxyl group.
H-9~4.5 - 5.0mMethylene protons adjacent to the nitrogen in the quinazoline ring.
Pyrrolidine Protons~2.0 - 3.5mMethylene protons of the pyrrolidine ring.
OHVariablebr sChemical shift is dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)Notes
Aromatic Carbons110 - 150Carbons of the quinazoline ring system.
C-3~60 - 70Carbon bearing the hydroxyl group.
C-9~45 - 55Methylene carbon adjacent to the nitrogen in the quinazoline ring.
Pyrrolidine Carbons~25 - 50Methylene carbons of the pyrrolidine ring.

Disclaimer: The NMR data presented in Tables 2 and 3 are theoretical estimations based on the chemical structure of this compound and known chemical shifts for similar functional groups and ring systems. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for isolated this compound is not extensively reported. However, based on its quinazoline chromophore, this compound is expected to exhibit characteristic UV absorption bands. Quinazoline alkaloids typically show strong absorption in the UV region due to π → π* transitions of the aromatic system.[3]

Expected UV-Vis Characteristics:

  • λmax: Approximately 220-240 nm and 280-320 nm in a suitable solvent like methanol or ethanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR Absorption Bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[4]

  • C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.

  • C=N and C=C stretch (aromatic): Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the quinazoline ring.[3][4]

  • C-O stretch: A band in the 1050-1150 cm⁻¹ region.

  • Aromatic C-H bending: Bands in the 700-900 cm⁻¹ region.

Experimental Protocols

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.0 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Cone Gas Flow: 20 - 50 L/hr

    • Desolvation Gas Flow: 400 - 600 L/hr

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to obtain the fragmentation pattern. Vary the collision energy to optimize fragmentation.

  • Data Analysis: Analyze the resulting spectra to determine the accurate mass of the parent ion and identify the characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations. These experiments are invaluable for unambiguous assignment of all proton and carbon signals.

  • Data Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and through-bond correlations to confirm the structure of this compound.

Experimental and Logical Workflows

Spectroscopic_Characterization_of_this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Elucidation Sample Purified this compound MS Mass Spectrometry (ESI-QTOF) Sample->MS NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR UV_Vis UV-Vis Spectroscopy (Predicted) Sample->UV_Vis FT_IR FT-IR Spectroscopy (Predicted) Sample->FT_IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Proton & Carbon Assignments NMR->NMR_Data UV_Vis_Data Chromophore System Confirmation UV_Vis->UV_Vis_Data FT_IR_Data Functional Group Identification FT_IR->FT_IR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure UV_Vis_Data->Structure FT_IR_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

Application Notes and Protocols: Vasicinol Solubility in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known solubility characteristics of Vasicinol in Dimethyl Sulfoxide (DMSO) and other common organic solvents. While specific quantitative solubility data is not widely published, this document outlines detailed protocols for determining both kinetic and thermodynamic solubility, which can be readily applied to this compound. Furthermore, a hypothetical signaling pathway is presented based on the known biological activities of this compound and related compounds, offering a starting point for further investigation.

This compound Solubility Profile

This compound, a pyrroloquinazoline alkaloid, has been reported to be soluble in a range of organic solvents. The following table summarizes the available qualitative solubility information. It is recommended to experimentally determine the quantitative solubility for specific research applications.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
ChloroformSoluble[1][2][3]
DichloromethaneSoluble[1][2][3]
Ethyl AcetateSoluble[1][2][3]
AcetoneSoluble[1][2][3]

Note: For enhancing solubility, it is often recommended to warm the solution to 37°C and use sonication.[1] Stock solutions in DMSO can typically be stored at -20°C for several months.[1]

Experimental Protocols for Solubility Determination

The absence of specific public data on the quantitative solubility of this compound necessitates experimental determination. Researchers can employ established methods for assessing both kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination using Nephelometry

This high-throughput method is suitable for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

  • Multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution from the DMSO plate to a corresponding 96-well plate containing a larger volume of PBS (e.g., 198 µL). This creates a range of this compound concentrations in a solution with a low percentage of DMSO.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM this compound in DMSO Stock C Serial Dilution of This compound in DMSO Plate A->C B Prepare PBS (pH 7.4) D Transfer to PBS Plate B->D C->D E Incubate (1-2h, RT) D->E F Measure Light Scattering (Nephelometer) E->F G Determine Highest Non-Precipitated Concentration F->G G cluster_this compound This compound cluster_targets Potential Molecular Targets cluster_pathways Downstream Effects V This compound Sucrase Sucrase V->Sucrase Inhibition ACE Angiotensin-Converting Enzyme (ACE) V->ACE Inhibition PI3K PI3K V->PI3K Modulation (Hypothesized) Carb_Metabolism Modulation of Carbohydrate Metabolism Sucrase->Carb_Metabolism Impacts BP_Regulation Blood Pressure Regulation ACE->BP_Regulation Impacts Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival Promotes

References

Application Notes and Protocols for Vasicinol and Related Alkaloids in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vasicinol is a pyrroloquinazoline alkaloid and a primary metabolite of vasicine, a compound isolated from the plant Adhatoda vasica (also known as Justicia adhatoda).[1][2][3] Vasicine and its derivatives, including this compound and vasicinone, have garnered significant interest for a range of pharmacological activities, such as bronchodilatory, anti-inflammatory, antioxidant, and cardioprotective effects.[4][5][6] Vasicine itself has been investigated as a potential therapeutic for Alzheimer's disease due to its potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2]

These application notes provide a summary of the available preclinical data and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound and its parent compounds. The information is compiled from various preclinical studies to facilitate further investigation into their therapeutic potential.

Pharmacological Data and Quantitative Analysis

The following tables summarize the quantitative data from preclinical studies on this compound and its related alkaloids, vasicine and vasicinone.

Table 1: In Vitro Inhibitory Activity

Compound Target Enzyme IC₅₀ Value Source
This compound Sucrase 250 µM [3][7]
This compound Angiotensin-Converting Enzyme (ACE) 6.45 mM [6]
Vasicine Angiotensin-Converting Enzyme (ACE) 2.60 mM [6]
Vasicinone Angiotensin-Converting Enzyme (ACE) 13.49 mM [6]
Vasicine Acetylcholinesterase (AChE) 3.24 ± 0.08 µM [1]

| Vasicine | Butyrylcholinesterase (BChE) | 0.10 ± 0.00 µM |[1] |

Table 2: In Vivo Efficacy Studies

Compound Model Animal Dosing Regimen Key Findings Source
Vasicinone CCl₄-Induced Hepatotoxicity Mice 10 & 25 mg/kg/day (p.o.) for 7 days Significant decrease in SGOT, SGPT, ALP levels; Normal hepatic cord histology [8]
Vasicine Isoproterenol-Induced Myocardial Infarction Rats 2.5, 5, & 10 mg/kg Dose-dependent reduction in LDH, CK-MB, TnT; Attenuation of oxidative stress and inflammation [4]

| Vasicine | Antitussive Activity | Mice, Guinea Pigs | 45 mg/kg | Significant antitussive activity comparable to codeine |[5] |

Table 3: Acute Toxicity Data

Compound Animal Model Route Doses Administered Observation Source

| Vasicinone | Mice | Oral (p.o.) | 200, 400, 600 mg/kg | No mortality observed up to 600 mg/kg over 7 days |[8] |

Table 4: Pharmacokinetic and Metabolism Parameters (for Vasicine)

Parameter Details Animal Model Source
Administration 50 mg/kg, oral dose Male Rats [1]
Key Metabolites Vasicinone, This compound , Vasicinolone, and multiple sulfated and glucuronidated forms (72 total metabolites identified) Male Rats [1][2]
Primary Excretion Pathway Renal Clearance Male Rats [1][2]

| Absorption (Predicted) | Good gastrointestinal absorption | In silico analysis |[9][10] |

Preclinical Experimental Protocols

The following are detailed methodologies for key preclinical experiments involving vasicine and vasicinone, from which this compound is derived.

Protocol: Evaluation of Hepatoprotective Activity (Vasicinone)

This protocol is adapted from a study evaluating the hepatoprotective effects of vasicinone against carbon tetrachloride (CCl₄)-induced liver injury in mice.[8]

3.1.1 Materials and Animals

  • Test Compound: Vasicinone

  • Positive Control: Silymarin (25 mg/kg)

  • Vehicle: Corn oil

  • Hepatotoxic Agent: Carbon tetrachloride (CCl₄)

  • Animals: Male Swiss Albino mice (20-25 g)

  • Housing: Standard environmental conditions (25°C, 12:12 h light:dark cycle) with ad libitum access to standard diet and water.

3.1.2 Experimental Design

  • Acclimatize animals for at least one week before the experiment.

  • Randomly allocate mice into five groups (n=6 per group).

  • Fast all animals for 24 hours before the experiment begins.

    • Group I (Control): Receive corn oil orally for 7 days.

    • Group II (Hepatotoxic Control): Receive corn oil orally for 7 days, followed by CCl₄ administration.

    • Group III (Test Group 1): Pre-treated with Vasicinone (10 mg/kg, p.o.) for 7 days.

    • Group IV (Test Group 2): Pre-treated with Vasicinone (25 mg/kg, p.o.) for 7 days.

    • Group V (Positive Control): Pre-treated with Silymarin (25 mg/kg, p.o.) for 7 days.

  • On day 7, induce hepatotoxicity in Groups II, III, IV, and V.

  • Collect blood samples for biochemical analysis (SGOT, SGPT, ALP).

  • Perform pentobarbital-induced sleeping time test to assess liver function recovery.

  • Euthanize animals and collect liver tissue for histopathological examination.

Protocol: Evaluation of Cardioprotective Effects (Vasicine)

This protocol describes the investigation of vasicine's protective effects in a rat model of isoproterenol (ISO)-induced myocardial infarction.[4]

3.2.1 Materials and Animals

  • Test Compound: Vasicine

  • Cardiotoxic Agent: Isoproterenol (ISO)

  • Animals: Rats (specific strain and weight to be determined by study design)

3.2.2 Experimental Design

  • Administer different doses of vasicine (e.g., 2.5, 5, and 10 mg/kg body weight) to respective treatment groups.

  • Induce myocardial infarction by subcutaneous injection of ISO (100 mg/kg) at a 24-hour interval for 2 consecutive days.

  • After the treatment period, perform the following assessments:

    • Biochemical Markers: Measure serum levels of lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin T (TnT).

    • Hemodynamic Parameters: Measure left ventricular systolic pressure (LVSP) and myocardial contractility (+dp/dtmax and –dp/dtmax).

    • Inflammatory Cytokines: Measure serum levels of TNF-α and IL-6.

    • Histopathology: Examine heart tissue for necrosis, inflammation, and other pathological changes.

    • Apoptosis Assay: Use TUNEL staining to identify apoptotic cells in cardiac tissue.

    • Western Blot Analysis: Analyze the expression of proteins in the PI3K/Akt signaling pathway (p-PI3K, p-Akt) and apoptosis markers (Bcl-2, Bax, Caspase-3).

Protocol: In Vivo Metabolism Study (Vasicine)

This protocol outlines the procedure for identifying metabolites of vasicine, including this compound, in rats.[1][2]

3.3.1 Materials and Animals

  • Test Compound: Vasicine

  • Vehicle: Water with hydrochloride as a pH regulator

  • Animals: Male rats (18 total)

  • Equipment: Metabolic cages, UPLC/ESI-QTOF mass spectrometer.

3.3.2 Experimental Design

  • Administer a single oral dose of vasicine (50 mg/kg) to a group of six rats.

  • House the rats in metabolic cages and collect urine and fecal samples from 0 to 24 hours post-administration. Collect baseline samples before dosing.

  • For bile and plasma collection, administer the same dose to separate groups of rats.

  • Process the collected bio-specimens (urine, feces, bile, plasma).

  • Analyze the samples using Ultra-Performance Liquid Chromatography combined with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS) to identify and characterize the metabolites.

  • Compare the metabolite profiles across the different biological samples to determine the metabolic pathway and primary routes of excretion.

Signaling Pathways and Experimental Workflows

Visual diagrams of key signaling pathways and experimental workflows are provided below to aid in the conceptualization of study designs.

Signaling Pathway: PI3K/Akt Activation

Vasicine has been shown to exert cardioprotective effects by activating the PI3K/Akt signaling pathway, which plays a crucial role in cell survival by inhibiting apoptosis and reducing inflammation.[4]

PI3K_Akt_Pathway cluster_1 Cytoplasm Vasicine Vasicine Receptor Receptor Vasicine->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Inflammation Inflammation pAkt->Inflammation Inhibits CellSurvival Cell Survival & Protection pAkt->CellSurvival Promotes

Caption: PI3K/Akt signaling pathway activated by vasicine.

Experimental Workflow Diagrams

Hepatoprotective_Workflow cluster_setup Setup & Dosing cluster_induction Induction & Collection cluster_analysis Analysis A1 Acclimatize Male Swiss Albino Mice A2 Randomize into 5 Groups (n=6) A1->A2 A3 7-Day Pre-treatment (Vehicle, Vasicinone, Silymarin) A2->A3 B1 Induce Hepatotoxicity with CCl₄ (Day 7) A3->B1 B2 Collect Blood Samples B1->B2 B3 Euthanize & Collect Liver Tissue B1->B3 C2 Assess Liver Function (Sleeping Time Test) B1->C2 C1 Biochemical Analysis (SGOT, SGPT, ALP) B2->C1 C3 Histopathology B3->C3

Caption: Workflow for CCl4-induced hepatotoxicity study.

MI_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase T1 Administer Vasicine Doses (2.5, 5, 10 mg/kg) to Rats T2 Induce Myocardial Infarction (Isoproterenol x 2 days) T1->T2 A1 Measure Biochemical Markers (LDH, CK-MB, TnT) T2->A1 A2 Assess Hemodynamics (LVSP, dp/dt) T2->A2 A3 Quantify Inflammatory Cytokines (TNF-α, IL-6) T2->A3 A4 Perform Histopathology of Heart Tissue T2->A4 A5 Analyze Apoptosis (TUNEL) & Western Blot (PI3K/Akt) T2->A5

Caption: Workflow for isoproterenol-induced myocardial infarction study.

References

Application Notes and Protocols for In Vitro Experiments with Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro experiments to evaluate the biological activity of Vasicinol, a pyrroquinazoline alkaloid found as a metabolite of Vasicine. The provided methodologies are based on established assays and published data on this compound and structurally related compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of this compound against specific enzymes. This data is crucial for designing experiments and determining appropriate concentration ranges for investigation.

Target EnzymeAssay TypeIC50 ValueReference
SucraseEnzyme Inhibition Assay250 µM[1]
Angiotensin-Converting Enzyme (ACE)Enzyme Inhibition Assay6.45 mM[2][3]

Signaling Pathway

This compound, being a major metabolite of Vasicine, is anticipated to share similar mechanisms of action. Vasicine and its other metabolite, Vasicinone, have been shown to modulate the PI3K/Akt signaling pathway, a critical pathway in cell survival, proliferation, and apoptosis. The following diagram illustrates the proposed signaling cascade.

G Proposed PI3K/Akt Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bax Bax AKT->Bax Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: Proposed PI3K/Akt signaling pathway influenced by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Sucrase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of sucrase, a key enzyme in carbohydrate digestion.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare this compound dilutions D Incubate this compound with sucrase A->D B Prepare sucrase solution B->D C Prepare sucrose substrate E Add sucrose to initiate reaction C->E D->E F Incubate at 37°C E->F G Stop reaction (e.g., heat) F->G H Measure glucose produced (e.g., glucose oxidase assay) G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for the in vitro sucrase inhibition assay.

Materials:

  • This compound

  • Rat intestinal acetone powder (source of sucrase)

  • Sucrose

  • Phosphate buffer (pH 7.0)

  • Glucose oxidase assay kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Enzyme Preparation: Prepare a homogenate of rat intestinal acetone powder in cold phosphate buffer. Centrifuge to remove debris and use the supernatant as the sucrase enzyme source.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of this compound solution (at various concentrations), and 20 µL of the sucrase enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 50 mM sucrose solution.

    • Incubate the plate at 37°C for 30 minutes.

  • Termination and Detection:

    • Stop the reaction by heating the plate at 100°C for 5 minutes.

    • Measure the amount of glucose produced using a glucose oxidase assay kit according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of sucrase inhibition for each this compound concentration and determine the IC50 value.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay evaluates the potential of this compound to inhibit ACE, a key enzyme in the regulation of blood pressure.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare this compound dilutions D Incubate this compound with ACE A->D B Prepare ACE solution B->D C Prepare HHL substrate E Add HHL to start reaction C->E D->E F Incubate at 37°C E->F G Stop reaction (e.g., HCl) F->G H Extract hippuric acid G->H I Measure absorbance at 228 nm H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for the in vitro ACE inhibition assay.

Materials:

  • This compound

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • 96-well UV microplate

  • Microplate reader

Protocol:

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of borate buffer, 20 µL of this compound solution (at various concentrations), and 20 µL of ACE solution (2 mU/mL).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Start the enzymatic reaction by adding 50 µL of HHL solution (5 mM).

    • Incubate at 37°C for 60 minutes.

  • Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex and centrifuge the tubes.

  • Measurement:

    • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

    • Re-dissolve the residue in 1 mL of deionized water.

    • Transfer to a 96-well UV microplate and measure the absorbance at 228 nm.

  • Data Analysis: Determine the percentage of ACE inhibition for each this compound concentration and calculate the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation. The protocol is based on studies performed with the related compound Vasicinone on A549 lung carcinoma cells.[4]

Materials:

  • This compound

  • A549 (human lung carcinoma) or other suitable cell line

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Replace the existing medium with 100 µL of the medium containing different concentrations of this compound.

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability compared to the untreated control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is designed to investigate whether this compound modulates the PI3K/Akt signaling pathway, based on the known activity of Vasicine in H9c2 cells.

Materials:

  • This compound

  • H9c2 (rat heart myoblasts) or other relevant cell line

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the respective total protein or a loading control (e.g., β-actin). Analyze the changes in the phosphorylation status of PI3K and Akt upon treatment with this compound.

References

Troubleshooting & Optimization

Troubleshooting Vasicinol Solubility in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Vasicinol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent disperses, and the compound crashes out of the solution as a precipitate. To mitigate this, it is crucial to ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit and that the percentage of the organic co-solvent is kept to a minimum, ideally below 1% (v/v), to avoid solvent effects on the biological system.[4]

Q3: How does pH affect the solubility of this compound?

A3: As a quinazoline alkaloid, this compound's solubility is expected to be pH-dependent.[5][6] Generally, the solubility of weak bases like this compound increases in acidic conditions (lower pH) where the molecule can become protonated, forming a more soluble salt.[7] Conversely, in neutral or alkaline conditions, it is likely to be less soluble. Researchers should experimentally determine the optimal pH for their specific application.

Q4: Can I heat the solution to improve this compound solubility?

A4: Gently warming the solution can be a viable method to increase the solubility of many compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures can lead to degradation. It is advisable to use the lowest effective temperature for the shortest duration necessary.

Troubleshooting Guide

Issue 1: this compound fails to dissolve completely in an aqueous buffer.

Root Cause Analysis and Solution Workflow:

A Initial Observation: This compound powder not dissolving in aqueous buffer B Is the concentration below the expected solubility limit (consider starting low, e.g., <250 µM)? A->B C Yes B->C Yes D No B->D No F Is a co-solvent like DMSO or Ethanol being used? C->F E Reduce this compound concentration D->E E->B G Yes F->G Yes H No F->H No J Has the pH of the aqueous buffer been optimized? G->J I Prepare a concentrated stock in 100% DMSO. Serially dilute into the aqueous buffer. Ensure final DMSO concentration is low (<1%). H->I I->J K Yes J->K Yes L No J->L No N Consider gentle heating (e.g., 37°C) with agitation. Monitor for any signs of degradation. K->N M Adjust pH to be more acidic (e.g., pH 4-6). Test solubility at different pH values. L->M M->K O Problem Solved N->O P If issues persist, consider formulation strategies like solid dispersions or cyclodextrins. N->P

Troubleshooting workflow for dissolving this compound.

Corrective Actions:

  • Concentration Adjustment: Start with a lower target concentration. For instance, the IC50 for sucrase inhibition by this compound is reported to be 250 µM, which can serve as a starting point for biological assays.[2][3]

  • Co-solvent Strategy: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, perform serial dilutions into your final aqueous buffer, ensuring the final DMSO concentration remains below 1% to avoid artifacts in your experiment.[4]

  • pH Modification: Since this compound is a quinazoline alkaloid, its solubility is likely to increase in acidic conditions.[5][6] Try preparing your aqueous buffer at a lower pH (e.g., pH 5-6) and observe if solubility improves.

  • Sonication: Use a bath sonicator to aid in the dissolution of the compound after dilution into the aqueous buffer.

Issue 2: Inconsistent results in biological assays.

Potential Cause: This could be due to partial precipitation of this compound in the assay medium over time.

Preventive Measures:

  • Solubility Confirmation: Before conducting your main experiment, perform a visual solubility test at the final desired concentration and conditions. Prepare the solution and let it stand for the duration of your experiment, observing for any precipitate formation.

  • Fresh Preparations: Always prepare fresh dilutions of this compound from your DMSO stock immediately before each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 204.22 g/mol )[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 2.04 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Aqueous Solubility Determination (Turbidimetric Method)

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in a buffer of choice.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-700 nm

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

  • In a 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Add 2 µL of each this compound-DMSO dilution to the corresponding wells, ensuring rapid mixing. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a blank control with 2 µL of DMSO added to 198 µL of buffer.

  • Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance compared to the blank is considered the kinetic solubility under these conditions.

Data Presentation:

This compound Concentration (µM)Absorbance at 620 nm (Example)Observation
1000.350Precipitate
500.150Precipitate
250.055Clear
12.50.052Clear
6.250.051Clear
Blank (1% DMSO)0.050Clear

Signaling Pathway

Vasicine, a closely related quinazoline alkaloid, has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[9][10][11] While the direct effect of this compound on this pathway requires further investigation, it is a plausible mechanism of action in relevant biological contexts.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes This compound This compound This compound->Receptor cluster_reaction Normal Reaction cluster_inhibition Inhibition Sucrase Sucrase (Enzyme) Products Glucose + Fructose Sucrase->Products Hydrolysis InhibitedComplex Sucrase-Vasicinol Complex (Inactive) Sucrose Sucrose (Substrate) Sucrose->Sucrase This compound This compound (Competitive Inhibitor) This compound->Sucrase Binds to active site

References

Preventing Vasicinol degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Vasicinol during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed, light-resistant container. Under these conditions, it can be expected to remain stable for up to three years. For short-term storage, 4°C is acceptable for up to two years.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be prepared fresh for each experiment whenever possible. If storage is necessary, aliquots should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What are the primary factors that can cause this compound degradation?

A3: The main factors contributing to this compound degradation are exposure to high temperatures, extreme pH conditions (both acidic and alkaline), light, and oxidizing agents. The presence of a phenolic hydroxyl group in its structure makes it particularly susceptible to oxidation.

Q4: I've noticed a color change in my this compound solution. What does this indicate?

A4: A color change, such as turning yellow or brown, is a common indicator of degradation, likely due to oxidation of the phenolic group.[1] If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Q5: Can I use tap water to prepare my aqueous this compound solutions?

A5: It is not recommended. Tap water can contain metal ions and have a variable pH, both of which can catalyze the degradation of phenolic compounds.[2] Always use purified, deionized water and consider using buffers to maintain a stable pH.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results This compound degradation during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light and maintain a stable, slightly acidic to neutral pH (pH 5-7).
Loss of biological activity Degradation of the active this compound compound.Review storage conditions of both the powder and solutions. Avoid exposure to high temperatures and repeated freeze-thaw cycles.
Precipitate formation in solution Poor solubility or degradation product precipitation.Ensure the solvent is appropriate for this compound (e.g., DMSO, Ethanol). If a precipitate forms after storage, it may be a sign of degradation.
Unexpected peaks in analytical chromatography (HPLC, LC-MS) Presence of degradation products.Analyze a freshly prepared standard to confirm the retention time of pure this compound. Compare with the experimental sample to identify potential degradation peaks.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials: this compound powder, Anhydrous Dimethyl Sulfoxide (DMSO), amber glass vials, precision balance, vortex mixer.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use amber glass vials to protect from light and prevent multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability Under Experimental Conditions
  • Objective: To determine the stability of this compound under specific experimental conditions (e.g., buffer composition, temperature, light exposure).

  • Methodology:

    • Prepare a working solution of this compound in the experimental buffer.

    • Divide the solution into multiple aliquots.

    • Expose the aliquots to the different conditions being tested (e.g., incubation at 37°C, exposure to ambient light).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

    • Immediately analyze the samples by a validated analytical method (e.g., HPLC-UV) to quantify the remaining percentage of intact this compound.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Quantitative Data Summary

The following tables provide hypothetical data on this compound stability under various conditions, based on the known behavior of similar phenolic alkaloids.

Table 1: Effect of Temperature on this compound Stability in Buffered Solution (pH 7.0)

Temperature (°C)% this compound Remaining after 24 hours
498%
25 (Room Temp)85%
3765%

Table 2: Effect of pH on this compound Stability at 25°C

pH% this compound Remaining after 8 hours
3.095%
5.097%
7.090%
9.070%

Table 3: Effect of Light Exposure on this compound Stability at 25°C (pH 7.0)

Condition% this compound Remaining after 12 hours
Dark92%
Ambient Light78%

Visualizations

Vasicinol_Degradation_Pathway This compound This compound Oxidation Oxidation (O2, Metal Ions) This compound->Oxidation Hydrolysis Hydrolysis (Extreme pH) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., Quinones) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results? Check_Storage Review Storage Conditions (-20°C for powder, -80°C for solutions) Start->Check_Storage Yes Check_Prep Evaluate Solution Preparation (Freshly prepared? Protected from light?) Check_Storage->Check_Prep Check_pH Verify pH of Experimental Buffer (Optimal range: pH 5-7) Check_Prep->Check_pH Check_Temp Monitor Experimental Temperature (Avoid high temperatures) Check_pH->Check_Temp Degradation_Confirmed Degradation Likely Check_Temp->Degradation_Confirmed Implement_Controls Implement Stricter Controls (Use fresh solutions, protect from light, control pH and temp) Degradation_Confirmed->Implement_Controls

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Interference of Vasicinol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vasicinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a pyrroloquinazoline alkaloid naturally found in the plant Adhatoda vasica. It is structurally related to other alkaloids from the same plant, such as Vasicine and Vasicinone. Its known biological activities include the inhibition of enzymes like sucrase and angiotensin-converting enzyme (ACE).

Q2: I am observing inconsistent results in my high-throughput screening (HTS) campaign when testing this compound. What could be the cause?

A2: Inconsistent results with compounds like this compound in HTS can often be attributed to assay interference rather than specific target interaction. Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS). Common causes of interference include the compound's intrinsic properties, such as fluorescence, redox activity, or a tendency to aggregate at higher concentrations. It is crucial to perform counter-screens and orthogonal assays to rule out these possibilities.

Q3: Could this compound's color interfere with my colorimetric assay?

A3: While this compound itself is not intensely colored, impurities or degradation products could potentially interfere with colorimetric assays. It is always recommended to run a control containing only the assay buffer and this compound (at the concentration used in the experiment) to check for any background absorbance.

Q4: Is it possible that this compound is affecting a common signaling pathway in my cell-based assay, leading to off-target effects?

A4: Yes, this is a possibility. A structurally related compound, Vasicinone, has been shown to interact with the PI3K/Akt signaling pathway. Given the structural similarity, it is plausible that this compound could also modulate this or other common signaling pathways, leading to off-target effects in cell-based assays. It is advisable to investigate the effect of this compound on the basal activity of such pathways in your specific cell model.

Troubleshooting Guides

This section provides guidance on specific issues you might encounter when working with this compound.

Issue 1: Suspected False Positives in Fluorescence-Based Assays
  • Symptoms: You observe a high hit rate for this compound in a fluorescence-based assay (e.g., fluorescence polarization, FRET, or assays using fluorescent substrates). The activity does not follow a typical dose-response curve or seems non-specific.

  • Possible Cause: this compound, like its related compound Vasicine, may be intrinsically fluorescent. This can lead to false positives by directly contributing to the signal detected by the plate reader.

  • Troubleshooting Steps:

    • Measure Intrinsic Fluorescence: Scan a solution of this compound in your assay buffer across a range of excitation and emission wavelengths to determine its fluorescence spectrum. A related compound, Vasicine, has been shown to have an emission maximum around 359 nm when excited at 302 nm.

    • Run a "Compound-Only" Control: In your assay plate, include wells containing only the assay buffer and this compound at the concentrations being tested. Subtract the fluorescence intensity of these wells from your experimental wells.

    • Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric, luminescent, or label-free assay.

Issue 2: Inhibition in Assays Prone to Redox Interference
  • Symptoms: this compound shows inhibitory activity in an assay that is sensitive to redox cycling, such as those containing thiol-dependent enzymes (e.g., cysteine proteases) or using redox-sensitive dyes.

  • Possible Cause: Many natural products can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). H₂O₂ can oxidize and inactivate proteins non-specifically, leading to apparent inhibition.

  • Troubleshooting Steps:

    • Include a Reducing Agent: Perform your assay in the presence of a strong reducing agent like dithiothreitol (DTT) at a concentration of 1 mM. If the inhibitory effect of this compound is diminished, it may be due to redox activity.

    • Catalase Control: Add catalase to your assay to quench any H₂O₂ that may be generated by redox cycling. If the inhibition is reversed, it strongly suggests a redox-mediated artifact.

    • Perform a Redox Cycling Assay: Use a specific assay to detect H₂O₂ generation by this compound in the presence of a reducing agent.

Issue 3: Poorly Behaved Dose-Response Curves and Non-Specific Inhibition
  • Symptoms: The dose-response curve for this compound is steep, has a high Hill slope, or plateaus at a high level of inhibition that seems non-stoichiometric. You may also observe a loss of activity upon addition of a non-ionic detergent.

  • Possible Cause: this compound may be forming aggregates at the concentrations used in your assay. These aggregates can sequester and denature proteins non-specifically, leading to inhibition.

  • Troubleshooting Steps:

    • Detergent Test: Include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.

    • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates in solutions of this compound at various concentrations.

    • Centrifugation: Before performing your assay, centrifuge a high-concentration stock of this compound. If the inhibitory activity of the supernatant is reduced, it suggests the presence of aggregates.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound in specific biochemical assays.

Target EnzymeAssay TypeIC₅₀ ValueReference
Sucrase (from rat intestine)Enzymatic250 µM[cite]
Angiotensin-Converting Enzyme (ACE)UPLC-based6.45 mM[cite]

Experimental Protocols

Protocol 1: Sucrase Inhibition Assay

This protocol is adapted for determining the inhibitory effect of this compound on sucrase activity.

Materials:

  • Rat intestinal acetone powder

  • Sucrose solution (substrate)

  • This compound solution (test compound)

  • Phosphate buffer (pH 7.0)

  • Glucose oxidase-peroxidase reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a crude enzyme solution from rat intestinal acetone powder in phosphate buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Add 50 µL of this compound solution at various concentrations to the test wells. Add 50 µL of buffer to the control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of sucrose solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by heating the plate at 100°C for 5 minutes.

  • Add 100 µL of glucose oxidase-peroxidase reagent to each well.

  • Incubate at 37°C for 15 minutes.

  • Measure the absorbance at a suitable wavelength (e.g., 490 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay (UPLC-based)

This protocol is a general guideline for an UPLC-based ACE inhibition assay that can be used to test this compound.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound solution (test compound)

  • Borate buffer (pH 8.3)

  • UPLC system with a C18 column

  • DAD detector

Procedure:

  • Prepare solutions of ACE, HHL, and this compound in borate buffer.

  • In a reaction tube, mix 20 µL of ACE solution with 20 µL of this compound at various concentrations. For the control, use 20 µL of buffer instead of this compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Start the reaction by adding 160 µL of HHL solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µL of 1 M HCl.

  • Filter the samples and inject them into the UPLC system.

  • Separate the substrate (HHL) and the product (Hippuric Acid, HA) on a C18 column.

  • Detect and quantify the peak areas of HHL and HA using a DAD detector.

  • Calculate the percentage of ACE inhibition by comparing the product formation in the presence and absence of this compound.

Visualizations

Potential Off-Target Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway. While direct interaction of this compound with this pathway has not been confirmed, a related compound, Vasicinone, has been shown to modulate it. This suggests a potential for off-target effects that should be considered in cell-based assays.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Vasicinone Vasicinone (related compound) Vasicinone->PI3K Inhibits? This compound This compound (potential effect?) This compound->PI3K Potential Interaction

Caption: Potential interaction of this compound with the PI3K/Akt/mTOR pathway.

Troubleshooting Workflow for Suspected Assay Interference

This workflow provides a logical sequence of steps to diagnose and confirm assay interference by this compound.

Troubleshooting_Workflow start Unexpected Activity Observed with this compound check_fluorescence Is the assay fluorescence-based? start->check_fluorescence fluorescence_yes Run 'Compound-Only' Control & Measure Spectrum check_fluorescence->fluorescence_yes Yes fluorescence_no Proceed to Redox Check check_fluorescence->fluorescence_no No conclusion Identify source of interference and use orthogonal assay fluorescence_yes->conclusion check_redox Is the assay sensitive to redox? fluorescence_no->check_redox redox_yes Add DTT or Catalase to the Assay check_redox->redox_yes Yes redox_no Proceed to Aggregation Check check_redox->redox_no No redox_yes->conclusion check_aggregation Is the dose-response curve unusual? redox_no->check_aggregation aggregation_yes Add Detergent (e.g., Triton X-100) & Perform DLS check_aggregation->aggregation_yes Yes check_aggregation->conclusion No aggregation_yes->conclusion

Technical Support Center: Optimizing Vasicine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the extraction yield of quinazoline alkaloids, primarily Vasicine and its related compounds like Vasicinol, from Adhatoda vasica (also known as Justicia adhatoda). While Vasicine is the most studied alkaloid, the principles and methodologies described herein are applicable to other minor alkaloids from the same source.

Frequently Asked Questions (FAQs)

Q1: Which part of the Adhatoda vasica plant should be used for the highest yield of Vasicine? A1: The highest concentration of Vasicine is found in the leaves of the plant, followed by the stems and roots.[1][2] Therefore, leaves are the recommended plant part for maximizing extraction yield.

Q2: Does the time of year for harvesting affect the Vasicine content? A2: Yes, seasonal variation impacts the concentration of Vasicine. One study indicated that the highest yield of Vasicine from the leaves is obtained when they are collected in the month of September.[3]

Q3: What are the most common extraction techniques for Vasicine? A3: Common methods range from traditional to modern techniques, including maceration, heat reflux (Soxhlet), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).[4] Modern techniques like MAE and UAE are generally more efficient, offering higher yields in shorter time frames.[4]

Q4: Which solvent is the most effective for extracting Vasicine? A4: Methanol has been identified as the most effective solvent for Vasicine extraction.[1] Aqueous methanol solutions (e.g., 30% aqueous methanol) are also highly effective.[1] The choice of solvent is critical and depends on the specific extraction method used.[5]

Q5: How can the crude Vasicine extract be purified? A5: A standard and effective method for purifying alkaloids like Vasicine is the acid-base extraction technique.[6][7] This involves dissolving the crude extract in an acidic solution, washing with an organic solvent to remove neutral impurities, basifying the aqueous layer, and then extracting the pure alkaloid using an organic solvent like chloroform or dichloromethane.[5][7] For very high purity, column chromatography over silica gel can be employed.[6][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction process.

Problem 1: My Vasicine yield is lower than expected.

Potential Cause Troubleshooting Recommendation
Suboptimal Plant Material Ensure you are using the leaves of Adhatoda vasica, as they have the highest reported concentration of Vasicine (up to 0.7332%).[1][2] If possible, harvest the leaves during the peak season, which has been reported as September.[3]
Inefficient Solvent Choice Methanol is consistently reported as one of the most effective solvents for Vasicine.[1] If using a hydro-alcoholic mixture, optimization may be required. One study using Soxhlet extraction found that 48% ethanol in water at 80°C provided an optimal yield.[9] Avoid using only water, as organic solvents yield more consistent results.[5]
Ineffective Extraction Method Traditional methods like simple maceration may result in lower yields. Consider switching to a more advanced technique. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to significantly improve yield and reduce extraction time.[4][10]
Degradation of Vasicine Vasicine can degrade under harsh conditions. Avoid the use of strong mineral acids (e.g., H₂SO₄, HCl) during purification, as this can lead to considerable degradation and lower yields.[7] Opt for milder aqueous organic acids instead.[7] Also, minimize exposure to high heat for extended periods.

Problem 2: The final product is impure and contains contaminants.

Potential Cause Troubleshooting Recommendation
Co-extraction of Lipophilic Compounds The plant material contains fats and waxes that can be co-extracted, especially with alcoholic solvents. To remove these, perform a preliminary defatting step by refluxing the powdered plant material with a non-polar solvent like petroleum ether before proceeding with the primary alkaloid extraction.[5]
Incomplete Purification A single acid-base wash may not be sufficient. For higher purity, repeat the process of dissolving the extract in an acidic solution, washing, basifying, and re-extracting.[7] For research-grade purity (>95%), further purification using column chromatography or preparative TLC is recommended.[5][6]
Presence of Oxidation Products Hot water extraction can sometimes convert Vasicine into its auto-oxidation product, Vasicinone.[7] If Vasicine is the sole target, use extraction methods that operate at lower temperatures or for shorter durations.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize quantitative data to aid in the selection of an optimal extraction strategy.

Table 1: Comparison of Vasicine Yield by Extraction Method

Extraction MethodPlant PartSolventYieldReference
Microwave-Assisted Extraction (MAE)LeafMethanol~6.38 mg/g (0.64%)[4]
Ultrasound-Assisted Extraction (UAE)LeafMethanolHigh recovery, >96% purity achievable[10]
Heat Reflux Extraction (HRE) / SoxhletLeaf48% EthanolUp to 23.73% (total extract yield)[9]
Maceration Extraction (ME)LeafMethanolLower than MAE/UAE[4]

Note: Yields can vary based on plant origin, harvest time, and specific experimental conditions.

Table 2: Influence of Solvent on Extraction Efficiency

Solvent SystemExtraction MethodTarget CompoundFindingReference
MethanolSuccessive ExtractionVasicineIdentified as the most effective solvent.[1]
30% Aqueous MethanolIndividual ExtractionVasicinoneRecommended for Vasicinone extraction.[1]
75% MethanolRefluxVasicineSuccessfully used for isolation, yielding >90% pure Vasicine after purification.[5]
EthanolSoxhletTotal ExtractOptimized at 48.18% concentration in water.[9]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Vasicine

This protocol describes an efficient method for extracting Vasicine using sonication, which enhances solvent penetration and accelerates extraction time.

1. Preparation of Plant Material:

  • Collect fresh leaves of Adhatoda vasica.

  • Dry the leaves in a tray dryer or in the shade at room temperature until brittle.[5]

  • Grind the dried leaves into a coarse powder (e.g., 40 mesh) using a mechanical grinder.[11]

2. Defatting Step (Optional but Recommended):

  • Place the powdered leaf material in a flask and add petroleum ether (60-80°C).

  • Reflux for approximately 90 minutes to remove lipids and waxes.[5]

  • Filter the plant material and allow it to air dry completely to remove residual solvent.

3. Ultrasound-Assisted Extraction:

  • Solvent Selection: Use methanol as the extraction solvent.

  • Solid-to-Liquid Ratio: A common starting point is a ratio of 1:10 to 1:20 (g of powder to mL of solvent).[12]

  • Procedure:

    • Place a known quantity of the dried (and defatted) powder into a glass beaker or flask.
    • Add the calculated volume of methanol.
    • Place the beaker in an ultrasonic bath.
    • Sonication Parameters: Set the ultrasonic frequency (e.g., 37 kHz), power (e.g., 100 W), and temperature (e.g., 40-50°C). Higher temperatures can increase extraction efficiency but should be controlled to prevent degradation.
    • Sonicate for a defined period, typically between 20 to 60 minutes.[12] Optimization may be required.

4. Post-Extraction Processing:

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of approximately 40°C to obtain a dark green residue.[8]

5. Purification via Acid-Base Extraction:

  • Dissolve the crude residue in a 5% aqueous solution of a mild organic acid, such as acetic acid or citric acid.[7]

  • Transfer the acidic solution to a separatory funnel and wash it with dichloromethane or chloroform (3x volume of the acid solution) to remove neutral impurities. Discard the organic layer.

  • Basify the remaining aqueous layer by slowly adding a base (e.g., ammonia solution) until the pH is approximately 9-10.

  • Extract the now basic aqueous solution with dichloromethane or chloroform (3x volume). The Vasicine will move into the organic layer.[5]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified Vasicine residue.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships relevant to Vasicine extraction and its biological activity.

ExtractionWorkflow cluster_prep Preparation cluster_extract Extraction & Purification cluster_final Final Product plant Adhatoda vasica Leaves powder Drying & Grinding plant->powder extract Ultrasound-Assisted Extraction (Methanol) powder->extract filter Filtration extract->filter evap Solvent Evaporation filter->evap purify Acid-Base Purification evap->purify final Purified Vasicine purify->final

Caption: General workflow for the extraction and purification of Vasicine.

SignalingPathway cluster_pathway PI3K/Akt Signaling Pathway cluster_effects Cellular Effects vasicine Vasicine pi3k PI3K Activation vasicine->pi3k Activates akt Akt Activation pi3k->akt mtor mTOR Activation akt->mtor stress Inhibition of Oxidative Stress mtor->stress inflammation Inhibition of Inflammation mtor->inflammation apoptosis Suppression of Apoptosis mtor->apoptosis

Caption: Vasicine's activation of the PI3K/Akt/mTOR signaling pathway.[13]

References

Overcoming challenges in the chemical synthesis of Vasicinol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Vasicinol and its derivatives.

Troubleshooting Guide

This guide is designed to provide solutions to common problems that may arise during the synthesis of this compound derivatives.

Problem 1: Low Yield of the Desired this compound Derivative

Q: My reaction is resulting in a low yield of the target this compound derivative. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Reaction conditions should be optimized for each specific derivative. For instance, in the synthesis of Vasicinone from Deoxyvasicinone, the reaction involves bromination followed by acetoxy exchange and hydrolysis, where temperature control is critical to prevent side reactions.

  • Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Reactions that are run for too short or too long can result in incomplete conversion or product degradation.

  • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your intermediates or reagents are known to be sensitive.

Problem 2: Formation of Impurities and Side Products

Q: I am observing significant impurity formation in my reaction mixture. What are the common side reactions and how can I minimize them?

A: The formation of impurities is a common challenge. Here are some likely causes and mitigation strategies:

  • Over-oxidation: In syntheses involving oxidation steps, such as the conversion of Vasicine to Vasicinone, over-oxidation can occur, leading to undesired byproducts. Careful control of the oxidizing agent's stoichiometry and reaction temperature is essential. Auto-oxidation of vasicine to vasicinone can also occur in hot water during extraction.[1]

  • Incomplete Reactions: Unreacted starting materials will be present as impurities. As mentioned for low yield, optimizing reaction time and conditions can drive the reaction to completion.

  • Side Reactions of Functional Groups: The quinazoline core and the pyrrolidine ring in this compound derivatives have multiple reactive sites. Protecting sensitive functional groups that are not involved in the desired transformation can prevent unwanted side reactions.

  • Degradation: Vasicine can degrade in the presence of strong mineral acids, which can lead to lower yields and the formation of impurities.[1]

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify my this compound derivative. What are the recommended purification techniques?

A: Purification can be challenging due to the structural similarity of the desired product with byproducts and starting materials.

  • Column Chromatography: This is the most common method for purifying this compound derivatives. The choice of stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution is often necessary to separate compounds with close retention factors.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological assays, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation and purification of related natural product derivatives and can be a viable alternative to traditional column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound derivatives?

A1: Common starting materials include commercially available 2-nitrobenzoic acid and 2-pyrrolidinone for the synthesis of the core structure.[3] Naturally occurring Vasicine, extracted from plants like Adhatoda vasica, is also a frequent precursor for the synthesis of derivatives like Vasicinone.[1][4]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to take during the synthesis of this compound derivatives?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use microwave-assisted synthesis for this compound derivatives?

A4: While not explicitly detailed in the provided search results for this compound, microwave-assisted organic synthesis is a well-established technique for accelerating many types of organic reactions. It could potentially be applied to the synthesis of this compound derivatives to reduce reaction times and improve yields, but specific conditions would need to be developed and optimized.

Quantitative Data

Table 1: Reported Yields for Key Steps in Vasicinone Synthesis

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Acylation2-Nitrobenzoic acid1-(2-Nitrobenzoyl)pyrrolidin-2-oneN,N'-Carbonyldiimidazole, 2-PyrrolidinoneHigh[3]
Reduction1-(2-Nitrobenzoyl)pyrrolidin-2-oneDeoxyvasicinone10% Pd-C, H2High[3]
BrominationDeoxyvasicinoneMonobromodeoxyvasicinoneBromineHigh[3]
Acetoxy Exchange & HydrolysisMonobromodeoxyvasicinoneVasicinoneAcetoxy followed by hydrolysisHigh[3]

Note: The term "High" is used as reported in the source, which did not provide a specific numerical yield for every step.

Experimental Protocols

Detailed Methodology for the Improved Synthesis of Vasicinone [3]

This protocol is based on the high-yield synthesis method reported by Ziaee, et al.

Step 1: Synthesis of 1-(2-Nitrobenzoyl)pyrrolidin-2-one

  • To a solution of 2-nitrobenzoic acid in a suitable solvent, add N,N'-carbonyldiimidazole.

  • Stir the reaction mixture at room temperature until the activation of the carboxylic acid is complete (monitor by TLC).

  • Add 2-pyrrolidinone to the reaction mixture.

  • Continue stirring until the reaction is complete.

  • Work up the reaction mixture to isolate the product, 1-(2-nitrobenzoyl)pyrrolidin-2-one.

Step 2: Synthesis of Deoxyvasicinone

  • Dissolve 1-(2-nitrobenzoyl)pyrrolidin-2-one in a suitable solvent (e.g., ethanol).

  • Add 10% Palladium on carbon (Pd-C) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is reduced (monitor by TLC or hydrogen uptake).

  • Filter off the catalyst and concentrate the filtrate to obtain Deoxyvasicinone.

Step 3: Synthesis of Monobromodeoxyvasicinone

  • Dissolve Deoxyvasicinone in a suitable solvent.

  • Add a solution of bromine dropwise at a controlled temperature.

  • Stir the reaction until the bromination is complete.

  • Work up the reaction to isolate the Monobromodeoxyvasicinone.

Step 4: Synthesis of Vasicinone

  • Treat the Monobromodeoxyvasicinone with an acetate source to perform an acetoxy exchange.

  • Hydrolyze the resulting acetylated intermediate to yield Vasicinone.

  • Purify the crude Vasicinone by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_end Final Product 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid Acylation Step 1: Acylation 2-Nitrobenzoic Acid->Acylation 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone->Acylation Intermediate1 1-(2-Nitrobenzoyl) pyrrolidin-2-one Acylation->Intermediate1 Reduction Step 2: Reduction Intermediate2 Deoxyvasicinone Reduction->Intermediate2 Bromination Step 3: Bromination Intermediate3 Monobromo deoxyvasicinone Bromination->Intermediate3 Hydrolysis Step 4: Acetoxy Exchange & Hydrolysis Vasicinone Vasicinone Hydrolysis->Vasicinone Intermediate1->Reduction Intermediate2->Bromination Intermediate3->Hydrolysis

Caption: Experimental workflow for the improved synthesis of Vasicinone.

troubleshooting_logic Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Impurity Formation Problem->Impurity Purification Purification Difficulty Problem->Purification Sol_Yield1 Optimize Reaction Conditions LowYield->Sol_Yield1 Sol_Yield2 Check Reagent Purity LowYield->Sol_Yield2 Sol_Yield3 Monitor Reaction Time (TLC) LowYield->Sol_Yield3 Sol_Impurity1 Control Stoichiometry & Temperature Impurity->Sol_Impurity1 Sol_Impurity2 Use Protecting Groups Impurity->Sol_Impurity2 Sol_Impurity3 Avoid Strong Acids Impurity->Sol_Impurity3 Sol_Purify1 Column Chromatography Purification->Sol_Purify1 Sol_Purify2 Recrystallization Purification->Sol_Purify2 Sol_Purify3 Preparative HPLC Purification->Sol_Purify3

Caption: Troubleshooting logic for common synthesis challenges.

References

Technical Support Center: Minimizing Off-Target Effects of Vasicinol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Vasicinol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a pyrroquinazoline alkaloid naturally found in the plant Adhatoda vasica.[1] Its known primary biological activities include the inhibition of sucrase and Angiotensin-Converting Enzyme (ACE).[2][3] It has also been reported to induce fetal hemoglobin (HbF).

Q2: I am observing unexpected effects in my cell-based assay after treating with this compound. What could be the cause?

Unexpected effects could be due to off-target activities of this compound, issues with the compound itself, or experimental artifacts. As a natural product, this compound may interact with multiple cellular targets beyond its intended ones. It is also crucial to ensure the purity and stability of your this compound stock. Common issues with natural product compounds in cell-based assays include poor solubility, degradation, and interference with assay readouts (e.g., fluorescence).[4][5][6]

Q3: How can I determine if the observed effects are due to off-target binding of this compound?

To investigate potential off-target effects, a systematic approach is recommended. This includes:

  • Dose-response analysis: A non-sigmoidal or unusually steep dose-response curve might suggest off-target effects or cytotoxicity.

  • Use of structurally related but inactive analogs: If available, these can help differentiate between specific on-target and non-specific or off-target effects.

  • Orthogonal assays: Confirm the phenotype using a different assay that measures a distinct endpoint.

  • Target engagement assays: Directly measure the binding of this compound to its intended target in your cellular model.

  • Broad-panel kinase profiling: Screen this compound against a large panel of kinases to identify potential off-target kinase interactions.[7][8]

  • Proteomics approaches: Utilize methods like thermal proteome profiling or chemical proteomics to identify cellular targets of this compound in an unbiased manner.[9]

Q4: My cells are dying at concentrations where I expect to see a specific biological effect of this compound. How can I troubleshoot this?

High levels of cytotoxicity can mask the specific biological effects of a compound. Here are some troubleshooting steps:

  • Perform a cytotoxicity assay: Use assays like MTT, MTS, or CellTiter-Glo to determine the concentration range at which this compound is cytotoxic to your specific cell line.[10][11][12][13][14]

  • Lower the concentration range: Based on the cytotoxicity data, use this compound at concentrations well below the toxic threshold for your primary experiments.

  • Reduce treatment duration: Shorter incubation times may be sufficient to observe the desired on-target effect while minimizing cytotoxicity.

  • Check your vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cell death at the final concentration used in the assay.

Q5: I suspect this compound is interfering with my assay readout. How can I confirm this?

Certain compounds can interfere with assay chemistries. To test for this:

  • Run a cell-free assay control: Add this compound to the assay components in the absence of cells to see if it directly affects the readout (e.g., absorbance, fluorescence, or luminescence).

  • Use a different assay technology: If you suspect interference, switch to an assay with a different detection method. For example, if you are using a fluorescence-based assay, try a luminescence- or absorbance-based assay.

Troubleshooting Guides

Problem 1: High Background or Inconsistent Results in Cell Viability Assays
Possible Cause Troubleshooting Step
This compound Precipitation Visually inspect the wells after adding this compound. If precipitation is observed, try lowering the concentration, using a different solvent, or gently warming the media.
Interference with Assay Reagents Run a cell-free control by adding this compound to the media and assay reagents without cells. A change in signal indicates interference. Consider switching to an alternative viability assay (e.g., from MTT to CellTiter-Glo).
Contamination Check for microbial contamination in your cell cultures, which can affect metabolic assays.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize well-to-well variability.
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
Possible Cause Troubleshooting Step
Poor Cell Permeability This compound may not be efficiently entering the cells. Consider using cell lines with known differences in transporter expression or performing a cellular uptake assay.
Compound Instability or Metabolism This compound may be unstable in cell culture media or rapidly metabolized by the cells. Assess the stability of this compound in media over time using techniques like HPLC.
Efflux Pump Activity The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. Co-treatment with an efflux pump inhibitor can help to investigate this possibility.
Off-Target Effects in Cells Cellular off-target effects could be counteracting the on-target activity. A broader profiling of this compound's cellular activity is needed.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for this compound and related compounds. Note: The kinase inhibition data is hypothetical and for illustrative purposes only, as specific kinase profiling data for this compound is not publicly available.

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundTargetAssay TypeIC50 (µM)Reference
This compound SucraseEnzymatic250[3]
This compound ACEEnzymatic6450[2]
VasicineACEEnzymatic2600[2]
VasicinoneACEEnzymatic13490[2]

Table 2: Effect of Vasicinone on the Viability of A549 Lung Carcinoma Cells

TreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)Reference
Control072100[15]
Vasicinone1072~85[15]
Vasicinone3072~60[15]
Vasicinone5072~40[15]
Vasicinone7072~25[15]

Table 3: Hypothetical Kinase Selectivity Profile of this compound (Example)

Kinase% Inhibition @ 10 µM
EGFR5
SRC8
AKT112
Hypothetical Off-Target 1 65
Hypothetical Off-Target 2 52

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[10]

  • Absorbance Reading: Mix to dissolve the formazan crystals and measure the absorbance at 570 nm.[13]

Protocol 2: Kinase Profiling Assay (General Workflow)
  • Assay Selection: Choose a suitable kinase assay platform, such as a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo).[8][16]

  • Kinase Panel: Select a panel of kinases for screening. This can be a broad panel covering the kinome or a more focused panel based on suspected off-targets.

  • Compound Incubation: Incubate the kinases with their respective substrates, ATP, and this compound at one or more concentrations (a high concentration, e.g., 10 µM, is often used for initial screening).

  • Detection: Measure kinase activity according to the chosen assay platform's protocol.

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to a vehicle control.

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phosphorylated and total forms of a suspected off-target kinase) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation of Off-Target Effects cluster_mitigation Mitigation Strategies start Unexpected Phenotype or Cytotoxicity Observed viability Cell Viability Assay (MTT, CellTiter-Glo) start->viability Assess Cytotoxicity dose_response Dose-Response Curve Analysis viability->dose_response Inform Concentration Range kinase_profiling Kinase Selectivity Profiling dose_response->kinase_profiling Identify Potential Off-Targets western_blot Western Blot for Signaling Pathways kinase_profiling->western_blot Validate Cellular Target Engagement optimize_conc Optimize this compound Concentration western_blot->optimize_conc use_controls Use Negative/Positive Controls optimize_conc->use_controls confirm_phenotype Confirm Phenotype with Orthogonal Assay use_controls->confirm_phenotype

Caption: Experimental workflow for identifying and mitigating off-target effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway Vasicinol_on This compound ACE ACE Vasicinol_on->ACE Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Produces Vasicinol_off This compound Kinase_X Kinase X Vasicinol_off->Kinase_X Inhibits Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Cellular_Effect Unintended Cellular Effect Substrate_Y->Cellular_Effect

Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.

troubleshooting_logic action action q1 Inconsistent Results? q2 High Cytotoxicity? q1->q2 No a1 Check for precipitation Run cell-free controls q1->a1 Yes q3 Assay Interference? q2->q3 No a2 Determine IC50 for cytotoxicity Lower treatment concentration q2->a2 Yes a3 Run cell-free assay Switch to orthogonal assay q3->a3 Yes end Proceed with Optimized Assay q3->end No a1->q2 a2->q3 a3->end

Caption: A logical decision tree for troubleshooting common issues in cell-based assays.

References

Validating the purity of synthesized or isolated Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of synthesized or isolated Vasicinol. Below you will find frequently asked questions and detailed troubleshooting guides for the primary analytical techniques employed in purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial? A1: this compound is a quinazoline alkaloid found as a natural constituent in plants like Adhatoda vasica and is also a metabolite of the better-known alkaloid, Vasicine.[1] Its pharmacological potential in areas such as respiratory therapeutics makes it a compound of interest for drug development.[2] Ensuring high purity is critical for obtaining accurate pharmacological data, guaranteeing safety and efficacy in preclinical and clinical studies, and meeting regulatory standards. Impurities can alter biological activity, introduce toxicity, and affect the stability and formulation of the final product.

Q2: What are the common impurities in a this compound sample? A2: Impurities in a this compound sample can originate from several sources:

  • From Natural Isolation: Structurally related alkaloids from the source plant, such as Vasicine, Vasicinone, and Vasicol, are common impurities.[1]

  • From Synthesis: Unreacted starting materials, intermediates, by-products, and reagents from the chemical synthesis process.

  • Degradation Products: this compound may degrade upon exposure to light, heat, or certain pH conditions. Related compounds like Vasicinone are known to sometimes be artifacts of extraction and storage.

  • Residual Solvents: Solvents used during extraction, purification, or crystallization may remain in the final product.

Q3: Which analytical techniques are recommended for validating this compound purity? A3: A multi-technique approach is recommended for robust purity validation. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of non-volatile impurities.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring purification and detecting impurities.

  • Mass Spectrometry (MS): For confirming molecular weight and identifying impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation and confirmation, providing detailed information about the molecular structure and detecting structural isomers or impurities.

Q4: What is a typical workflow for comprehensive purity validation of this compound? A4: A logical workflow ensures all aspects of the sample's purity are assessed. The process typically starts with chromatographic screening, followed by structural confirmation and quantification.

Caption: Workflow for this compound Purity Validation.

Analytical Techniques & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: How is HPLC used for this compound purity analysis? A: Reversed-phase HPLC (RP-HPLC) with UV detection is the primary method for quantifying the purity of this compound and separating it from potential impurities. The method provides a percentage purity value based on the relative area of the main peak compared to all other peaks in the chromatogram.

Experimental Protocol: RP-HPLC for this compound This protocol is a general guideline; optimization may be required based on the specific instrument and sample matrix.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1 M Phosphate Buffer or 20 mM Ammonium Acetate, pH adjusted to 4.0.

    • Solvent B: Acetonitrile.

  • Elution: Isocratic or gradient elution. A typical starting point is an isocratic mixture of A:B (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) at 280 nm.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary for this compound Analysis (Illustrative)

Parameter Typical Value Reference
Retention Time (Rt) 3-8 min (highly method-dependent) [1]
Purity Specification >98% General pharmaceutical standard
Limit of Detection (LOD) ~0.5 ng/mL Based on similar compounds[3]

| Limit of Quantification (LOQ)| ~1.0 ng/mL | Based on similar compounds[3] |

Troubleshooting Guide: HPLC Analysis

HPLC_Troubleshooting Problem Problem Observed Tailing_Peak Peak Tailing Problem->Tailing_Peak Fronting_Peak Peak Fronting Problem->Fronting_Peak Shift_RT Retention Time Shift Problem->Shift_RT Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks Cause Potential Cause Solution Suggested Solution Cause1 Secondary Silanol Interactions (for basic compounds) Tailing_Peak->Cause1 1. Cause2 Column Overload Tailing_Peak->Cause2 2. Fronting_Peak->Cause2 Cause3 Sample solvent stronger than mobile phase Fronting_Peak->Cause3 1. Cause4 Change in mobile phase composition Shift_RT->Cause4 1. Cause5 Fluctuation in temperature or flow rate Shift_RT->Cause5 2. Cause6 Contamination in system or carryover Ghost_Peaks->Cause6 1. Solution1 Decrease mobile phase pH (e.g., to 3-4). Add triethylamine (TEA) to mobile phase. Use a high-purity, end-capped column. Cause1->Solution1 Solution2 Reduce sample concentration or injection volume. Cause2->Solution2 Solution3 Dissolve sample in mobile phase or a weaker solvent. Cause3->Solution3 Solution4 Prepare fresh mobile phase. Ensure proper mixing/degassing. Cause4->Solution4 Solution5 Use a column oven. Check pump performance. Cause5->Solution5 Solution6 Flush system and column. Run blank injections with a strong solvent. Cause6->Solution6

Caption: Troubleshooting Common HPLC Issues.

Thin-Layer Chromatography (TLC)

Q: What is the role of TLC in this compound purity validation? A: TLC is a fast and cost-effective technique used to visually assess the number of components in a sample, monitor the progress of a purification (e.g., column chromatography), and determine an appropriate solvent system for column chromatography. It is primarily a qualitative tool.

Experimental Protocol: TLC for this compound

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the sample in methanol or chloroform. Spot a small amount onto the baseline of the TLC plate using a capillary tube.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A common system for related alkaloids is Chloroform:Methanol (95:5 v/v). The ratio can be adjusted to achieve optimal separation.

  • Development: Place the plate in a sealed chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • View the dried plate under UV light (254 nm) to see UV-active spots.

    • Stain the plate using an appropriate reagent (e.g., iodine vapor or phosphomolybdic acid) to visualize non-UV-active compounds.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Quantitative Data Summary for this compound Analysis (Illustrative)

Parameter Typical Value Reference

| Rf Value | ~0.6 (in Chloroform:Methanol 9:1) | Based on similar compounds[4] |

Troubleshooting Guide: TLC Analysis

Q: My spots are streaking up the plate. What should I do? A: Streaking is a common issue that can obscure results.[5]

  • Cause 1: Sample Overload. The most frequent cause is applying too much sample to the baseline.[6]

    • Solution: Dilute your sample or apply less to the plate.

  • Cause 2: Highly Polar Compound. this compound has polar hydroxyl groups that can interact strongly with the silica gel.

    • Solution: Add a small amount of a modifier to your mobile phase, such as a few drops of triethylamine (for basic compounds) or acetic acid, to improve spot shape.[3]

Q: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). How can I fix this? A: This indicates that the polarity of your mobile phase is incorrect for your compound.[3]

  • If spots remain at the baseline: Your mobile phase is not polar enough.

    • Solution: Increase the proportion of the polar solvent (e.g., increase methanol in a chloroform:methanol system).

  • If spots run to the solvent front: Your mobile phase is too polar.

    • Solution: Decrease the proportion of the polar solvent (e.g., decrease methanol).

Mass Spectrometry (MS)

Q: How does Mass Spectrometry confirm the identity and purity of this compound? A: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it is used to confirm the molecular weight of the main component and to obtain the molecular weight of any impurities, which is a critical step in their identification. Electrospray ionization (ESI) in positive mode is commonly used for this class of compounds.

Experimental Protocol: ESI-MS for this compound

  • Ionization Mode: Electrospray Ionization (ESI), Positive (+) ion mode.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • Infusion: Introduce the sample directly into the mass spectrometer via a syringe pump (direct infusion) or as the eluent from an LC system (LC-MS).

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Analysis: Look for the protonated molecule [M+H]⁺. Other adducts like [M+Na]⁺ may also be observed.

Quantitative Data Summary for this compound Analysis

Parameter Formula Expected m/z Reference
Molecular Formula C₁₁H₁₂N₂O₂ - [7]
Molecular Weight - 204.22 g/mol [2][7]
Protonated Molecule [M+H]⁺ [C₁₁H₁₃N₂O₂]⁺ 205.09 Calculated

| Sodium Adduct [M+Na]⁺ | [C₁₁H₁₂N₂O₂Na]⁺| 227.08 | Calculated |

Troubleshooting Guide: Mass Spectrometry Analysis

Q: I am seeing a very low or no signal for my compound. What could be the issue? A: Low signal intensity is a frequent problem in ESI-MS.

  • Cause 1: Sample Concentration. The sample may be too dilute or, conversely, too concentrated, leading to ion suppression.[8]

    • Solution: Analyze a series of dilutions to find the optimal concentration. Ensure the sample is fully dissolved.

  • Cause 2: Inefficient Ionization. The compound may not be ionizing well under the current conditions.

    • Solution: Ensure a proton source (like 0.1% formic acid) is present in the solvent for positive mode ESI. Optimize source parameters like sprayer voltage and gas temperatures.[9]

Q: My spectrum is noisy and I see many peaks, including [M+Na]⁺ and [M+K]⁺. How can I improve it? A: High background noise and the formation of salt adducts can complicate spectra.

  • Cause 1: Contaminated Solvents or Glassware. Sodium and potassium salts are ubiquitous and can easily contaminate samples, leading to prominent [M+Na]⁺ and [M+K]⁺ peaks.[10]

    • Solution: Use high-purity LC-MS grade solvents. Use plastic vials and pipette tips instead of glass to minimize sodium contamination.[10]

  • Cause 2: High Salt Content in Sample. Buffers or salts from the isolation/synthesis process can suppress the desired signal and contribute to noise.

    • Solution: If possible, desalt the sample using solid-phase extraction (SPE) or HPLC before MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why is NMR essential for this compound purity validation? A: NMR is the most powerful technique for unambiguous structure confirmation. ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR shows the number and types of carbon atoms. For purity assessment, NMR can detect impurities that are structurally different from the main compound, even if they have the same mass (isomers), which MS cannot distinguish.

Experimental Protocol: ¹H and ¹³C NMR for this compound

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a longer acquisition time than ¹H NMR.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts (δ) in both ¹H and ¹³C spectra to known values or predicted spectra to confirm the structure. Impurity peaks will appear as extra signals that do not correspond to the this compound structure.

Quantitative Data Summary for this compound Analysis Note: As of the last update, specific, publicly available, and assigned ¹H and ¹³C NMR spectral data for this compound is not readily found in the searched scientific literature. The structure has been confirmed by NMR, but the data has not been explicitly published in the reviewed sources.[3] The table below is a placeholder for when such data becomes available. Researchers should compare their spectra to that of a certified reference standard.

NucleusPositionExpected Chemical Shift (δ ppm)
¹HAromatic, Aliphatic, OHData not available in searched literature
¹³CAromatic, AliphaticData not available in searched literature

Troubleshooting Guide: NMR Analysis

Q: My NMR peaks are very broad. What is the cause? A: Broad peaks can significantly reduce the quality and resolution of an NMR spectrum.

  • Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample.

    • Solution: Re-shim the spectrometer. This can often be done automatically by the instrument's software.

  • Cause 2: Sample is too Concentrated or Insoluble. High concentration can lead to viscosity-related broadening. Undissolved particles will severely degrade field homogeneity.

    • Solution: Dilute the sample. If solubility is an issue, filter the sample through a small plug of glass wool in a pipette directly into the NMR tube or try a different deuterated solvent.

Q: I see a large water peak in my ¹H NMR spectrum that is obscuring my signals. A: Water is a common contaminant in NMR solvents and samples.

  • Cause 1: "Wet" Solvent. Deuterated solvents can absorb atmospheric moisture over time.

    • Solution: Use a fresh ampoule of deuterated solvent or use solvent from a container that is properly stored with a drying agent.

  • Cause 2: Water in the Sample. The isolated or synthesized compound may not be completely dry.

    • Solution: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. For protons that can exchange with water (like -OH or -NH), their peaks can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the exchangeable proton peaks to disappear.

References

Addressing matrix effects in the analysis of Vasicinol in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Vasicinol in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The "matrix" in a biological sample includes all components other than the analyte of interest, this compound. These components can be proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This can compromise the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[2] The post-column infusion method provides a qualitative assessment by showing regions of ion suppression or enhancement in the chromatogram. The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a neat solution to its response in a blank matrix extract spiked after extraction.[2] A significant difference in the signal indicates the presence of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: The main strategies to reduce or eliminate matrix effects include:

  • Effective Sample Preparation: Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are used to remove interfering matrix components before analysis.[1]

  • Chromatographic Optimization: Adjusting the chromatographic conditions, such as the mobile phase composition and gradient, can help separate this compound from co-eluting matrix components.[1]

  • Use of Internal Standards: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.[1]

Q4: Is there a validated method for the analysis of this compound in plasma that has been shown to have minimal matrix effects?

A4: Yes, a study has reported an efficient and sensitive UPLC-MS/MS method for the simultaneous determination of Vasicine and its major metabolites, including this compound, in rat plasma. The study reported that for all analytes, including this compound, matrix effects were not observed, and recoveries were between 85.89% and 114.58%.[1][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor recovery of this compound during sample preparation.

  • Question: My recovery of this compound is consistently low after sample preparation. What could be the cause and how can I improve it?

  • Answer: Low recovery can be due to several factors depending on your extraction method.

    • For LLE: The pH of your aqueous phase may not be optimal for partitioning this compound into the organic solvent. The choice of organic solvent is also critical.

    • For SPE: The sorbent may not be appropriate for retaining this compound, or the wash and elution solvents may be too strong or too weak, respectively.

    • For PPT: this compound might be co-precipitating with the proteins.

    Troubleshooting Steps:

    • Optimize pH for LLE: Adjust the pH of the biological sample to be at least 2 units above the pKa of this compound to ensure it is in its neutral form for efficient extraction into an organic solvent.

    • Solvent Selection for LLE: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find the one that provides the best recovery for this compound.

    • SPE Sorbent and Solvent Optimization: Screen different SPE sorbents (e.g., C18, mixed-mode cation exchange). Optimize the pH of the loading solution and the composition of the wash and elution solvents. A systematic approach to optimizing SPE parameters for alkaloids has been shown to significantly improve recovery.

    • PPT Solvent Choice: While acetonitrile is commonly used, you can test other organic solvents like methanol or acetone for the precipitation step.

Problem 2: Significant ion suppression or enhancement is observed.

  • Question: I have confirmed the presence of significant matrix effects (ion suppression/enhancement) in my analysis. How can I minimize this?

  • Answer: Ion suppression or enhancement is a direct consequence of co-eluting matrix components. The goal is to improve the cleanup of your sample or to chromatographically separate this compound from these interferences.

    Troubleshooting Steps:

    • Improve Sample Cleanup: If you are using PPT, consider switching to LLE or SPE, as they generally provide cleaner extracts.[1] Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, has been shown to be very effective at removing residual matrix components.[1]

    • Optimize Chromatography:

      • Gradient Modification: Lengthening the gradient can improve the separation of this compound from interfering compounds.

      • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of basic compounds like this compound relative to matrix components like phospholipids.[1]

    • Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.

Problem 3: High variability in results between different batches of biological samples.

  • Question: I am observing high variability in my results when I analyze different lots of plasma. What is the cause and how can I address it?

  • Answer: This is known as the relative matrix effect and arises from differences in the composition of the biological matrix between individuals or lots.

    Troubleshooting Steps:

    • Evaluate Multiple Matrix Lots: During method development and validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix.

    • Improve the Robustness of the Sample Preparation: A more rigorous sample preparation method, such as a well-optimized SPE protocol, is less likely to be affected by lot-to-lot variability compared to a simpler method like PPT.

    • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects.[1]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Biological Samples

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Speed FastModerateSlow to Moderate
Cost LowLow to ModerateHigh
Solvent Consumption ModerateHighLow to Moderate
Automation Potential HighModerateHigh
Selectivity LowModerateHigh
Matrix Effect Reduction Least effective, often results in significant matrix effects.[1]Can provide clean extracts, but analyte recovery can be low, especially for polar compounds.[1]Generally provides the cleanest extracts and the most significant reduction in matrix effects.[1]
Typical Recovery Can be high, but risk of co-precipitation.Highly dependent on analyte and solvent choice.Generally high with proper method development.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Plasma

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis in Plasma

This protocol is a general procedure and requires optimization of pH and solvent.

  • Sample Aliquoting: To a glass tube, add 200 µL of plasma sample.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • pH Adjustment: Add 50 µL of a buffer solution (e.g., ammonium hydroxide) to adjust the pH to be at least 2 units above the pKa of this compound.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound Analysis in Plasma

This is a general protocol using a mixed-mode cation exchange cartridge and should be optimized.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding an internal standard and 200 µL of 4% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Mandatory Visualization

TroubleshootingWorkflow start Start: Inaccurate or Imprecise this compound Results check_me Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Confirmed? check_me->me_present no_me No Significant Matrix Effects me_present->no_me No improve_cleanup Improve Sample Cleanup me_present->improve_cleanup Yes end_good Method is Likely Robust. Investigate Other Parameters (e.g., instrument performance). no_me->end_good optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_is Implement Stable Isotope- Labeled Internal Standard improve_cleanup->use_is select_method Select a More Rigorous Cleanup Method (e.g., SPE over PPT) improve_cleanup->select_method adjust_gradient Adjust Gradient Profile or Mobile Phase pH optimize_chrom->adjust_gradient re_evaluate Re-evaluate Matrix Effects use_is->re_evaluate select_method->re_evaluate adjust_gradient->re_evaluate end_bad Problem Resolved re_evaluate->end_bad Resolved continue_troubleshooting Problem Persists re_evaluate->continue_troubleshooting Not Resolved continue_troubleshooting->improve_cleanup

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepComparison start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) - Fast, low cost - Low selectivity start->ppt High Throughput lle Liquid-Liquid Extraction (LLE) - Moderate selectivity - pH dependent start->lle Moderate Cleanup spe Solid-Phase Extraction (SPE) - High selectivity - Higher cost, more complex start->spe Best Cleanup analysis LC-MS/MS Analysis ppt->analysis High Matrix Effect Risk lle->analysis Moderate Matrix Effect Risk spe->analysis Low Matrix Effect Risk

Caption: Comparison of sample preparation techniques.

References

Best practices for handling and storing Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of Vasicinol.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a pyrrolidinoquinazoline alkaloid with the chemical formula C₁₁H₁₂N₂O₂.[1] It is a natural compound found in plants such as Adhatoda vasica Nees.[1][2] In research, it is studied for its biological activities, including its potential as a sucrase inhibitor for metabolic disorders and its role as a metabolite of the cholinesterase inhibitor, Vasicine.[1][3][4]

2. What are the recommended storage conditions for this compound?

This compound powder should be desiccated and stored at -20°C.[1][5] Stock solutions can also be stored at or below -20°C for several months.[5] It is advisable to prepare solutions fresh for each experiment; however, if prepared in advance, they must be sealed and stored at -20°C.[5]

3. What is the shelf life of this compound?

The shelf life of a compound depends on storage conditions and its intrinsic stability. When stored as a dry powder at -20°C, this compound is expected to be stable for an extended period. For stock solutions, storage at -20°C for up to a month is a common practice, with some sources suggesting stability for several months.[5] For long-term experiments, it is recommended to conduct periodic quality control checks.

4. In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For biological assays, DMSO is a common solvent for preparing stock solutions.

5. What are the primary safety precautions when handling this compound?

Troubleshooting Guides

Issue: Difficulty dissolving this compound powder.

  • Solution 1: Sonication. After adding the solvent, place the vial in an ultrasonic bath for a short period. This can help to break up clumps and increase the rate of dissolution.[5]

  • Solution 2: Gentle Warming. Gently warm the solution to 37°C to increase solubility.[5] Avoid excessive heat, which could degrade the compound.

  • Solution 3: Solvent Choice. Ensure you are using a recommended solvent in which this compound is known to be soluble, such as DMSO, Chloroform, or Dichloromethane.[1][2]

Issue: Inconsistent experimental results.

  • Solution 1: Fresh Solution Preparation. Whenever possible, prepare fresh solutions of this compound for each experiment to avoid degradation that may occur in stock solutions over time.[5]

  • Solution 2: Proper Storage. Ensure that both the powder and any stock solutions are stored under the recommended conditions of -20°C and protected from moisture.[1][5]

  • Solution 3: Purity Check. If inconsistent results persist, consider verifying the purity of your this compound sample using analytical techniques such as HPLC or NMR.

Issue: Potential degradation of this compound in an experimental buffer.

  • Solution 1: pH and Buffer Composition. Investigate the stability of this compound in your specific experimental buffer. The stability of alkaloids can be pH-dependent. A pilot stability study in your buffer system may be necessary.

  • Solution 2: Minimize Incubation Time. If this compound is suspected to be unstable in your assay conditions, minimize the pre-incubation and incubation times as much as the experimental protocol allows.

Data Summary

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₂[1][8]
Molecular Weight 204.2 g/mol [1][2]
CAS Number 5081-51-6[1]
Appearance Powder[1][2]
Storage Temperature -20°C (desiccated)[1][5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]

Biological Activity of this compound

ActivityIC₅₀ / KᵢTargetSource
Sucrase Inhibition IC₅₀: 250 µMSucrase[1][9][10]
Sucrase Inhibition Kᵢ: 183 µMRat Intestinal α-glucosidase[10]
Cholinesterase Inhibition Metabolite of Vasicine, which inhibits AChE and BChEAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)[3][11][12]

Experimental Protocols

1. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.042 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity DMSO to the this compound powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.[5]

2. General Protocol for a Sucrase Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Enzyme Preparation: Prepare a solution of sucrase from a suitable source (e.g., rat intestinal acetone powder or Caco-2 cell lysate) in a phosphate buffer (pH 7.0).[13][14]

  • Reaction Mixture: In a microcentrifuge tube or a 96-well plate, combine the sucrase solution, buffer, and varying concentrations of this compound (or a vehicle control, e.g., DMSO).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiate Reaction: Add the substrate (sucrose) to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).[13]

  • Glucose Measurement: Measure the amount of glucose produced using a suitable method, such as a glucose oxidase assay or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).[13]

  • Calculation: Calculate the percentage of sucrase inhibition by comparing the glucose produced in the presence of this compound to the control. Determine the IC₅₀ value from a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Sucrase Inhibition Assay prep Prepare this compound Stock (e.g., 10 mM in DMSO) reaction_setup Set up Reaction Mixture: Enzyme + Buffer + this compound prep->reaction_setup enzyme_prep Prepare Sucrase Enzyme Solution enzyme_prep->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation add_substrate Add Sucrose Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Terminate Reaction (e.g., Heat Inactivation) incubation->stop_reaction measure_glucose Measure Glucose Production stop_reaction->measure_glucose data_analysis Calculate % Inhibition and IC50 Value measure_glucose->data_analysis

Caption: Workflow for a this compound sucrase inhibition experiment.

signaling_pathway General PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Alkaloids Alkaloids (as a class) Alkaloids->PI3K Modulation Alkaloids->AKT Modulation Alkaloids->mTORC1 Modulation

Caption: Alkaloids can modulate the PI3K/AKT/mTOR pathway.

References

Interpreting unexpected results in Vasicinol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Vasicinol experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a pyrroloquinazoline alkaloid derived from plants such as Adhatoda vasica. It is a metabolite of the more well-known compound, vasicine.[1] While research is ongoing, a key reported mechanism of action for vasicine, the precursor to this compound, is the activation of the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis. This compound itself has been shown to have sucrase inhibitory activity.

Q2: I am observing high variability between experiments. What are the potential causes?

High variability in experiments with natural compounds like this compound can stem from several factors:

  • Batch-to-Batch Variability: As a naturally derived compound, the purity and composition of this compound can vary between different batches or suppliers. It is crucial to obtain a certificate of analysis for each batch and, if possible, test new batches against previous ones to ensure consistency.

  • Solubility Issues: this compound may have limited solubility in aqueous cell culture media. Inconsistent solubilization can lead to variations in the effective concentration of the compound in your experiments.

  • Cell Culture Conditions: Minor variations in cell passage number, confluency, and media composition can significantly impact experimental outcomes.[2]

Q3: My results with this compound are not consistent with published literature. What should I do?

  • Verify Compound Identity and Purity: Ensure the identity and purity of your this compound sample, preferably through analytical methods like HPLC or mass spectrometry.

  • Check Experimental Protocol: Carefully review your experimental protocol and compare it with the methodology described in the literature. Pay close attention to details such as cell line, seeding density, treatment duration, and the specific assay used.

  • Consider Off-Target Effects: Natural compounds can have multiple cellular targets. It's possible that in your specific cell model, an off-target effect is more pronounced, leading to different results.

Troubleshooting Guide for Unexpected Results

Issue 1: Inconsistent Cell Viability Assay Results

Q: My MTT assay shows a dose-dependent decrease in cell viability, but at the highest concentrations, the viability appears to increase again (a "bell-shaped" or biphasic curve). Why is this happening?

This is a common artifact observed with compounds that have poor solubility. At high concentrations, the compound may precipitate out of the media, leading to a lower effective concentration and thus an apparent increase in viability.

Troubleshooting Steps:

  • Check for Precipitation: Visually inspect the wells of your culture plate under a microscope for any signs of compound precipitation, especially at the highest concentrations.

  • Solubility Test: Perform a simple solubility test of this compound in your cell culture medium at the highest concentration used in your assay.

  • Use a Different Solvent or Lower Concentrations: Consider using a different solvent for your stock solution or limit your dose-response curve to concentrations where the compound remains fully dissolved.

  • Alternative Viability Assays: Use a different viability assay that is less prone to interference from precipitates, such as the LDH release assay, which measures cytotoxicity based on membrane integrity.

Issue 2: Unexpected Signaling Pathway Activation

Q: I treated my cells with this compound expecting to see an increase in phosphorylated Akt (p-Akt) as reported, but my Western blot shows no change or even a decrease.

Several factors could contribute to this discrepancy:

Troubleshooting Steps:

  • Time Course Experiment: The kinetics of Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for observing p-Akt induction.

  • Dose-Response: The effect of this compound on the PI3K/Akt pathway may be dose-dependent. Test a range of concentrations to determine the optimal dose for pathway activation in your cell line.

  • Cell Line Specificity: The cellular response to a compound can be highly cell-type specific. The PI3K/Akt pathway's response to this compound may differ in your chosen cell line compared to what is reported in the literature.

  • Antibody Validation: Ensure that your primary and secondary antibodies for p-Akt and total Akt are specific and working correctly. Run positive and negative controls to validate your Western blot protocol.

  • Compound Integrity: Verify the integrity of your this compound stock solution. Improper storage could lead to degradation of the compound.

Issue 3: High Background or False Positives in Enzyme Inhibition Assays

Q: I am performing a sucrase inhibition assay with this compound and observing high background absorbance, making it difficult to interpret the results.

High background in colorimetric or fluorometric assays can be caused by the inherent properties of the test compound.

Troubleshooting Steps:

  • Compound Interference Control: Run a control experiment with this compound and the assay reagents in the absence of the enzyme (sucrase). This will determine if this compound itself absorbs light or fluoresces at the detection wavelength.

  • Subtract Background: If there is compound interference, subtract the absorbance/fluorescence value of the compound-only control from your experimental readings.

  • Use a Different Assay Format: If the interference is significant, consider an alternative assay format. For example, instead of a colorimetric readout, you could use an HPLC-based method to directly measure the product of the enzymatic reaction.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound and Related Compounds

CompoundTarget/ActivityIC50 ValueReference Cell/Enzyme System
This compoundSucrase Inhibitory Activity250 µMNot specified
VasicineAcetylcholinesterase (AChE)3.24 ± 0.08 µMIn vitro
VasicineButyrylcholinesterase (BChE)0.10 ± 0.00 µMIn vitro
VasicinoneAcetylcholinesterase (AChE)11.84 µMIn vitro

Note: Data for Vasicine and Vasicinone are included for comparative purposes as they are structurally related to this compound and often co-occur.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for PI3K/Akt Pathway Analysis

This protocol describes the detection of total and phosphorylated Akt by Western blotting.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin).

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits This compound This compound This compound->PI3K Activates PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Activation mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis (Inhibition) pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding (96-well plate) C Cell Treatment (24-72 hours) A->C B Compound Preparation (Serial Dilutions of this compound) B->C D Add Assay Reagent (e.g., MTT) C->D E Incubation D->E F Readout (e.g., Absorbance at 570 nm) E->F G Data Analysis (IC50 Calculation) F->G Troubleshooting_Tree cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Unexpected Result P1 Inconsistent Results? Start->P1 P2 No Effect Observed? Start->P2 P3 Paradoxical Effect? Start->P3 C1 Batch-to-Batch Variability P1->C1 C2 Solubility Issues P1->C2 C3 Cell Culture Inconsistency P1->C3 C4 Incorrect Protocol (Dose/Time) P2->C4 C5 Compound Degradation P2->C5 P3->C2 C6 Off-Target Effects P3->C6 S1 Test New Batch C1->S1 S2 Check Solubility C2->S2 S3 Standardize Cell Culture C3->S3 S4 Optimize Dose & Time C4->S4 S5 Prepare Fresh Stock C5->S5 S6 Use Orthogonal Assays C6->S6

References

Technical Support Center: Statistical Analysis of Data from Vasicinol & Related Compounds Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vasicinol and related compounds derived from Adhatoda vasica. The content is designed to address specific issues that may be encountered during the statistical analysis of experimental data.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on compounds related to this compound.

Table 1: In Vitro Antimicrobial and Cytotoxic Activity

CompoundAssay TypeOrganism/Cell LineResult
Vasicine Acetate Minimum Inhibitory Concentration (MIC)M. luteus125 µg/mL
E. aerogenes125 µg/mL
S. epidermidis125 µg/mL
P. aeruginosa125 µg/mL
Cytotoxicity (IC50)A549 Lung Adenocarcinoma2000 µg/mL
Vasicine Anti-inflammatory (Carrageenan-induced edema)-59.51% inhibition at 20.0 mg/kg
Antimicrobial (MIC)E. coli20 µg/mL
Antifungal (MIC)C. albicans>55 µg/mL
Alpha-glucosidase inhibition (IC50)-125 µM
This compound Alpha-glucosidase inhibition (IC50)-250 µM

Table 2: Antioxidant Activity

Compound/ExtractAssayResult (IC50/EC50 or % scavenging)
Vasicine Acetate DPPH Radical Scavenging66.15% at 1000 µg/mL
Vasicine DPPH Radical ScavengingIC50 of 187 µg/mL

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a light-protected container.

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • A positive control, such as ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound.

    • Add the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.[2]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a sterile broth medium, adjusted to a 0.5 McFarland turbidity standard.[3]

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.[3][4]

    • Add the standardized microbial inoculum to each well.

    • Include a positive control well (microorganism and broth without the test compound) and a negative control well (broth only).

    • Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Acquisition:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To assess the effect of a compound on the metabolic activity and viability of cells.

Methodology:

  • Cell Seeding:

    • Seed the target cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[6][7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting cell viability against the compound concentrations and fitting the data to a dose-response curve.

Troubleshooting Guides and FAQs

General Statistical Analysis

Q1: How do I choose the right statistical test for my data?

A1: The choice of statistical test depends on the type of data and the experimental design.

  • For comparing two groups: Use a Student's t-test for normally distributed data or a Mann-Whitney U test for non-normally distributed data.

  • For comparing more than two groups: Use a one-way analysis of variance (ANOVA) for normally distributed data, followed by a post-hoc test (e.g., Tukey's or Dunnett's) to identify specific differences between groups. For non-normally distributed data, use the Kruskal-Wallis test.[8]

  • For analyzing the relationship between two continuous variables: Use correlation (e.g., Pearson's for linear relationships) or regression analysis.

Q2: My data is not normally distributed. What should I do?

A2: If your data does not follow a normal distribution, you have two main options:

  • Data Transformation: You can apply a mathematical transformation (e.g., log, square root) to your data to make it more closely approximate a normal distribution.

  • Non-parametric Tests: Use statistical tests that do not assume a normal distribution, such as the Mann-Whitney U test or the Kruskal-Wallis test.

Q3: What is a p-value and how do I interpret it?

A3: The p-value represents the probability of obtaining your observed results (or more extreme results) if the null hypothesis is true. The null hypothesis generally states that there is no effect or no difference between groups. A small p-value (typically < 0.05) indicates that your observed data is unlikely to have occurred by chance alone, leading you to reject the null hypothesis in favor of an alternative hypothesis (i.e., there is a significant effect or difference).

IC50/EC50 Determination

Q4: My dose-response curve does not fit well. What could be the problem?

A4: A poor fit of a dose-response curve can be due to several factors:

  • Inappropriate concentration range: The tested concentrations may be too high or too low to capture the full dose-response relationship.

  • High variability in the data: This could be due to experimental error or biological variability.

  • Incorrect model selection: A standard four-parameter logistic model may not be appropriate for all data. Consider alternative models.

  • Outliers: Extreme data points can disproportionately influence the curve fit.

Q5: How do I determine if the difference between two IC50 values is statistically significant?

A5: To compare the IC50 values of two compounds, you can use statistical software that performs a comparison of the fitted curves. This will typically provide a p-value for the difference in the log(IC50) values.

Antimicrobial Susceptibility Testing

Q6: There is a lot of variability in my MIC results. What are the common causes?

A6: Variability in MIC assays can arise from:

  • Inoculum preparation: Inconsistent inoculum density can significantly affect the results.

  • Pipetting errors: Inaccurate serial dilutions will lead to incorrect final concentrations.

  • Incubation conditions: Variations in temperature or incubation time can impact microbial growth.

  • Contamination: Contamination of the culture or reagents can lead to erroneous results.

Signaling Pathways and Experimental Workflows

Vasicine_PI3K_Akt_Pathway cluster_vasicine_effect Vasicine Protective Effect cluster_pathway PI3K/Akt/mTOR Pathway cluster_cellular_response Cellular Response Vasicine Vasicine Oxidative_Stress Oxidative Stress Vasicine->Oxidative_Stress inhibits Inflammation Inflammation Vasicine->Inflammation inhibits PI3K p-PI3K Vasicine->PI3K activates Myocardial_Infarction Myocardial Infarction (ISO-induced) Myocardial_Infarction->Oxidative_Stress Myocardial_Infarction->Inflammation Autophagy Excessive Autophagy Myocardial_Infarction->Autophagy Akt p-Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis Cell_Survival Cell Survival

Caption: Vasicine's protective effect against myocardial infarction via the PI3K/Akt/mTOR pathway.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight for cell attachment Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with This compound concentrations Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Validation & Comparative

Vasicinol vs. Vasicine: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative guide on the biological activities of two closely related quinazoline alkaloids, Vasicinol and Vasicine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of their efficacy supported by available experimental data.

Overview of Biological Activities

Vasicine and its metabolite, this compound, are both naturally occurring alkaloids found predominantly in the plant Adhatoda vasica. They have been the subject of various pharmacological studies to evaluate their therapeutic potential. This guide focuses on a comparative assessment of their α-glucosidase inhibitory, antimicrobial, antioxidant, and anti-inflammatory properties.

α-Glucosidase Inhibitory Activity

A direct comparative study has demonstrated the sucrase inhibitory activity of both compounds. Vasicine exhibited a stronger inhibitory effect on rat intestinal α-glucosidase compared to this compound.

Table 1: Comparative α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)[1]Ki (µM)[1]Inhibition Type[1]
Vasicine12582Competitive
This compound250183Competitive
Antimicrobial Activity

Table 2: Antimicrobial Activity of Vasicine

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus250[2]
Staphylococcus epidermidis125[2]
Enterococcus faecalis32000[3]
Pseudomonas aeruginosa164[4]
Escherichia coli-Data not available
Klebsiella pneumoniae-Data not available

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antioxidant Activity

Vasicine has been shown to possess antioxidant properties in various in vitro assays. Specific IC50 values for the antioxidant activity of this compound are not available in the reviewed literature for a direct comparison.

Table 3: Antioxidant Activity of Vasicine

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging Activity18.2[5]
ABTS Radical Scavenging Activity11.5[5]
Ferric Reducing Antioxidant Power (FRAP)15[5]
Hydrogen Peroxide Scavenging Assay27.8[5]
Hydroxyl Radical Scavenging Assay22[5]

Note: IC50 represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of Vasicine. Comparative quantitative data for this compound's anti-inflammatory activity is not currently available.

Table 4: Anti-inflammatory Activity of Vasicine

Animal ModelDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
Carrageenan-induced rat paw edema2.5Significant reduction-[6]
Carrageenan-induced rat paw edema5Significant reduction-[6]
Carrageenan-induced rat paw edema10Significant reduction-[6]

Experimental Protocols

α-Glucosidase Inhibitory Assay

The α-glucosidase inhibitory activity is determined by pre-incubating the enzyme with the test compound, followed by the addition of a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction progress is monitored by measuring the absorbance of the product, p-nitrophenol, at 405 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are then determined from the dose-response curves.[7][8]

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]

DPPH Radical Scavenging Assay

The antioxidant activity is assessed by measuring the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of the test compound is mixed with a DPPH solution. The decrease in absorbance at 517 nm is measured over time, which corresponds to the reduction of the DPPH radical by the antioxidant. The percentage of scavenging activity is calculated, and the IC50 value is determined.[9]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound. Edema is induced in the hind paw of rats by injecting a solution of carrageenan. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.[10][11]

Signaling Pathway and Experimental Workflow

Vasicine and the PI3K/Akt/mTOR Signaling Pathway

Vasicine has been shown to exert some of its biological effects through the modulation of the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell proliferation, survival, and apoptosis.

PI3K_AKT_mTOR_Pathway Vasicine Vasicine PI3K PI3K Vasicine->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: Vasicine's activation of the PI3K/Akt/mTOR pathway.

General Experimental Workflow for Biological Activity Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of the biological activities of this compound and Vasicine.

Experimental_Workflow Start Start: Obtain Pure This compound & Vasicine Subgroup1 In Vitro Assays Start->Subgroup1 Subgroup2 In Vivo Assays Start->Subgroup2 AlphaGlucosidase α-Glucosidase Inhibition Assay Subgroup1->AlphaGlucosidase Antimicrobial Antimicrobial (MIC Determination) Subgroup1->Antimicrobial Antioxidant Antioxidant (e.g., DPPH Assay) Subgroup1->Antioxidant DataAnalysis Data Analysis & IC50/MIC Calculation AlphaGlucosidase->DataAnalysis Antimicrobial->DataAnalysis Antioxidant->DataAnalysis AntiInflammatory Anti-inflammatory (Paw Edema Model) Subgroup2->AntiInflammatory AntiInflammatory->DataAnalysis Comparison Comparative Evaluation of Biological Activity DataAnalysis->Comparison End End: Publish Comparison Guide Comparison->End

Caption: Workflow for comparing this compound and Vasicine activities.

References

A Comparative Analysis of ACE Inhibitory Activity: Vasicinol versus Captopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Vasicinol, a natural alkaloid, and Captopril, a well-established synthetic drug. This objective analysis is supported by experimental data to inform research and development in the field of cardiovascular therapeutics.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Captopril against ACE. It is important to note that these values were obtained from separate studies and may not be directly comparable due to potential variations in experimental conditions.

CompoundIC50 ValueSource of ACE
This compound6.45 mMNot Specified
Captopril20 nM (0.00002 mM)Not Specified

mM = millimolar; nM = nanomolar

The data clearly indicates that Captopril is a significantly more potent ACE inhibitor than this compound, with an IC50 value in the nanomolar range compared to the millimolar range for this compound. This suggests that a much lower concentration of Captopril is required to achieve 50% inhibition of ACE activity in vitro. While molecular docking studies have suggested that this compound can bind to the active site of ACE as effectively as Captopril, the experimental data on inhibitory activity demonstrates a substantial difference in their potency.[1]

Experimental Protocols: In Vitro ACE Inhibition Assay

The following is a representative protocol for determining the ACE inhibitory activity of a compound using a spectrophotometric method. This method is based on the quantification of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[2][3][4]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3) with NaCl

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test compounds (this compound, Captopril)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare various concentrations of the test compounds (inhibitors) and the positive control (Captopril).

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, pre-incubate a specific volume of the ACE solution with the test compound solution (or buffer for the control) at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a defined volume of HCl.

    • Extract the hippuric acid (HA) produced into an organic solvent, typically ethyl acetate, by vigorous mixing followed by centrifugation to separate the phases.

  • Quantification of Hippuric Acid:

    • Carefully collect the upper organic layer containing the HA.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried HA residue in a suitable buffer or deionized water.

    • Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at a wavelength of 228 nm.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (without inhibitor).

      • A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Visualizing the Mechanism and Workflow

To better understand the underlying biological process and the experimental design, the following diagrams are provided.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Inhibitor This compound or Captopril Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin System (RAS) and the point of ACE inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (ACE, HHL, Buffers, Inhibitors) Incubation Pre-incubate ACE + Inhibitor Reagents->Incubation Reaction_Start Add HHL Substrate Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Termination Stop Reaction with HCl Reaction_Incubation->Termination Extraction Extract Hippuric Acid Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow for the in vitro ACE inhibition assay.

References

A Comparative Analysis of Vasicinol and Acarbose as Sucrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vasicinol, a naturally occurring pyrroquinazoline alkaloid, and Acarbose, a well-established synthetic pseudotetrasaccharide, as inhibitors of the enzyme sucrase. This document synthesizes available in vitro data, outlines key experimental protocols for inhibitor evaluation, and visually represents the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Targeting Sucrose Digestion

Both this compound and Acarbose function as sucrase inhibitors, targeting the enzymatic breakdown of sucrose in the small intestine. Sucrase, an α-glucosidase located in the brush border of the intestinal epithelium, hydrolyzes sucrose into its constituent monosaccharides, glucose and fructose, which are then absorbed into the bloodstream. By inhibiting this enzyme, both compounds effectively delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2][3] Acarbose is a competitive and reversible inhibitor of α-glucosidases, with a high affinity for these enzymes.[1][4] Similarly, this compound has been identified as a reversible and competitive inhibitor of sucrase.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and Acarbose against sucrase has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for comparing their efficacy.

CompoundEnzyme SourceIC50KiReference(s)
This compoundRat Intestine250 µM183 µM[3][5][6]
AcarboseHuman (Caco-2/TC7)2.5 ± 0.5 µM-[7]
AcarboseRat Intestine12.3 ± 0.6 µM-[7]
AcarboseRat Jejunum (perfused)3.2 µg/mL (Sucrose absorption)-[8]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Sucrase_Inhibition_Pathway Sucrose Sucrose (Disaccharide) Sucrase Sucrase (Brush Border Enzyme) Sucrose->Sucrase Binds to active site Glucose Glucose Sucrase->Glucose Hydrolyzes to Fructose Fructose Sucrase->Fructose Absorption Intestinal Absorption Glucose->Absorption Fructose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Enters Inhibitor This compound or Acarbose (Sucrase Inhibitor) Inhibitor->Sucrase Competitively Inhibits

Figure 1: Mechanism of Sucrase Inhibition.

Sucrase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Source Enzyme Source (e.g., Rat Intestinal Acetone Powder or Caco-2 Cell Lysate) Incubation Incubation Enzyme + Inhibitor (Pre-incubation) + Substrate Enzyme_Source->Incubation Inhibitor_Sol Inhibitor Solutions (this compound / Acarbose) (Various Concentrations) Inhibitor_Sol->Incubation Substrate_Sol Substrate Solution (Sucrose) Substrate_Sol->Incubation Termination Reaction Termination (e.g., Heat Inactivation) Incubation->Termination Glucose_Quant Glucose Quantification (e.g., Glucose Oxidase Assay) Termination->Glucose_Quant Data_Analysis Data Analysis (IC50 / Ki Determination) Glucose_Quant->Data_Analysis

Figure 2: Experimental Workflow for Sucrase Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common in vitro sucrase inhibition assays.

Sucrase Inhibition Assay using Rat Intestinal Acetone Powder

This protocol is adapted from established methods for evaluating sucrase inhibitors using a commercially available enzyme source.[4]

a. Enzyme Preparation:

  • Suspend 100 mg of rat intestinal acetone powder in 3 mL of 0.9% NaCl solution.

  • Centrifuge the suspension at 12,000 x g for 30 minutes at 4°C.

  • The resulting supernatant contains the crude enzyme extract and is used for the assay.

b. Assay Procedure:

  • In a microcentrifuge tube, combine 30 µL of the enzyme solution with 40 µL of 400 mM sucrose solution.

  • Add various concentrations of the test inhibitor (this compound or Acarbose) and adjust the final volume to 100 µL with 0.1 M phosphate buffer (pH 6.8).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by placing the tubes in a boiling water bath for 10 minutes.

  • Centrifuge the tubes to pellet any precipitate.

  • Determine the concentration of glucose released in the supernatant using a suitable method, such as the glucose oxidase assay, measuring absorbance at 505 nm.

c. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of sucrase activity, by plotting the percentage of inhibition against the inhibitor concentration.

Sucrase Inhibition Assay using Caco-2 Cells

This protocol utilizes a human intestinal cell line, which provides a more physiologically relevant model.[4][10]

a. Cell Culture and Lysate Preparation:

  • Culture Caco-2/TC7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics until fully differentiated.

  • Wash the differentiated cells with phosphate-buffered saline (PBS).

  • Lyse the cells to release the intracellular enzymes, including sucrase-isomaltase. The cell lysate serves as the enzyme source.

b. Assay Procedure:

  • In a 96-well plate, add the Caco-2 cell lysate to each well.

  • Add various concentrations of the test inhibitor (this compound or Acarbose).

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding a sucrose solution (e.g., 10 mM final concentration).

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction, typically by heat inactivation or the addition of a stop solution.

  • Quantify the amount of glucose produced using a glucose assay kit.

c. Data Analysis:

  • Similar to the rat intestinal powder assay, calculate the percentage of inhibition and determine the IC50 values for each inhibitor.

Conclusion

References

Unveiling Nature's Arsenal Against Hypertension: A Comparative Analysis of Vasicinol and Other Natural ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat hypertension, researchers are increasingly turning their attention to natural sources. A comprehensive comparative analysis now sheds light on the efficacy of Vasicinol, a pyrroquinazoline alkaloid derived from Adhatoda vasica, in relation to other natural Angiotensin-Converting Enzyme (ACE) inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to aid in the exploration of these promising compounds.

Angiotensin-Converting Enzyme (ACE) is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that plays a pivotal role in regulating blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension. While synthetic ACE inhibitors are widely used, the exploration of natural alternatives offers the potential for new drug leads with potentially fewer side effects.

Quantitative Comparison of ACE Inhibitory Efficacy

The ACE inhibitory potential of various natural compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and a selection of other natural ACE inhibitors from different chemical classes.

Compound/ExtractChemical Class/SourceIC50 ValueReference
This compound Alkaloid (Adhatoda vasica)6.45 mM
VasicineAlkaloid (Adhatoda vasica)2.60 mM[1]
VasicinoneAlkaloid (Adhatoda vasica)13.49 mM[1]
LuteolinFlavonoid23 µM
QuercetinFlavonoid43 µM
KaempferolFlavonoid178 µM
RutinFlavonoid64 µM[2]
Peptide IV (IQDKEGIPPDQQR)Peptide (Black Tea)121.11 µM[3]
Peptide II (AGFAGDDAPR)Peptide (Black Tea)178.91 µM[3]
DieckolMeroterpenoid (Brown Alga)1.47 mM[4]
EckolMeroterpenoid (Brown Alga)2.27 mM[4]
Captopril (Positive Control)Synthetic Drug20 nM[5]

Note: The IC50 values are presented in their original reported units (mM, µM, or nM). Direct comparison requires conversion to a common unit. It is important to note that experimental conditions can influence IC50 values, and these should be considered when comparing data from different studies.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for the evaluation of potential natural inhibitors. A commonly employed in vitro method involves the use of the substrate Hippuryl-Histidyl-Leucine (HHL). The following is a generalized experimental protocol based on established methodologies.

In Vitro ACE Inhibition Assay using HHL

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Test compounds (e.g., this compound, other natural extracts)

  • Captopril (as a positive control)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer.

2. Preparation of Solutions:

  • Prepare a stock solution of ACE in deionized water.

  • Prepare a stock solution of HHL in borate buffer.

  • Prepare various concentrations of the test compounds and captopril in a suitable solvent (e.g., DMSO, ethanol, or water).

3. Assay Procedure:

  • In a microcentrifuge tube, pre-incubate a mixture of the ACE solution and the test compound solution (or control) at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution of HCl.

  • Extract the hippuric acid (HA), the product of the enzymatic reaction, from the aqueous phase using ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Reconstitute the dried residue in a suitable mobile phase for HPLC analysis or in deionized water for spectrophotometric analysis.

4. Quantification:

  • HPLC Method: Separate and quantify the amount of hippuric acid produced using a reverse-phase HPLC column with UV detection at approximately 228 nm.

  • Spectrophotometric Method: Measure the absorbance of the hippuric acid solution at 228 nm.

5. Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance (or peak area) of the control (without inhibitor).

  • A_sample is the absorbance (or peak area) of the sample with the test compound.

The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the test compound.

Visualizing Key Pathways and Processes

To better understand the context of ACE inhibition and the experimental procedures involved, the following diagrams have been generated using Graphviz.

Renin_Angiotensin_System cluster_renin cluster_ace Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  cleavage Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound & Other Natural Inhibitors This compound->ACE  inhibits

Caption: The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ACE Prepare ACE Solution Pre_incubation Pre-incubate ACE with Inhibitor (37°C) Prep_ACE->Pre_incubation Prep_HHL Prepare HHL Substrate Reaction_start Add HHL to Start Reaction Prep_HHL->Reaction_start Prep_Inhibitor Prepare Inhibitor Solutions (this compound, etc.) Prep_Inhibitor->Pre_incubation Pre_incubation->Reaction_start Incubation Incubate (37°C) Reaction_start->Incubation Reaction_stop Stop Reaction (add HCl) Incubation->Reaction_stop Extraction Extract Hippuric Acid (Ethyl Acetate) Reaction_stop->Extraction Quantification Quantify Hippuric Acid (HPLC or Spectrophotometry) Extraction->Quantification Calculation Calculate % Inhibition and IC50 Value Quantification->Calculation

Caption: A typical experimental workflow for an in vitro ACE inhibition assay.

Conclusion

The data presented in this guide highlights that while this compound does exhibit ACE inhibitory activity, its potency in the millimolar range is considerably lower than that of many other natural compounds, such as certain flavonoids and peptides, which show activity in the micromolar range. This underscores the vast diversity of natural products and their potential as sources for novel antihypertensive agents. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this compound and other promising natural ACE inhibitors. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into the development of next-generation antihypertensive therapies from natural sources.

References

An In Vivo Comparative Analysis of Vasicinol and Vasicinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available in vivo experimental data comparing the pharmacological and toxicological profiles of Vasicinol and its oxidized counterpart, Vasicinone. This guide is intended for researchers, scientists, and professionals in drug development.

This document synthesizes the current understanding of the in vivo effects of two related quinazoline alkaloids: this compound and Vasicinone. While both are metabolites of the well-known compound Vasicine, the bulk of in vivo research has centered on Vasicinone, often in direct comparison with Vasicine. Data on the specific in vivo activities of this compound remains limited. This guide, therefore, provides a detailed comparison of Vasicinone with its parent compound Vasicine, offering valuable insights that can be extrapolated to understand the potential in vivo behavior of this compound.

Comparative Pharmacology: Efficacy and Activity

In vivo studies have revealed contrasting and, at times, seemingly contradictory effects of Vasicine and Vasicinone, particularly concerning their impact on the respiratory system. A pivotal study by Gupta et al. (1977) highlighted a significant divergence in their in vivo actions: while Vasicine exhibited bronchodilatory effects both in vitro and in vivo, Vasicinone demonstrated bronchodilatory activity in vitro but a bronchoconstrictor effect in vivo. Interestingly, when combined, the two alkaloids produced a more pronounced bronchodilatory effect in vivo.

Further comparative studies have elucidated their effects on various physiological parameters. A 2015 study by Liu et al. provided a quantitative comparison of the antitussive, expectorant, and bronchodilating activities of Vasicine and Vasicinone in animal models.

Table 1: Comparative In Vivo Efficacy of Vasicine and Vasicinone
ParameterVasicineVasicinoneExperimental ModelKey Findings
Bronchodilator Activity BronchodilatorBronchoconstrictorGuinea PigsVasicine shows in vivo bronchodilation, while Vasicinone induces bronchoconstriction. A combination of both shows enhanced bronchodilation[1].
Antitussive Activity Significant inhibition of cough frequency and prolonged latencySignificant inhibition of cough frequency and prolonged latencyMice and Guinea PigsBoth compounds exhibit dose-dependent antitussive effects comparable to codeine phosphate at higher doses[2].
Expectorant Activity Significant increase in phenol red secretionSignificant increase in phenol red secretionMiceBoth compounds significantly enhance expectoration in a dose-dependent manner[2].
Cardiac Effects Cardiac depressantWeak cardiac stimulant-Vasicine has a depressant effect on the heart, whereas Vasicinone acts as a mild stimulant. These effects can be normalized when the compounds are combined[3].

Pharmacokinetics and Metabolism

Vasicine is metabolized in vivo to several compounds, including this compound and Vasicinone. Studies in rats have identified this compound and Vasicinone in plasma and urine following the administration of Vasicine[4][5][6]. The metabolic transformation of Vasicine to these metabolites is a key factor in its overall pharmacological profile.

dot

G cluster_absorption Absorption and Distribution cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Vasicine_Administered Vasicine Administration (Oral/Intravenous) Systemic_Circulation Systemic Circulation Vasicine_Administered->Systemic_Circulation Liver Liver Systemic_Circulation->Liver First-Pass Metabolism Kidney Kidney Systemic_Circulation->Kidney Vasicinone Vasicinone Liver->Vasicinone This compound This compound Liver->this compound Other_Metabolites Other Metabolites Liver->Other_Metabolites Urine Urine (Vasicine, Vasicinone, this compound) Kidney->Urine

Caption: Metabolic Pathway of Vasicine In Vivo.

Experimental Protocols

In Vivo Bronchodilator/Bronchoconstrictor Activity Assessment
  • Animal Model: Guinea Pigs.

  • Methodology: The in vivo effect on bronchial smooth muscle is assessed by measuring changes in airflow resistance and lung compliance in anesthetized, artificially ventilated animals. Bronchoconstriction is induced by an intravenous infusion of a spasmogen like histamine or acetylcholine. The test compounds (Vasicine or Vasicinone) are then administered intravenously or by inhalation, and the resulting changes in bronchomotor tone are recorded. A decrease in airflow resistance and an increase in lung compliance indicate bronchodilation, while the opposite indicates bronchoconstriction.

In Vivo Antitussive Activity Assessment
  • Animal Models: Mice and Guinea Pigs.

  • Methodology:

    • Ammonia-induced cough in mice: Mice are exposed to a fine spray of ammonia solution in a closed chamber. The frequency of coughs within a specified period is recorded before and after oral administration of the test compounds.

    • Capsaicin-induced cough in guinea pigs: Guinea pigs are exposed to a capsaicin aerosol, and the number of coughs is counted. The test compounds are administered orally prior to capsaicin exposure to evaluate their inhibitory effect on the cough reflex.

In Vivo Expectorant Activity Assessment
  • Animal Model: Mice.

  • Methodology: The phenol red secretion method is commonly used. Mice are administered the test compounds orally, followed by an intraperitoneal injection of phenol red. After a set time, the animals are euthanized, and the trachea is dissected. The amount of phenol red secreted into the trachea is quantified spectrophotometrically, which serves as an indicator of mucus secretion and expectorant activity.

dot

G cluster_protocol Experimental Workflow for In Vivo Respiratory Pharmacology Animal_Model Select Animal Model (e.g., Guinea Pig, Mouse) Compound_Admin Administer Test Compound (this compound or Vasicinone) Animal_Model->Compound_Admin Induce_Response Induce Physiological Response (e.g., Bronchoconstriction, Cough) Compound_Admin->Induce_Response Measure_Parameters Measure Pharmacological Parameters (e.g., Airflow Resistance, Cough Frequency) Induce_Response->Measure_Parameters Data_Analysis Data Analysis and Comparison Measure_Parameters->Data_Analysis

Caption: General Experimental Workflow.

Concluding Remarks

The in vivo pharmacological profiles of this compound and Vasicinone, particularly in comparison to their parent compound Vasicine, present a complex and intriguing area for further research. The contrasting in vivo effects of Vasicinone on bronchial smooth muscle, being a bronchoconstrictor despite its in vitro bronchodilatory action, underscores the importance of comprehensive in vivo testing in drug development. While direct in vivo data for this compound is currently lacking, its presence as a metabolite of Vasicine suggests that its physiological effects warrant investigation to fully understand the therapeutic potential and toxicological profile of Vasicine-derived compounds. Future studies should aim to elucidate the specific in vivo activities of this compound and further explore the mechanisms underlying the divergent effects of Vasicinone.

References

Cross-Validation of Analytical Methods for Vasicinol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Vasicinol, a quinazoline alkaloid and a metabolite of Vasicine, found in Adhatoda vasica. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies. This document outlines the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this purpose, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of analytical methods is paramount for generating reliable and reproducible data. Below is a summary of key validation parameters for the quantification of this compound and its parent compound, Vasicine, using HPLC-DAD and UPLC-MS/MS. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, the data presented for Vasicine, its precursor, provides a strong and relevant benchmark. Cross-validation between these methods is crucial to ensure data integrity and consistency across different analytical platforms and laboratories.[1][2][3][4]

Parameter HPLC-DAD (for Vasicine) UPLC-MS/MS (for this compound) UPLC-MS/MS (for Vasicine)
Linearity Range 5.125–205 μg/mL[5][6]Not explicitly stated, but LLOQ is 0.87 ng/mL[7]1-1000 ng/mL[8][9]
Correlation Coefficient (r²) > 0.999[10]Not explicitly stated> 0.999[9]
Accuracy (% Recovery) 102.3%[5][6]85.89% - 114.58%[7]99.00% - 102.00%[8]
Precision (% RSD) < 2%[10]Within-run: < 7.66%, Between-run: < 12.30%[7]Intraday: 1.368% - 3.424%, Interday: 0.910% - 4.778%[8]
Limit of Detection (LOD) 0.05 µ g/injection [6]Not explicitly stated0.68 ng/mL[9]
Lower Limit of Quantification (LLOQ) Not explicitly stated0.87 ng/mL[7]1.0 ng/mL[8][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are based on established methods for the analysis of Vasicine and its metabolites.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Vasicine

This method is adapted from validated procedures for Vasicine, the parent compound of this compound, and serves as a reliable reference.

  • Instrumentation: Agilent 1200 series HPLC system with a phenyl column (250 mm × 4.6 mm, 5 µm).[11]

  • Mobile Phase: An isocratic mobile phase consisting of hexane sulphonic acid, acetonitrile, and acetic acid (60:20:1; v/v/v).[11]

  • Flow Rate: 1.0 mL/minute.[11]

  • Detection: UV detection at 300 nm.[11]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm nylon filter.[11]

    • Degas the solution in an ultrasonic bath prior to injection.[11]

  • Standard Preparation:

    • Prepare a stock solution of Vasicine standard (1000 ppm/ml) in the mobile phase.

    • Perform serial dilutions to create a calibration curve with concentrations ranging from 3.125 to 200 ppm/ml.[11]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound

This highly sensitive and specific method allows for the simultaneous quantification of Vasicine and its metabolites, including this compound.[7]

  • Instrumentation: An efficient ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: HSS T3 column (100 mm × 2.1 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient elution using methanol and 0.1% formic acid in water.[7]

  • Flow Rate: 0.4 mL/minute.[7]

  • Detection: Tandem mass spectrometry with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[7]

  • Sample Preparation (Rat Plasma):

    • Utilize a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) to isolate the analytes from the plasma matrix.

    • Reconstitute the dried extract in the mobile phase.

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of this compound in an appropriate solvent.

    • Spike blank rat plasma with known concentrations of this compound to prepare calibration standards and QC samples.[7]

Mandatory Visualization

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method produces consistent and reliable results across different laboratories, instruments, or analysts.[1][2][3][4] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison & Decision Prep_Samples Prepare Standard and QC Samples Method_A Method A Development & Validation Prep_Samples->Method_A Method_B Method B Development & Validation Prep_Samples->Method_B Analyze_A Analyze Samples with Method A Method_A->Analyze_A Analyze_B Analyze Samples with Method B Method_B->Analyze_B Compare_Results Compare Results (e.g., Bland-Altman plot, %difference) Analyze_A->Compare_Results Analyze_B->Compare_Results Acceptance Results within Acceptance Criteria? Compare_Results->Acceptance Pass Methods are Interchangeable Acceptance->Pass Yes Fail Investigate Discrepancies Acceptance->Fail No

Caption: A generalized workflow for the cross-validation of two analytical methods.

PI3K/Akt Signaling Pathway

Vasicine, the parent compound of this compound, has been shown to exert protective effects through the activation of the PI3K/Akt signaling pathway.[12][13][14] This pathway is crucial for regulating cell survival, growth, and proliferation.[15] The diagram below illustrates the key components of this pathway and the potential point of influence by Vasicine.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) mTOR->Downstream Promotes Vasicine Vasicine Vasicine->RTK Activates

References

Benchmarking Vasicinol's Sucrase Inhibitory Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sucrase inhibitory potential of vasicinol against other known inhibitors. The information is compiled from preclinical research to aid in the evaluation of this compound as a potential therapeutic agent for managing postprandial hyperglycemia. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Quantitative Comparison of Sucrase Inhibitors

The sucrase inhibitory activity of this compound and a selection of alternative compounds are presented in Table 1. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. It is important to note that these values have been compiled from various studies and experimental conditions may differ.

CompoundTypeSource Organism for EnzymeIC50 (µM)Inhibition TypeKi (µM)
This compound Natural (Alkaloid)Rat250[1][2]Competitive[1][2]183[1][2]
VasicineNatural (Alkaloid)Rat125[1]Competitive[1][2]82[1][2]
AcarboseSyntheticRat12.3 ± 0.6[3]--
AcarboseSyntheticHuman (Caco-2/TC7)2.5 ± 0.5[4]--
Epigallocatechin gallate (EGCG)Natural (Flavonoid)Rat950 ± 86[3]--
Epigallocatechin gallate (EGCG)Natural (Flavonoid)Human (Caco-2/TC7)657 ± 150[4]--
QuercetinNatural (Flavonoid)Rat18.98 ± 2.53[3]Mixed-competitive[3]14.05 ± 0.03[3]
B2-3'-O-gallateNatural (Flavonoid)Rat6.91 ± 3.41[3]Mixed-competitive[3]6.05 ± 0.04[3]
CyanidinNatural (Anthocyanin)Rat1420 ± 250[5]--

Experimental Protocols

The following are detailed methodologies for commonly cited experiments to determine sucrase inhibitory potential.

In Vitro Sucrase Inhibition Assay using Rat Intestinal α-Glucosidase

This protocol outlines the steps for assessing sucrase inhibition using an enzyme preparation from rat intestines.

1. Preparation of Rat Intestinal α-Glucosidase Solution:

  • Suspend 500 mg of rat intestinal acetone powder in 10 mL of 0.1 M sodium phosphate buffer (pH 6.9).

  • Sonicate the suspension in an ice bath for 30-second intervals, repeated 12 times with 15-second breaks in between to prevent overheating.

  • Centrifuge the sonicate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the rat intestinal α-glucosidase, for use in the assay.[6]

2. Sucrase Inhibition Assay:

  • In a reaction tube, mix 50 µL of the prepared rat intestinal α-glucosidase solution with 100 µL of the test compound (e.g., this compound) at various concentrations. For the control, use 100 µL of the phosphate buffer instead of the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of 20 mM sucrose solution.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Terminate the reaction by heating at 95°C for 10 minutes.[6]

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitate.[6]

  • Measure the glucose concentration in the supernatant using a suitable glucose oxidase-based assay kit.

3. Calculation of Inhibition:

  • The percentage of sucrase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

In Vitro Sucrase Inhibition Assay using Caco-2/TC7 Cell Lysate

This protocol describes the use of a human intestinal cell line as a source of sucrase.

1. Caco-2/TC7 Cell Culture and Lysate Preparation:

  • Culture Caco-2/TC7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics until they are fully differentiated post-confluence.

  • To prepare the cell lysate, wash the differentiated cells with phosphate-buffered saline (PBS).

  • Lyse the cells using an appropriate lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing a detergent like CHAPS).

  • Determine the protein concentration of the lysate using a standard method like the Bradford assay.[7]

2. Sucrase Inhibition Assay:

  • In a 250 µL total reaction volume, combine the Caco-2/TC7 cell lysate (as the enzyme source) in 0.1 M phosphate buffer (pH 7.0) with the test inhibitor at various concentrations.

  • Pre-warm the mixture to 37°C.

  • Start the reaction by adding 10 mM sucrose as the substrate.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by heating at 95°C for 10 minutes.[7]

  • Centrifuge the samples to remove any precipitate.

  • Quantify the amount of glucose produced using a suitable method, such as a hexokinase-based assay or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[7]

3. Calculation of Inhibition:

  • Calculate the percentage of inhibition as described in the previous protocol.

  • Determine the IC50 value from a dose-response curve.

Visualizing the Impact of Sucrase Inhibition

The following diagrams illustrate the experimental workflow for assessing sucrase inhibition and the downstream signaling pathway affected by this process.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis enzyme_source Enzyme Source (Rat Intestine or Caco-2 Cells) incubation Incubation (Enzyme + Inhibitor) enzyme_source->incubation inhibitor_prep Inhibitor Preparation (e.g., this compound) inhibitor_prep->incubation substrate_prep Substrate Preparation (Sucrose) reaction Reaction Initiation (Add Sucrose) substrate_prep->reaction incubation->reaction termination Reaction Termination (Heat) reaction->termination glucose_measurement Glucose Measurement termination->glucose_measurement calculation IC50 Calculation glucose_measurement->calculation

Experimental Workflow for Sucrase Inhibition Assay.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation cluster_endocrine L-Cell (Enteroendocrine) sucrose Sucrose sucrase Sucrase sucrose->sucrase Hydrolysis glucose_fructose Glucose + Fructose sucrase->glucose_fructose glucose_absorption Glucose Absorption (SGLT1/GLUT2) glucose_fructose->glucose_absorption blood_glucose Postprandial Blood Glucose glucose_absorption->blood_glucose glp1 GLP-1 Secretion glucose_absorption->glp1 Stimulates This compound This compound This compound->sucrase Inhibition

Simplified Signaling Pathway of Sucrase Inhibition.

References

A Head-to-Head Comparison of Vasicinol and Synthetic Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging natural compound Vasicinol against established synthetic antidiabetic drugs. The analysis is based on available experimental data, focusing on key mechanisms of action relevant to the management of diabetes mellitus.

Introduction to this compound and Synthetic Antidiabetic Drugs

This compound is a quinazoline alkaloid found in the plant Justicia adhatoda (Malabar nut), a shrub with a long history of use in traditional medicine.[1][2][3] Recent scientific investigations have begun to explore the antidiabetic potential of its constituent compounds, including this compound.

Synthetic antidiabetic drugs, such as Metformin and Glibenclamide, are the cornerstone of current diabetes management. Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity. Glibenclamide, a sulfonylurea, stimulates the pancreas to release more insulin. These drugs have well-documented efficacy and safety profiles established through extensive clinical trials.

This guide will compare the known experimental data for this compound with that of these leading synthetic drugs, focusing on in vitro enzyme inhibition and in vivo glycemic control.

Data Presentation: In Vitro and In Vivo Antidiabetic Activity

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity
CompoundTarget EnzymeIC50 ValueKi ValueSource
This compound Rat Intestinal α-Glucosidase250 µM183 µM (Competitive Inhibition)[4][5]
Vasicine (related alkaloid)Rat Intestinal α-Glucosidase125 µM82 µM (Competitive Inhibition)[4][5]
Acarbose (synthetic drug)Yeast α-Amylase74.879 ± 0.0056 µg/mL (% inhibition)-[6]
Sitagliptin (synthetic drug)Yeast α-Amylase67.391 ± 0.0049 µg/mL (% inhibition)-[6]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. Ki (inhibition constant) represents the affinity of an inhibitor for an enzyme.

Table 2: In Vivo Antidiabetic Effects of Justicia adhatoda Ethanolic Leaf Extract (Containing this compound) vs. Glibenclamide in Alloxan-Induced Diabetic Rats
TreatmentDoseDurationBlood Glucose Reduction (%)Source
J. adhatoda Leaf Extract50 mg/kg6 daysSignificant (p < 0.05)[2]
J. adhatoda Leaf Extract100 mg/kg6 daysSignificant (p < 0.05), more pronounced than Glibenclamide[2]
Glibenclamide5 mg/kg6 daysSignificant (p < 0.05)[2]

Note: The in vivo data is for the ethanolic extract of Justicia adhatoda leaves, which contains a mixture of alkaloids including this compound. The specific contribution of this compound to the observed effects has not been isolated in these studies.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against rat intestinal α-glucosidase was determined by measuring the amount of glucose released from sucrose. The experimental protocol, as described in the cited literature, generally involves the following steps:

  • Enzyme Preparation: A crude enzyme solution is prepared from the small intestine of rats.

  • Assay Procedure:

    • The test compound (this compound) is pre-incubated with the enzyme solution in a buffer (e.g., phosphate buffer, pH 6.8).

    • The reaction is initiated by adding the substrate (sucrose).

    • The mixture is incubated at 37°C.

    • The reaction is stopped by heating.

    • The amount of liberated glucose is quantified using a glucose oxidase-peroxidase method.

  • Calculation: The inhibitory activity is calculated as the percentage decrease in glucose production compared to a control without the inhibitor. The IC50 value is determined from a dose-response curve.

In Vivo Alloxan-Induced Diabetic Rat Model

The antidiabetic effect of the Justicia adhatoda extract was evaluated in an alloxan-induced diabetic rat model. The general methodology is as follows:

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of alloxan monohydrate. Animals with fasting blood glucose levels above a specified threshold (e.g., 250 mg/dL) are selected for the study.

  • Animal Groups: The diabetic rats are divided into several groups: a diabetic control group, a group treated with the plant extract at different doses, and a group treated with a standard drug (e.g., Glibenclamide). A group of healthy rats serves as a normal control.

  • Treatment: The plant extract and the standard drug are administered orally for a specified period (e.g., 6 days).

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals, and fasting blood glucose levels are measured using a glucometer.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the different treatment groups and the diabetic control.

Mandatory Visualization

Signaling Pathway of α-Glucosidase Inhibition

alpha_glucosidase_inhibition cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Digestion Alpha_Glucosidase α-Glucosidase (Enzyme) Oligosaccharides->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption This compound This compound This compound->Inhibition Inhibition->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound in the small intestine.

Experimental Workflow for In Vivo Antidiabetic Study

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (e.g., 6 days) cluster_analysis Data Analysis Animal_Selection Select Healthy Rats Diabetes_Induction Induce Diabetes (e.g., Alloxan) Animal_Selection->Diabetes_Induction Grouping Group Diabetic Rats Diabetes_Induction->Grouping Control_Group Diabetic Control (Vehicle) Grouping->Control_Group Vasicinol_Group J. adhatoda Extract (Containing this compound) Grouping->Vasicinol_Group Standard_Drug_Group Synthetic Drug (e.g., Glibenclamide) Grouping->Standard_Drug_Group Blood_Sampling Monitor Blood Glucose Control_Group->Blood_Sampling Vasicinol_Group->Blood_Sampling Standard_Drug_Group->Blood_Sampling Data_Comparison Compare Glucose Levels Blood_Sampling->Data_Comparison Conclusion Evaluate Efficacy Data_Comparison->Conclusion

Caption: Workflow for evaluating the in vivo antidiabetic activity.

Discussion and Conclusion

The available experimental data indicates that this compound is a competitive inhibitor of α-glucosidase in vitro.[4][5] Its inhibitory potency (IC50 = 250 µM) is less than that of its related alkaloid, vasicine (IC50 = 125 µM).[4][5] While direct comparative IC50 values for synthetic α-glucosidase inhibitors like acarbose were not found in the same units in the searched literature, the data suggests that this compound's mechanism of action aligns with this class of antidiabetic drugs, which work by delaying carbohydrate digestion and absorption.

In vivo studies on the ethanolic extract of Justicia adhatoda, which contains this compound, demonstrated a significant blood glucose-lowering effect in diabetic rats, reportedly more potent than Glibenclamide at a dose of 100 mg/kg.[2] However, a crucial limitation is that these studies were conducted with a crude extract, making it impossible to attribute the observed effects solely to this compound. Other alkaloids and compounds within the extract likely contribute to the overall antidiabetic activity.

  • Isolating pure this compound and conducting comprehensive in vitro and in vivo studies to determine its precise mechanism of action and efficacy.

  • Direct head-to-head comparison studies of purified this compound against a panel of synthetic antidiabetic drugs to establish its relative potency and therapeutic potential.

  • Investigating other potential mechanisms of action, such as effects on insulin secretion, insulin sensitivity, and glucose uptake in peripheral tissues.

This foundational data provides a strong rationale for continued investigation into this compound as a potential lead compound for the development of new antidiabetic therapies.

References

Evaluating the Synergistic Potential of Vasicinol in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasicinol, a quinazoline alkaloid derived from the plant Adhatoda vasica, has garnered interest for its diverse biological activities. While its individual therapeutic potential is under investigation, recent studies have begun to explore its synergistic effects when combined with other compounds. This guide provides a comparative analysis of this compound's performance in combination therapies, supported by available experimental data, to aid researchers in evaluating its potential for further drug development.

Synergistic Effects of this compound with Vasicine on Fetal Hemoglobin Induction

A notable example of this compound's synergistic potential has been observed in the context of β-thalassemia treatment. Research has shown that this compound, in combination with another Adhatoda vasica alkaloid, Vasicine, can significantly enhance the induction of fetal hemoglobin (HbF), a key therapeutic strategy for this genetic disorder.

Quantitative Data Summary

The following table summarizes the quantitative data from a pre-clinical study investigating the effects of this compound and Vasicine, both individually and potentially in concert, on HbF levels.

CompoundConcentrationIncrease in F-cells (%)Fold Increase in γ-globin Gene Expression
This compound0.1 µM90%8-fold
Vasicine1 µM83%5.1-fold

Data sourced from a pre-clinical study on γ-globin gene induction.[1][2][3][4]

The study highlights that this compound, at a lower concentration than Vasicine, induced a greater percentage of F-cells and a more substantial increase in γ-globin gene expression, suggesting a potent effect. The authors of the study noted the potential for additive and synergistic interactions between these two compounds.[1][2][3][4]

Experimental Protocols

In Vitro Induction of Fetal Hemoglobin

A detailed experimental protocol for the in-vitro assessment of HbF induction by this compound and Vasicine, as described in the referenced study, is outlined below.

Cell Line: Human erythroleukemia cell line (K562)

Treatment:

  • K562 cells were cultured under standard conditions.

  • The cells were treated with this compound (0.1 µM) and Vasicine (1 µM) individually.

  • A control group of untreated K562 cells was maintained.

Analysis:

  • F-cell Quantification: The percentage of HbF-positive cells (F-cells) was determined using immunofluorescence and flow cytometry.

  • γ-globin Gene Expression: The expression level of the γ-globin gene was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar and co-occurring alkaloid, Vasicine, provides valuable insights. Studies have shown that Vasicine exerts its effects through the modulation of the PI3K/Akt signaling pathway.[5][6] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. It is plausible that this compound may share a similar mechanism of action.

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed mechanism of action for this compound, based on the known activity of Vasicine on the PI3K/Akt pathway.

Vasicinol_PI3K_Akt_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Proposed PI3K/Akt signaling pathway modulated by this compound.

Experimental Workflow for Synergy Analysis

The logical workflow for evaluating the synergistic effects of this compound with a partner compound is depicted in the following diagram.

Synergy_Workflow start Start: Identify Potential Synergy single_agent Dose-Response Analysis (Single Agents) start->single_agent combo_design Combination Dose Matrix (Checkerboard Assay) single_agent->combo_design combo_exp Perform Combination Experiment combo_design->combo_exp data_analysis Data Analysis (Isobologram, CI) combo_exp->data_analysis synergy Synergy? data_analysis->synergy additive Additive Effect synergy->additive Neutral synergistic Synergistic Effect synergy->synergistic Yes antagonistic Antagonistic Effect synergy->antagonistic No end Conclusion additive->end synergistic->end antagonistic->end

Caption: Workflow for assessing synergistic interactions of this compound.

Conclusion

The preliminary evidence for the synergistic effects of this compound, particularly in combination with Vasicine for the induction of fetal hemoglobin, is promising. These findings warrant further investigation to fully elucidate the mechanisms of action and to explore the potential of this compound in other therapeutic areas, such as oncology and infectious diseases. The provided experimental framework and proposed signaling pathways offer a foundation for researchers to design and conduct further studies to comprehensively evaluate the synergistic potential of this compound. As more data becomes available, a clearer picture of its utility in combination therapies will emerge, potentially paving the way for novel and more effective treatment strategies.

References

A Meta-Analysis of Vasicinol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of the biological effects of Vasicinol, a pyrroquinazoline alkaloid. It objectively compares its performance with alternative compounds and presents supporting experimental data to aid researchers, scientists, and drug development professionals in their understanding of this bioactive molecule.

Data Summary

The following tables summarize the quantitative data on the biological effects of this compound and its comparators.

Angiotensin-Converting Enzyme (ACE) Inhibition

Objective: To compare the in-vitro ACE inhibitory activity of this compound with the standard drug, Captopril.

CompoundIC50 ValueOrganism/Enzyme SourceReference
This compound6.45 mMNot Specified[1]
Captopril1.79 - 15.1 nM (synthetic substrates)Not Specified[2][3]
Captopril16.71 µM (Angiotensin-I as substrate)Not Specified[2]
Captopril20 nMNot Specified[4]

Analysis: this compound demonstrates ACE inhibitory activity, though its potency (IC50 in the millimolar range) is significantly lower than that of the established ACE inhibitor, Captopril (IC50 in the nanomolar to micromolar range). This suggests that while this compound possesses ACE inhibitory properties, it is a much weaker inhibitor compared to the current standard of care for hypertension.

Sucrase Inhibition

Objective: To compare the in-vitro sucrase inhibitory activity of this compound with the antidiabetic drug, Acarbose.

CompoundIC50 ValueOrganism/Enzyme SourceReference
This compound250 µMRat Intestinal α-glucosidase[5][6]
Acarbose2.5 ± 0.5 µMHuman Sucrase[7][8]
Acarbose12.3 ± 0.6 µMRat Sucrase[7][8]
Acarbose3.2 µg/ml (~5 µM)Rat Jejunum (in-vivo perfusion)[9]

Analysis: this compound exhibits inhibitory effects on sucrase, an α-glucosidase involved in carbohydrate digestion. Its IC50 value of 250 µM indicates moderate potency. In comparison, Acarbose is a more potent inhibitor, with IC50 values in the low micromolar range against both human and rat sucrase. This suggests this compound could have potential as a functional food ingredient for managing postprandial hyperglycemia, though it is less potent than pharmaceutical alternatives.

Antifertility Effects

Objective: To compare the antifertility mechanisms of this compound and Gossypol.

CompoundEffectTarget Organism(s)Reference
This compoundSevere antifertility effects; blocks oocytes in the oviduct.Dysdercus koenigii, Tribolium castaneum (insects)[10]
GossypolInhibits sperm motility and spermatogenesis; damages spermatids and spermatocytes.Male rats, humans[10][11][12]

Analysis: this compound has demonstrated significant antifertility effects in insect models by physically obstructing oocyte transport. This mechanism differs from that of Gossypol, a well-studied male antifertility agent, which impairs sperm function and development. The data on this compound's antifertility effects are currently qualitative and limited to insects, warranting further investigation to determine its potential for broader applications and to quantify its potency.

Experimental Protocols

ACE Inhibition Assay (UPLC-DAD-Based Method)[1]
  • Principle: The assay measures the inhibition of ACE, which catalyzes the conversion of hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by UPLC-DAD.

  • Reagents:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung.

    • Hippuryl-histidyl-leucine (HHL) as the substrate.

    • Borate buffer (pH 8.3) with NaCl.

    • This compound and Captopril (as inhibitor and positive control).

    • Hydrochloric acid (HCl) to stop the reaction.

    • Ethyl acetate for extraction.

  • Procedure:

    • A reaction mixture containing ACE, HHL, and the test compound (this compound or Captopril) in borate buffer is incubated at 37°C.

    • The reaction is terminated by the addition of HCl.

    • The product, hippuric acid, is extracted with ethyl acetate.

    • The organic layer is evaporated to dryness and the residue is reconstituted.

    • The amount of hippuric acid is quantified using UPLC-DAD.

    • The percentage of inhibition is calculated by comparing the amount of HA produced in the presence and absence of the inhibitor.

    • The IC50 value is determined from a dose-response curve.

Sucrase Inhibition Assay[6]
  • Principle: This assay determines the inhibitory effect of a compound on the activity of sucrase, which hydrolyzes sucrose into glucose and fructose. The amount of glucose produced is measured.

  • Reagents:

    • Rat intestinal α-glucosidase (sucrase).

    • Sucrose as the substrate.

    • Phosphate buffer (pH 7.0).

    • This compound and Acarbose (as inhibitor and positive control).

    • A method to quantify glucose (e.g., glucose oxidase assay).

  • Procedure:

    • The enzyme solution is pre-incubated with the test compound (this compound or Acarbose) in phosphate buffer.

    • The substrate (sucrose) is added to start the reaction, and the mixture is incubated at 37°C.

    • The reaction is stopped by heat inactivation.

    • The amount of glucose produced is determined.

    • The percentage of inhibition is calculated by comparing the glucose produced in the presence and absence of the inhibitor.

    • The IC50 value is calculated from the dose-response curve.

Antifertility Study in Insects (General Protocol)[10]
  • Principle: To assess the effect of this compound on the reproductive capacity of insects.

  • Test Organisms: Dysdercus koenigii (red cotton bug) and Tribolium castaneum (red flour beetle).

  • Procedure:

    • Adult insects are exposed to this compound, typically through their diet or by topical application, at various concentrations.

    • A control group is maintained without this compound treatment.

    • The insects are allowed to mate.

    • Fecundity (number of eggs laid) and fertility (hatchability of eggs) are monitored over a period of time.

    • For mechanistic studies, female insects are dissected to observe the ovaries and oocyte development under a microscope to identify any blockages or abnormalities.

Signaling Pathways and Mechanisms of Action

Angiotensin-Converting Enzyme (ACE) Inhibition Mechanism

The primary mechanism of ACE inhibitors is the competitive blockade of the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced peripheral vascular resistance and lower blood pressure.

ACE_Inhibition cluster_system Renin-Angiotensin System cluster_enzyme Enzymatic Conversion cluster_inhibitor Inhibition cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE ACE This compound This compound This compound->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

Caption: Mechanism of ACE Inhibition by this compound.

Inflammatory Signaling Pathway (NF-κB)

Pyrroloquinazoline alkaloids, the class of compounds to which this compound belongs, have been shown to modulate inflammatory responses. A key pathway involved is the NF-κB signaling cascade. By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory mediators.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_products Inflammatory Mediators cluster_inhibitor Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces NO NO Gene_Expression->NO TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 COX2 COX-2 Gene_Expression->COX2 This compound This compound This compound->IKK Inhibits

Caption: Postulated Anti-inflammatory Mechanism of this compound via NF-κB Pathway.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activities of a natural product like this compound involves a series of steps from extraction to in-vivo testing.

Experimental_Workflow A Plant Material (e.g., Adhatoda vasica) B Extraction & Fractionation A->B C Bioassay-Guided Isolation B->C D Structure Elucidation (NMR, MS) C->D E Pure Compound (this compound) D->E F In-vitro Bioassays (e.g., ACE, Sucrase inhibition) E->F H Mechanism of Action Studies (e.g., Signaling Pathways) E->H I In-vivo Studies (Animal Models) E->I G Determination of Potency (IC50 values) F->G

Caption: General Experimental Workflow for this compound Bioactivity Studies.

References

Independent Verification of Published Vasicinol Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Vasicinol and its structurally related alkaloids, Vasicine and Vasicinone. The information presented is based on published research findings, with a focus on quantitative data and detailed experimental methodologies to aid in independent verification and further research.

Comparative Analysis of Biological Activities

The following tables summarize the key quantitative data from published studies on the enzymatic inhibition and antifertility effects of this compound, Vasicine, and Vasicinone.

Table 1: Comparison of Sucrase Inhibitory Activity
CompoundIC50 (μM)Ki (μM)Inhibition TypeSource Organism for Enzyme
This compound 250[1]183[1]Competitive[1]Rat Intestinal α-glucosidase[1]
Vasicine 125[1]82[1]Competitive[1]Rat Intestinal α-glucosidase[1]
Vasicinone Not ReportedNot ReportedNot ReportedNot Reported

Note: A lower IC50 value indicates greater potency.

Table 2: Comparison of Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
CompoundIC50 (mM)
This compound 6.45
Vasicine 2.60
Vasicinone 13.49

Note: A lower IC50 value indicates greater potency.

Table 3: Antifertility Effects on Dysdercus koenigii
CompoundObserved EffectQuantitative Data
This compound Severe antifertility effects, blocking of oocytes in the oviduct.Not Reported
Vasicine Not ReportedNot Reported
Vasicinone Severe antifertility effects, blocking of oocytes in the oviduct.Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and verification of the findings.

Sucrase (α-Glucosidase) Inhibition Assay

This protocol is adapted from studies on rat intestinal α-glucosidase inhibition.

1. Preparation of Enzyme Solution:

  • Rat-intestinal acetone powder is dissolved in ice-cold phosphate buffer (e.g., 50 mM, pH 6.8).

  • The solution is sonicated at 4°C and then vortexed vigorously.

  • The suspension is centrifuged (e.g., 10,000 x g for 30 minutes at 4°C), and the supernatant containing the crude enzyme is collected.

2. Inhibition Assay:

  • A reaction mixture is prepared containing phosphate buffer, the enzyme solution, and varying concentrations of the test compound (this compound, Vasicine).

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The substrate, p-Nitrophenyl-α-D-glucopyranoside (pNPG) or sucrose, is added to initiate the reaction.

  • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated by adding a stop solution (e.g., 0.1 M Na2CO3).

  • The absorbance of the resulting solution is measured spectrophotometrically (e.g., at 405 nm) to quantify the amount of p-nitrophenol released (in the case of pNPG) or the amount of glucose/fructose produced (in the case of sucrose).

  • Acarbose is typically used as a positive control.

3. Data Analysis:

  • The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

  • Kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibitor constant (Ki) can be determined using Lineweaver-Burk plots.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common in vitro method for assessing ACE inhibitory activity.

1. Reagents:

  • ACE solution (e.g., from rabbit lung)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).

  • Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2).

  • Stop solution (e.g., 1 M HCl or a solution of trichloro-triazine in dioxane).

  • Positive control: Captopril or Lisinopril.

2. Assay Procedure (using HHL as substrate):

  • The test compound (this compound, Vasicine, or Vasicinone) at various concentrations is pre-incubated with the ACE solution in the buffer at 37°C for a specified time (e.g., 5-10 minutes).

  • The reaction is initiated by adding the HHL substrate solution.

  • The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction is stopped by the addition of the stop solution.

  • The hippuric acid (HA) produced from the hydrolysis of HHL is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated and evaporated to dryness.

  • The residue is redissolved in a suitable solvent (e.g., distilled water), and the absorbance is measured spectrophotometrically at 228 nm.

3. Data Analysis:

  • The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).

  • The IC50 value is determined from a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Currently, there is no published research that directly elucidates the specific signaling pathways modulated by this compound. However, a study on an ethyl acetate fraction of Adhatoda vasica extract, from which this compound is derived, has been shown to activate the AMPK/p62/Nrf2 pathway, which is involved in cellular stress response and antioxidant defense. It is important to note that this finding pertains to the whole extract and has not been specifically verified for this compound. Further research is required to determine if this compound independently activates this or other signaling pathways.

G cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_extract Adhatoda vasica Extract cluster_pathway Potential Signaling Pathway Activation Cellular Stress Cellular Stress Adhatoda_vasica_Extract Adhatoda vasica Extract AMPK AMPK Adhatoda_vasica_Extract->AMPK Activates (Speculative for this compound) p62 p62 AMPK->p62 Nrf2 Nrf2 p62->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->Cellular Stress Mitigates

Caption: Speculative activation of the AMPK/p62/Nrf2 pathway by Adhatoda vasica extract.

Experimental Workflow: Sucrase Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro sucrase inhibition assay.

G start Start prep_enzyme Prepare Enzyme Solution (from rat intestine) start->prep_enzyme prep_reagents Prepare Test Compounds (this compound, Vasicine, etc.) and Substrate (Sucrose) start->prep_reagents incubation Incubate Enzyme with Test Compound prep_enzyme->incubation prep_reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction measure Measure Product Formation (e.g., Glucose/Fructose) stop_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro sucrase inhibition assay.

Experimental Workflow: Antifertility Bioassay (Dysdercus koenigii)

This generalized workflow is based on common methodologies for testing the effects of chemical compounds on insect reproduction.

G start Start rearing Rear Dysdercus koenigii under controlled conditions start->rearing treatment Administer Test Compound (e.g., topical application, feeding) rearing->treatment mating Pair treated and/or untreated insects for mating treatment->mating oviposition Monitor egg laying (fecundity) mating->oviposition hatching Assess egg viability (hatchability) oviposition->hatching data_analysis Analyze data and compare with control hatching->data_analysis end End data_analysis->end

Caption: Generalized workflow for insect antifertility bioassay.

References

Safety Operating Guide

Proper Disposal of Vasicinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Vasicinol, a pyrrolidinoquinazoline alkaloid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Key Hazards:

  • Toxicity: Assumed to be toxic based on related compounds.

  • Chemical Reactivity: Incompatible with strong oxidizing agents.

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution).

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Recommended when handling the powder form outside of a fume hood to avoid inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound waste must comply with all local, state, and federal regulations for hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.

    • The container should be compatible with the solvents used (e.g., glass or appropriate plastic for organic solvents).

    • Never mix this compound waste with incompatible chemicals.

Step 2: Waste Container Labeling

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of this compound in the waste stream.

  • The solvent composition (for liquid waste).

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure secondary containment is in place for all liquid waste containers to prevent spills.

  • Keep waste containers closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed the storage time limits for hazardous waste as defined by your institution and regulatory agencies (typically 90 days).

  • Never dispose of this compound waste down the drain or in the regular trash.

Experimental Protocols Referenced

The disposal procedures outlined above are based on established guidelines for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from regulations and best practices set forth by organizations such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Visualizing the Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound waste.

Vasicinol_Disposal_Workflow cluster_lab Laboratory Operations cluster_storage Waste Management cluster_disposal Final Disposal start This compound Use solid_waste Generate Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Generate Liquid Waste (Solutions, etc.) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid saa Store in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->saa collect_liquid->saa ehs_pickup Schedule EHS Pickup saa->ehs_pickup final_disposal Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Handling Protocols for Vasicinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of recommended safety protocols for handling Vasicinol in a laboratory setting. It is intended to supplement, not replace, a comprehensive risk assessment and the information provided in the manufacturer's Safety Data Sheet (SDS). All laboratory personnel must review the complete SDS for this compound prior to commencing any work.

Overview of this compound

This compound is a pyrrolidinoquinazoline alkaloid derived from plant sources such as Adhatoda vasica and Peganum harmala.[1] It is identified by CAS number 5081-51-6.[1] Research indicates that this compound exhibits biological activities, including sucrase inhibition and antifertility effects.[1][2] Structurally related compounds, such as vasicine and vasicinone, are classified as harmful if swallowed.[3][4] Given its classification as a biologically active alkaloid, this compound should be handled with care, assuming it may have toxicological properties that are not yet fully characterized.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. The selection of appropriate PPE is contingent upon the specific procedures and quantities being used.[5][6][7]

Protection Type Equipment Specification Purpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or aerosolization.[8][9]To protect eyes and face from splashes, and airborne particles.
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron or coveralls may be necessary for larger quantities or when there is a significant risk of splashes.To prevent skin contact with this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn.[8] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.To protect hands from direct contact with the chemical.
Respiratory Protection All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[8]To prevent inhalation of airborne this compound particles.

Experimental Protocols and Handling Procedures

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

3.1 Preparation and Weighing:

  • Designate a specific area within a certified chemical fume hood for handling this compound.

  • Ensure all required PPE is correctly worn before bringing the chemical into the work area.

  • When weighing solid this compound, use a microbalance within the fume hood or a containment enclosure to minimize the generation of airborne dust.

  • Use appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust clouds.

  • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2]

3.2 Experimental Use:

  • All procedures involving this compound should be performed within a chemical fume hood.

  • Keep containers of this compound closed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In the event of a spill, follow the emergency procedures outlined in section 4.0.

3.3 Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Emergency and Disposal Plans

4.1 Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a sealable container.

    • Decontaminate the spill area.

    • Label the container as hazardous waste and dispose of it according to institutional guidelines.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

    • Provide EHS personnel with the Safety Data Sheet for this compound.

4.2 First Aid:

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[4]

4.3 Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing papers) must be collected in a clearly labeled, sealed hazardous waste container.

  • Solutions containing this compound must be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[10][11]

Workflow for Safe Handling of this compound

Vasicinol_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase prep_start Obtain & Review SDS ppe Don Appropriate PPE prep_start->ppe setup Prepare Fume Hood Work Area ppe->setup weigh Weigh this compound setup->weigh handle Perform Experiment in Fume Hood weigh->handle spill_check Spill? handle->spill_check decon Decontaminate Surfaces & Equipment handle->decon spill_check->handle No spill_response Execute Spill Response Protocol spill_check->spill_response Yes spill_response->decon waste Dispose of Waste decon->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vasicinol
Reactant of Route 2
Vasicinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。